Amino-PEG20-Boc
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H95NO22/c1-47(2,3)70-46(49)4-6-50-8-10-52-12-14-54-16-18-56-20-22-58-24-26-60-28-30-62-32-34-64-36-38-66-40-42-68-44-45-69-43-41-67-39-37-65-35-33-63-31-29-61-27-25-59-23-21-57-19-17-55-15-13-53-11-9-51-7-5-48/h4-45,48H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYPLHPDHHQFQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H95NO22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1026.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Role of Amino-PEG20-Boc in Advanced Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted therapeutics, the precision and efficacy of drug delivery systems are paramount. Heterobifunctional linkers are critical components in the design of sophisticated drug conjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among these, Amino-PEG20-Boc has emerged as a versatile and widely utilized building block. This technical guide provides an in-depth exploration of the structure, properties, and applications of this compound, with a focus on its role in the development of next-generation bioconjugates.
The Structure of this compound
This compound is a heterobifunctional linker characterized by a polyethylene glycol (PEG) chain of 20 ethylene glycol units. One terminus of the PEG chain is functionalized with a primary amine, while the other is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a widely used protecting group for amines, which can be selectively removed under acidic conditions to reveal a reactive primary amine.[1] This differential reactivity at the two ends of the molecule allows for a controlled, stepwise conjugation of different molecular entities.
The most common variant is t-Boc-N-amido-PEG20-amine , which possesses a free amine at one end and a Boc-protected amine at the other.[1][2] Another closely related structure is t-Boc-N-amido-PEG20-acid , where the free amine is replaced by a carboxylic acid functionality.[3][4]
Chemical Structure
Caption: Chemical structure of t-Boc-N-amido-PEG20-amine.
Quantitative Data
The physical and chemical properties of this compound derivatives are summarized in the table below.
| Property | t-Boc-N-amido-PEG20-amine | t-Boc-N-amido-PEG20-acid |
| Molecular Formula | C47H96N2O22[1] | C48H95NO24[3][4] |
| Molecular Weight | 1041.3 g/mol [1][5] | 1070.27 g/mol [3] |
| Purity | >95%[5] | >96%[3] |
| Appearance | White to off-white solid | White to off-white solid |
| Solubility | Soluble in water and most organic solvents | Soluble in water and most organic solvents |
Experimental Protocols
Synthesis of Heterobifunctional Amino-PEG-Boc
The synthesis of heterobifunctional PEG linkers typically involves a multi-step process starting from a PEG diol. A representative protocol is outlined below:
-
Monoprotection of PEG Diol: A PEG diol with the desired number of repeating units (e.g., 20) is reacted with a protecting group reagent, such as trityl chloride, in the presence of a base to yield a monoprotected PEG.
-
Functionalization of the Free Hydroxyl Group: The remaining free hydroxyl group is then converted to the desired functional group. For example, it can be tosylated and then displaced with sodium azide to introduce an azide group.
-
Conversion to the Amine: The azide group can be reduced to a primary amine using a reducing agent like triphenylphosphine or by catalytic hydrogenation.
-
Boc Protection: The newly formed amine is then protected with di-tert-butyl dicarbonate (Boc)2O in the presence of a base to yield the Boc-protected amine.[6]
-
Deprotection of the Other Terminus: The initial protecting group (e.g., trityl) is removed under acidic conditions to reveal the free hydroxyl group.
-
Final Functionalization: This free hydroxyl group can then be converted to the second desired functional group, such as an amine or a carboxylic acid, through standard organic synthesis methods.
Boc Deprotection Protocol
The removal of the Boc protecting group is a crucial step to unmask the amine for subsequent conjugation.[6]
Materials:
-
Boc-protected Amino-PEG20 derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Boc-protected PEG linker in DCM.
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.
-
Upon completion, neutralize the reaction mixture by washing with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the deprotected amino-PEG linker.
Applications in Drug Development
The unique structure of this compound makes it an invaluable tool in the construction of complex therapeutic molecules.
Antibody-Drug Conjugates (ADCs)
In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets tumor cells. The PEG linker plays a crucial role in the stability, solubility, and pharmacokinetic properties of the ADC.[] The hydrophilicity of the PEG chain can improve the solubility of hydrophobic drug payloads and reduce aggregation of the ADC.[4]
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker in a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. PEG linkers like this compound provide the necessary flexibility and length to facilitate this interaction and can also enhance the solubility and cell permeability of the PROTAC molecule.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. purepeg.com [purepeg.com]
- 4. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 5. Synthesis of heterobifunctional poly(ethylene glycol)s by an acetal protection method - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Technical Guide to Amino-PEG20-Boc: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, specifications, and applications of Amino-PEG20-Boc, a heterobifunctional linker crucial in the fields of bioconjugation and targeted protein degradation. This document details its chemical characteristics, provides experimental protocols for its use, and illustrates a key synthetic workflow.
Core Chemical Properties and Specifications
This compound, systematically named t-Boc-N-amido-PEG20-amine, is a polyethylene glycol (PEG) derivative with a discrete chain length of 20 ethylene glycol units. It features two distinct functional groups at its termini: a primary amine (-NH2) and a tert-butyloxycarbonyl (Boc) protected amine. This bifunctional nature allows for sequential and controlled conjugation to different molecules. The long, hydrophilic PEG spacer enhances the solubility and bioavailability of the resulting conjugates while providing spatial separation between the conjugated moieties.[1][2]
The primary amine is reactive towards carboxylic acids, activated esters, and other electrophilic groups, while the Boc-protected amine is stable under a wide range of conditions but can be readily deprotected using a strong acid to reveal a reactive primary amine.[1] This orthogonality is fundamental to its utility in complex molecular synthesis.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and a closely related variant.
Table 1: Chemical Specifications of t-Boc-N-amido-PEG20-amine
| Property | Value | Reference |
| Systematic Name | t-Boc-N-amido-PEG20-amine | [1] |
| Synonyms | This compound, Boc-NH-PEG20-NH2 | [3] |
| Molecular Formula | C47H96N2O22 | [1] |
| Molecular Weight | 1041.3 g/mol | [1] |
| Purity | ≥98% | [1] |
| CAS Number | Not consistently reported | [1] |
| Appearance | White to off-white solid or viscous oil | General observation for similar PEGs |
| Storage Conditions | -20°C, protect from light and moisture | [1][4] |
Table 2: Solubility Profile of Similar PEG Linkers
While specific quantitative solubility data for this compound is not widely published, the general solubility of similar Boc-protected amine PEG linkers provides a strong indication of its behavior.[5]
| Solvent | Solubility | Reference |
| DMSO | ≥100 mg/mL | [4] |
| Water & Aqueous Buffers | Soluble | [2] |
| Chloroform, Methylene Chloride | Soluble | General PEG properties |
| DMF | Soluble | General PEG properties |
| Ethanol, Methanol | Soluble | General PEG properties |
| Ether | Insoluble | General PEG properties |
Experimental Protocols
The unique structure of this compound makes it a valuable tool in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of specific target proteins.[6] Below are detailed protocols for Boc deprotection and a representative workflow for solid-phase PROTAC synthesis.
Boc Deprotection Protocol
This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mL per 1 g of PEG linker).
-
Add an equal volume of TFA to the solution (a 1:1 v/v mixture of TFA:DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure (rotary evaporation).
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).
-
The resulting deprotected linker (as a TFA salt) can be used directly or neutralized.
-
For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free amine.
Solid-Phase PROTAC Synthesis Workflow
This protocol outlines a general strategy for the synthesis of a PROTAC using this compound on a solid support. This example assumes the E3 ligase ligand is first attached to the resin.
Materials:
-
Aminomethylated polystyrene resin (or other suitable solid support)
-
E3 ligase ligand with a carboxylic acid handle (e.g., a pomalidomide derivative)
-
Protein of Interest (POI) ligand with a carboxylic acid handle
-
This compound
-
Coupling reagents (e.g., HATU, HBTU)
-
Base (e.g., DIPEA, TEA)
-
Solvents: DMF, DCM
-
TFA for cleavage
Procedure:
Step 1: Immobilization of E3 Ligase Ligand
-
Swell the aminomethylated resin in DMF.
-
Activate the carboxylic acid of the E3 ligase ligand with a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF.
-
Add the activated ligand solution to the swollen resin and shake at room temperature for 16-24 hours.
-
Wash the resin thoroughly with DMF, DCM, and MeOH to remove excess reagents.
Step 2: Linker Coupling
-
Swell the E3 ligase ligand-functionalized resin in DMF.
-
In a separate flask, activate the carboxylic acid of a suitable partner for the free amine of this compound, or directly couple the free amine of the linker to an appropriate functional group on the immobilized ligand. For this example, we will assume a direct coupling of the free amine of this compound to a carboxylic acid on the resin-bound ligand.
-
Activate the carboxylic acid on the resin-bound E3 ligase ligand using HATU and DIPEA in DMF.
-
Add a solution of this compound (2-3 equivalents) in DMF to the resin.
-
Shake the reaction mixture at room temperature for 24 hours.
-
Wash the resin thoroughly with DMF, DCM, and MeOH.
Step 3: Boc Deprotection
-
Treat the resin with a solution of 20-50% TFA in DCM for 1 hour to remove the Boc protecting group from the linker, exposing the terminal amine.
-
Wash the resin with DCM and then neutralize with a solution of 10% DIPEA in DCM.
-
Wash again with DCM to remove excess base.
Step 4: POI Ligand Coupling
-
Activate the carboxylic acid of the POI ligand (3 equivalents) with HATU (3 equivalents) and DIPEA (6 equivalents) in DMF.
-
Add the activated POI ligand solution to the resin.
-
Shake the mixture at room temperature for 16 hours.
-
Wash the resin with DMF, DCM, and MeOH.
Step 5: Cleavage and Purification
-
Dry the resin under vacuum.
-
Cleave the final PROTAC from the resin using a cleavage cocktail, typically containing a high percentage of TFA (e.g., 95% TFA, 2.5% water, 2.5% TIS).
-
Precipitate the cleaved PROTAC in cold diethyl ether.
-
Purify the crude PROTAC using preparative HPLC.
Visualized Experimental Workflow
The following diagrams illustrate the key chemical transformations and the overall workflow for PROTAC synthesis.
Caption: Boc Deprotection of this compound.
Caption: Solid-Phase PROTAC Synthesis Workflow.
References
The Strategic Application of Boc-Protected PEG Linkers in Bioconjugation: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) chains to biological molecules, a process known as PEGylation, is a cornerstone of modern biopharmaceutical development. The use of PEG linkers enhances the solubility, stability, and pharmacokinetic profiles of therapeutic agents. Among the various types of PEG linkers, those featuring a tert-butyloxycarbonyl (Boc) protecting group offer a versatile and powerful tool for the controlled, stepwise synthesis of complex bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive overview of the principles, applications, and experimental protocols associated with Boc-protected PEG linkers in bioconjugation.
Core Principles of Boc Protection in PEG Linkers
The primary role of the Boc group is to temporarily block the reactivity of a primary or secondary amine on a PEG linker.[1] This protection is crucial for directing chemical reactions to other functional groups on the linker or a conjugated molecule. The Boc group is characterized by its stability under a wide range of conditions, including basic and nucleophilic environments, making it compatible with numerous synthetic steps.[1] Its key attribute is its facile removal under acidic conditions, which regenerates the free amine for subsequent conjugation reactions.[1][2]
Heterobifunctional PEG linkers, which possess a Boc-protected amine at one terminus and a different reactive group (e.g., NHS ester, maleimide, alkyne) at the other, are instrumental in multi-step bioconjugation strategies.[1] This orthogonality allows for the controlled, sequential assembly of complex biomolecules, thereby preventing undesirable side reactions.[1]
The Role of PEG Linkers in Advanced Bioconjugates
PEG linkers are integral to the design of sophisticated therapeutic modalities like ADCs and PROTACs, primarily due to their ability to modulate the physicochemical properties of the final conjugate.
-
Enhanced Solubility and Stability: Many potent cytotoxic payloads used in ADCs are hydrophobic. The incorporation of a hydrophilic PEG linker can mitigate the tendency of the ADC to aggregate, particularly at higher drug-to-antibody ratios (DARs).[3][] PEGylation also forms a protective hydrated layer around the bioconjugate, which can shield it from enzymatic degradation and reduce immunogenicity.[3][5]
-
Improved Pharmacokinetics: The increased hydrodynamic radius of a PEGylated bioconjugate leads to reduced renal clearance and a longer plasma half-life.[3][5] This extended circulation time can result in greater accumulation of the therapeutic agent in the target tissue, such as a tumor.[6]
-
Controlled Drug Release: PEG linkers can be designed to be either cleavable or non-cleavable.[] Cleavable linkers are engineered to release the payload in response to specific triggers within the target cell, such as low pH in endosomes or the presence of specific enzymes like cathepsins.[7][] Non-cleavable linkers require the degradation of the antibody backbone to release the payload.[]
Quantitative Data on Boc-Protected PEG Linkers in Bioconjugation
The efficiency of Boc protection and deprotection, as well as the impact of the PEG linker on the final bioconjugate's properties, are critical parameters. The following tables summarize representative quantitative data from various studies.
Table 1: Representative Reaction Conditions for Boc Protection and Deprotection of Amino-PEG Linkers
| Process | Reagents | Solvent | Time (min) | Purity/Yield (%) |
| Boc Protection | (Boc)₂O, DIPEA | DCM | 180-720 | >95 |
| Boc Deprotection | 20% TFA | DCM | 5 | 78 |
| Boc Deprotection | 50% TFA | DCM | 60 | >95 |
| Boc Deprotection | 4M HCl | Dioxane | 5 | ~80 |
| Boc Deprotection | 4M HCl | Dioxane | 60 | >95 |
Data synthesized from multiple sources.
Table 2: Impact of PEG Linker Length on ADC Properties
| ADC Construct | PEG Linker Length | In Vitro Cytotoxicity (IC50, nM) | Plasma Half-life (min) | In Vivo Efficacy (Tumor Growth Inhibition) |
| Affibody-MMAE | No PEG | ~1.0 | 19.6 | Moderate |
| Affibody-PEG4k-MMAE | 4 kDa | ~6.5 | 49.2 | Improved |
| Affibody-PEG10k-MMAE | 10 kDa | ~22.5 | 219.0 | Significant |
Data synthesized from a study on affibody-drug conjugates.[9][10]
Table 3: Comparison of Boc and Fmoc Protecting Groups
| Protecting Group | Cleavage Condition | Stability | Common Applications |
| Boc | Strong Acid (e.g., TFA, HF) | Stable to bases and nucleophiles | Solid-phase peptide synthesis (Boc/Bzl strategy), PROTACs, ADCs |
| Fmoc | Base (e.g., Piperidine) | Stable to acids | Solid-phase peptide synthesis (Fmoc/tBu strategy) |
Experimental Protocols
Detailed and optimized experimental protocols are essential for reproducible results in the synthesis and application of Boc-protected PEG linkers.
Protocol 1: Boc Protection of an Amino-PEG Linker
This protocol describes a general procedure for the protection of a terminal amine group on a PEG linker using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
Amino-PEG linker
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or argon supply (optional)
Procedure:
-
Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask.
-
Add DIPEA (typically 2-3 equivalents relative to the amine).
-
Add (Boc)₂O (typically 1.1-1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 3-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the Boc-protected PEG linker.
-
Characterize the product by NMR and MS to confirm its identity and purity.
Protocol 2: Boc Deprotection of a PEG Linker in Solution
This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the free amine.[11]
Materials:
-
Boc-protected PEG linker
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (optional scavenger)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
-
Toluene (for co-evaporation)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM (0.1-0.2 M) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add TFA to the desired final concentration (e.g., 20-50% v/v). If the sequence contains sensitive residues like Trp or Met, add scavengers such as TIS (2.5-5% v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with toluene (3x) to remove residual TFA. The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.
Protocol 3: Two-Step Bioconjugation of an Antibody with a Payload using a Boc-NH-PEG-NHS Ester Linker
This protocol provides a general workflow for the conjugation of a payload to an antibody using a heterobifunctional Boc-protected PEG linker.
Step 1: Coupling of the Payload to the Boc-Protected PEG Linker
-
Activation of Payload (if it has a carboxylic acid):
-
Dissolve the payload containing a carboxylic acid (1 equivalent) and N-hydroxysuccinimide (NHS) (1.1 equivalents) in anhydrous DMF.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and stir at room temperature for 1-2 hours to form the NHS ester-activated payload.
-
-
Coupling Reaction:
-
In a separate flask, dissolve the Boc-NH-PEG-Amine linker (1 equivalent) in anhydrous DMF.
-
Add the activated payload solution to the linker solution.
-
Add a non-nucleophilic base such as DIPEA (2-3 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Purify the Boc-NH-PEG-Payload conjugate by preparative reverse-phase HPLC.
-
Step 2: Antibody Conjugation
-
Boc Deprotection of the Linker-Payload Conjugate:
-
Follow the procedure outlined in Protocol 2 to remove the Boc group from the purified Boc-NH-PEG-Payload, yielding H₂N-PEG-Payload.
-
-
Antibody Preparation:
-
Exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.2-8.0) using dialysis or a desalting column.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Activate the carboxyl group of the H₂N-PEG-Payload (if the linker has a terminal carboxyl group) to an NHS ester as described in Step 1a.
-
Alternatively, if the linker has a maleimide group, reduce the antibody's interchain disulfides using a mild reducing agent like TCEP to generate free thiols.
-
Add the activated H₂N-PEG-Payload-NHS ester (or maleimide) to the antibody solution at a specific molar excess (e.g., 5-20 fold) to control the drug-to-antibody ratio (DAR).
-
Incubate the reaction for 1-4 hours at room temperature or 4°C.
-
-
Purification and Characterization of the ADC:
-
Purify the ADC from unreacted linker-payload and other small molecules using size-exclusion chromatography (SEC).[9][][13]
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or LC-MS.[14][15][16][17]
-
Assess the stability, purity, and activity of the final ADC.[18]
-
Visualization of Key Pathways and Workflows
Mechanism of Action for an Antibody-Drug Conjugate (ADC) Targeting HER2
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).[2][7]
Experimental Workflow for ADC Synthesis and Characterization
Caption: Workflow for ADC synthesis, purification, and characterization.
Mechanism of Action for a Proteolysis-Targeting Chimera (PROTAC)
Caption: Mechanism of action for a Proteolysis-Targeting Chimera (PROTAC).[19][20][21][22]
Conclusion
Boc-protected PEG linkers are indispensable tools in modern bioconjugation, enabling the precise and controlled synthesis of advanced therapeutics like ADCs and PROTACs. Their ability to enhance solubility, stability, and pharmacokinetic properties, coupled with the versatility of the Boc protecting group, allows for the development of highly effective and targeted drug delivery systems. A thorough understanding of the underlying chemical principles and access to detailed experimental protocols are paramount for the successful implementation of this technology in the development of next-generation biopharmaceuticals.
References
- 1. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. purepeg.com [purepeg.com]
- 5. Multiplexed Quantitative Analysis of Antibody-Drug Conjugates with Labile CBI-Dimer Payloads In Vivo Using Immunoaffinity LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. Mechanisms of action and resistance to anti-HER2 antibody-drug conjugates in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. ymc.eu [ymc.eu]
- 18. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 19. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Role of PEGylation in Enhancing Protein Solubility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein-based therapeutics offer immense promise in treating a wide array of diseases. However, their clinical and commercial success is often hampered by poor aqueous solubility, leading to challenges in formulation, delivery, and bioavailability. Protein aggregation, a common consequence of low solubility, can further compromise efficacy and induce immunogenicity. PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, has emerged as a leading strategy to overcome these limitations. This technical guide provides an in-depth exploration of the mechanisms by which PEGylation improves protein solubility, presents quantitative data from case studies, details key experimental protocols for PEGylation and solubility assessment, and offers visual representations of critical workflows and concepts.
Introduction: The Challenge of Protein Solubility
The therapeutic potential of proteins is vast, yet their intrinsic physicochemical properties can present significant hurdles to their development as pharmaceuticals. Many proteins, particularly larger and more complex ones, exhibit limited solubility in aqueous solutions at physiological pH. This can lead to the formation of soluble and insoluble aggregates, which can reduce the effective dose, decrease stability, and potentially elicit an adverse immune response. Enhancing protein solubility is therefore a critical objective in the formulation of protein-based drugs.
The Mechanism of PEGylation-Induced Solubility Enhancement
PEGylation enhances protein solubility through a multi-faceted mechanism primarily rooted in the unique physicochemical properties of the polyethylene glycol polymer.
-
Hydrophilicity and Hydration Shell: PEG is a highly hydrophilic and water-soluble polymer.[1][2][3] When covalently attached to a protein, the PEG chains create a hydrophilic shield around the protein surface. This is due to the ability of the ether oxygen atoms in the PEG backbone to form hydrogen bonds with water molecules, effectively creating a hydration shell.[4] This layer of associated water molecules increases the overall hydrophilicity of the protein-PEG conjugate, favoring its interaction with the aqueous solvent and thereby increasing its solubility.
-
Steric Hindrance: The flexible and mobile PEG chains create a steric barrier around the protein. This "molecular shield" physically hinders the close approach of protein molecules to one another, a prerequisite for aggregation.[4] By preventing protein-protein interactions that lead to the formation of insoluble aggregates, PEGylation maintains the protein in a soluble, monomeric state.
-
Increased Hydrodynamic Volume: The attachment of PEG chains significantly increases the hydrodynamic volume of the protein. This alteration in size and shape can disrupt the formation of ordered, crystalline-like structures that often characterize protein precipitates.
Quantitative Impact of PEGylation on Protein Solubility
The enhancement of protein solubility through PEGylation has been demonstrated for a variety of therapeutic proteins. While the extent of improvement can vary depending on the protein, the size and type of PEG, and the degree of PEGylation, the effect is consistently positive.
| Protein | PEG Size (kDa) | Degree of PEGylation | Solubility Enhancement | Reference |
| Lysozyme | 2, 5, 10 | Random | > 11-fold increase | [5][6] |
| Granulocyte Colony-Stimulating Factor (G-CSF) | 20 | N-terminal | Prevents precipitation by rendering aggregates soluble | [4] |
| Interferon-alpha | 2, 5 | Random | Retains native aqueous solubility after exposure to detrimental microencapsulation conditions | [7] |
| Insulin | 5 | Site-specific | Significantly enhances resistance to aggregation | [8] |
Note: Quantitative data on the precise fold-increase in solubility for many therapeutic proteins is often proprietary. The provided data represents publicly available information and case studies that highlight the significant impact of PEGylation.
Experimental Protocols
Amine-Reactive PEGylation using NHS-Ester Chemistry
This protocol describes a general method for the PEGylation of a protein via its primary amine groups (lysine residues and the N-terminus) using an N-hydroxysuccinimide (NHS) ester-activated PEG.
Materials:
-
Protein of interest
-
mPEG-NHS ester (e.g., mPEG-succinimidyl propionate)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0 (amine-free)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification system (e.g., Size Exclusion Chromatography or Ion-Exchange Chromatography)
-
Analytical instruments for characterization (e.g., SDS-PAGE, DLS, SEC)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) as they will compete for reaction with the NHS ester.
-
PEG-NHS Ester Preparation: Immediately before use, dissolve the mPEG-NHS ester in a small amount of anhydrous DMSO or DMF, and then dilute to the desired concentration with the reaction buffer.
-
PEGylation Reaction: Add the activated PEG solution to the protein solution with gentle mixing. The molar ratio of PEG to protein will need to be optimized for the specific protein and desired degree of PEGylation, but a starting point is often a 5 to 20-fold molar excess of PEG.
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice. The optimal time and temperature may vary.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM. This will consume any unreacted PEG-NHS ester.
-
Purification: Remove unreacted PEG and purify the PEGylated protein using an appropriate chromatography method such as Size Exclusion Chromatography (to separate based on size) or Ion-Exchange Chromatography (to separate based on charge differences between un-PEGylated, mono-PEGylated, di-PEGylated, etc., species).
-
Characterization: Analyze the purified PEGylated protein using SDS-PAGE to visualize the increase in molecular weight, SEC to assess the purity and aggregation state, and DLS to determine the hydrodynamic radius.
Measurement of Protein Solubility using a PEG Precipitation Assay
This method provides a quantitative measure of the relative solubility of a protein by determining the concentration of PEG required to induce its precipitation.
Materials:
-
Protein solution of known concentration
-
PEG stock solution (e.g., 40-50% w/v PEG 6000 in the same buffer as the protein)
-
Assay Buffer
-
96-well microplate (UV-transparent for absorbance reading)
-
Microplate reader
-
Centrifuge with a plate rotor
Procedure:
-
Plate Setup: In the wells of a 96-well plate, create a serial dilution of the PEG stock solution with the assay buffer.
-
Protein Addition: Add a fixed amount of the protein solution to each well containing the PEG dilutions. Include control wells with protein and buffer only (no PEG).
-
Incubation: Seal the plate and incubate for a set period (e.g., 2-48 hours) at a controlled temperature (e.g., 4°C or room temperature) to allow for equilibration and precipitation.
-
Centrifugation: Centrifuge the plate to pellet the precipitated protein.
-
Supernatant Transfer: Carefully transfer a portion of the supernatant from each well to a new, clean UV-transparent microplate.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 280 nm (or another appropriate wavelength for the protein) to determine the concentration of the remaining soluble protein.
-
Data Analysis: Plot the concentration of soluble protein as a function of the PEG concentration. The solubility of the protein can be extrapolated to 0% PEG, or the relative solubility can be compared between different protein samples or formulations.
Analysis of Protein Aggregation by Size Exclusion Chromatography (SEC)
SEC is a powerful technique to separate proteins and their aggregates based on their hydrodynamic radius.
Materials:
-
SEC column with an appropriate pore size for the protein and expected aggregates
-
HPLC or UHPLC system with a UV detector
-
Mobile Phase: A buffer that is compatible with the protein and does not promote aggregation (e.g., PBS with an appropriate salt concentration).
-
Protein sample (native and PEGylated)
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Filter the protein samples through a low-protein-binding 0.22 µm filter to remove any large particulates.
-
Injection: Inject a defined volume of the protein sample onto the column.
-
Chromatographic Separation: Run the mobile phase at a constant flow rate. Larger molecules (aggregates) will have a shorter path through the column and will elute first, followed by the monomeric protein, and then any smaller fragments.
-
Detection and Quantification: Monitor the elution profile using the UV detector at 280 nm. The area under each peak corresponds to the relative amount of each species (aggregate, monomer, fragment). The percentage of aggregation can be calculated by dividing the area of the aggregate peaks by the total area of all peaks.
Determination of Hydrodynamic Radius by Dynamic Light Scattering (DLS)
DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in solution to determine their size distribution.
Materials:
-
DLS instrument
-
Cuvette or multi-well plate compatible with the instrument
-
Filtered protein sample
Procedure:
-
Sample Preparation: Filter the protein sample through a DLS-grade filter (e.g., 0.02 µm) to remove dust and other large contaminants that can interfere with the measurement.
-
Instrument Setup: Set the instrument parameters, including temperature, solvent viscosity, and refractive index.
-
Measurement: Place the sample in the instrument and allow it to equilibrate to the set temperature. Initiate the measurement. The instrument's software will collect and analyze the scattered light intensity fluctuations.
-
Data Analysis: The software will generate a size distribution profile, providing the average hydrodynamic radius (Rh) and the polydispersity index (PDI), which is a measure of the width of the size distribution. An increase in the average Rh and PDI of a PEGylated protein compared to its native form is expected.
Visualizing PEGylation Workflows and Mechanisms
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate key processes.
Caption: A generalized workflow for the PEGylation of a protein using amine-reactive NHS-ester chemistry.
Caption: Mechanism of solubility enhancement by PEGylation, highlighting the roles of hydration and steric hindrance.
Caption: Experimental workflow for determining relative protein solubility using the PEG precipitation assay.
Challenges and Considerations
While PEGylation is a powerful tool for improving protein solubility, it is not without its challenges.
-
Reduced Bioactivity: The steric hindrance provided by the PEG chains can sometimes mask the protein's active site or receptor-binding domains, leading to a decrease in biological activity.[7] This necessitates a careful balance between the degree of PEGylation and the preservation of function.
-
Heterogeneity: Random PEGylation, particularly on proteins with multiple reactive sites, can result in a heterogeneous mixture of PEGylated species with varying numbers and locations of attached PEG chains.[6] This can complicate characterization and regulatory approval. Site-specific PEGylation strategies are often employed to address this issue.
-
Immunogenicity of PEG: Although generally considered non-immunogenic, there have been reports of anti-PEG antibodies in some patients, which can lead to accelerated clearance of the PEGylated drug.[7]
-
Viscosity: Highly concentrated solutions of PEGylated proteins can exhibit increased viscosity, which may pose challenges for subcutaneous injection.[6]
Conclusion
PEGylation stands as a robust and clinically validated strategy for enhancing the solubility and reducing the aggregation of therapeutic proteins. By creating a hydrophilic shell and providing steric hindrance, PEGylation directly addresses the fundamental challenges of protein formulation. The experimental protocols detailed in this guide provide a framework for the successful implementation and characterization of PEGylated proteins. As the field of biopharmaceuticals continues to advance, a thorough understanding of PEGylation technology will remain essential for the development of safe, effective, and patient-friendly protein-based medicines.
References
- 1. PEGylated insulin in PLGA microparticles. In vivo and in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PEG G-CSF With Prolonged Biological Activity | Biopharma PEG [biochempeg.com]
- 3. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 4. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of PEG molecular weight and PEGylation degree on the physical stability of PEGylated lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stabilization of recombinant interferon-alpha by pegylation for encapsulation in PLGA microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Technical Guide to Amino-PEG20-Boc: A Versatile Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Amino-PEG20-Boc, a heterobifunctional linker crucial for the synthesis of complex biomolecules and targeted therapeutics. This document details supplier and purity information, experimental protocols for its use, and illustrates key concepts with diagrams to support researchers in their drug development endeavors.
Introduction to this compound
This compound is a high-purity, monodisperse polyethylene glycol (PEG) derivative that serves as a flexible linker in bioconjugation. Its structure features a free primary amine at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other, connected by a 20-unit PEG chain. This configuration allows for a controlled, stepwise conjugation strategy, making it an invaluable tool in the development of sophisticated drug delivery systems, antibody-drug conjugates (ADCs), and particularly, Proteolysis Targeting Chimeras (PROTACs).
The primary amine is readily available for conjugation to molecules with carboxylic acids, activated esters (like NHS esters), or other amine-reactive functional groups. The Boc-protected amine remains inert until the protecting group is removed under mild acidic conditions, revealing a second primary amine for subsequent conjugation. The hydrophilic PEG spacer enhances the solubility and bioavailability of the resulting conjugate, reduces immunogenicity, and provides optimal spatial separation between the conjugated moieties.
Supplier and Purity Information
A variety of chemical suppliers offer this compound and related heterobifunctional PEG linkers. The purity of these reagents is critical for reproducible and successful conjugation reactions. The table below summarizes information from several prominent suppliers. Researchers should always refer to the supplier's certificate of analysis (CoA) for lot-specific purity data.
| Supplier | Product Name | Purity | Molecular Weight ( g/mol ) | CAS Number |
| BroadPharm | t-Boc-N-amido-PEG20-amine | >98%[1] | 1041.3[1] | Not specified |
| MedchemExpress | This compound | >98% | 1026.25[2] | Not specified |
| Biopharma PEG | Boc-NH-PEG-NH2 | ≥95% | Varies with PEG length | Not specified[3] |
| Creative PEGWorks | Boc-NH-PEG-NH2 | PDI 1.02-1.05 | Varies with PEG length | Not specified |
| Ambeed | This compound | Not specified | 1026.25[2] | Not specified |
Note: Product names may vary slightly between suppliers (e.g., t-Boc-N-amido-PEG20-amine, Boc-NH-PEG20-NH2). It is essential to verify the structure and specifications with the chosen supplier.
Core Applications and Signaling Pathways
This compound is a cornerstone in the construction of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins. A PROTAC consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker like this compound. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The length and flexibility of the PEG linker are critical for the formation and stability of this key ternary complex.[4][5]
Caption: PROTAC mechanism of action.
Experimental Protocols
The use of this compound typically involves a two-step process: deprotection of the Boc group followed by conjugation of the newly freed amine.
Boc Deprotection Protocol
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM) or Dioxane
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Methodology:
-
Dissolve this compound in anhydrous DCM or dioxane (e.g., 10 mL per gram of PEG linker).
-
Add an excess of TFA to the solution (e.g., 20-50% v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).
-
The resulting deprotected linker (as a TFA salt) can be used directly in the next step or after neutralization.
-
For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.
Caption: Boc deprotection workflow.
Amide Coupling Protocol (EDC/NHS Chemistry)
This protocol outlines the conjugation of the deprotected amino-PEG linker to a molecule containing a carboxylic acid.
Materials:
-
Deprotected Amino-PEG20-NH2
-
Carboxylic acid-containing molecule
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
HPLC for purification
Methodology:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.
-
Add EDC (1.2 equivalents) to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid by forming an NHS ester.
-
-
Conjugation Reaction:
-
In a separate flask, dissolve the deprotected amino-PEG linker (1 equivalent) in anhydrous DMF.
-
Add DIPEA or TEA (2-3 equivalents) to the linker solution to act as a base.
-
Add the activated NHS ester solution to the linker solution and stir the reaction mixture at room temperature overnight.
-
-
Purification:
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the conjugate by preparative reverse-phase HPLC.
-
References
- 1. t-Boc-N-amido-PEG20-amine | BroadPharm [broadpharm.com]
- 2. This compound| Ambeed [ambeed.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
Synthesis and Characterization of Amino-PEG20-Boc: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Amino-PEG20-Boc, a heterobifunctional linker commonly employed in bioconjugation and drug delivery applications. The presence of a terminal amine group protected by a tert-butyloxycarbonyl (Boc) group allows for controlled, stepwise conjugation strategies.[1][2][3][4][5][6][]
Introduction
This compound, systematically named t-Boc-N-amido-PEG20-amine, is a polyethylene glycol (PEG) linker featuring a primary amine at one terminus and a Boc-protected amine at the other. The PEG chain, consisting of 20 ethylene glycol units, imparts hydrophilicity and biocompatibility to the molecules it is conjugated to, often improving their pharmacokinetic properties.[3][4] The Boc protecting group is stable under a wide range of conditions but can be readily removed under acidic conditions, enabling the selective deprotection and subsequent reaction of the terminal amine.[1][8][9] This linker is a valuable tool in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).
Physicochemical Properties
The key physicochemical properties of a representative this compound (t-Boc-N-amido-PEG20-amine) are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C47H96N2O22 | BroadPharm |
| Molecular Weight | ~1041.3 g/mol | BroadPharm |
| Appearance | White to off-white solid | [3] |
| Purity | ≥98% | BroadPharm |
| Solubility | Soluble in water, aqueous buffers, DMF, DMSO, chloroform, and methylene chloride. Less soluble in alcohols and toluene. Insoluble in ether. | [3] |
| Storage | -20°C, protected from light and moisture. | [5] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the mono-Boc protection of a diamino-PEG20 starting material. The following is a general protocol for this synthesis.
Experimental Protocol: Mono-Boc Protection of Diamino-PEG20
Materials:
-
Diamino-PEG20
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve Diamino-PEG20 (1 equivalent) in anhydrous dichloromethane.
-
Add triethylamine or DIPEA (1.0-1.2 equivalents) to the solution and stir at room temperature.
-
In a separate flask, prepare a solution of di-tert-butyl dicarbonate (0.9-1.0 equivalents) in anhydrous dichloromethane.
-
Slowly add the (Boc)₂O solution to the diamino-PEG solution dropwise over 1-2 hours at 0°C to favor mono-protection.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to check for the consumption of the starting material and the formation of the mono-Boc protected product.
-
Once the reaction is complete, quench the reaction by adding a small amount of methanol.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the mono-Boc protected this compound.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
The successful synthesis and purity of this compound are confirmed through various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a critical tool for confirming the structure of this compound. The spectrum will show characteristic peaks for the Boc protecting group, the PEG backbone, and the methylene groups adjacent to the amine and amide functionalities.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| -C(CH₃)₃ (Boc) | ~1.44 | singlet | 9H |
| -NH- (Amide) | ~5.0 | broad singlet | 1H |
| -CH₂-NH-Boc | ~3.3-3.4 | multiplet | 2H |
| -O-CH₂-CH₂-O- (PEG Backbone) | ~3.64 | singlet | ~80H |
| -CH₂-NH₂ | ~2.8-2.9 | triplet | 2H |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule.
Expected FTIR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch (Amine) | 3300-3500 | Medium, sharp |
| C-H Stretch (Alkyl) | 2850-2960 | Strong |
| C=O Stretch (Carbamate) | 1680-1700 | Strong |
| N-H Bend (Amine/Amide) | 1550-1650 | Medium |
| C-O-C Stretch (Ether) | 1050-1150 | Strong |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized this compound. Due to the polymeric nature of PEG, the mass spectrum will typically show a distribution of peaks corresponding to the different chain lengths, centered around the average molecular weight.
Expected Mass Spectrometry Data:
| Technique | Expected m/z |
| Electrospray Ionization (ESI-MS) | [M+H]⁺ ≈ 1042.3 |
Deprotection of Boc-Protected Amine
The Boc group can be efficiently removed under acidic conditions to yield the free amine, which is then available for subsequent conjugation reactions.
Experimental Protocol: Boc Deprotection
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (typically 20-50% v/v in DCM) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step or can be neutralized by washing with a saturated aqueous solution of sodium bicarbonate.
Deprotection Workflow
Caption: Workflow for the deprotection of this compound.
Conclusion
This compound is a versatile and valuable heterobifunctional linker for researchers in drug development and bioconjugation. Its synthesis via mono-Boc protection of diamino-PEG20 is a straightforward process, and its characterization can be readily achieved using standard analytical techniques. The ability to selectively deprotect the Boc-protected amine under mild acidic conditions provides a powerful tool for the controlled and stepwise assembly of complex molecular architectures.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tBoc-protected amine-PEG-Amine - CD Bioparticles [cd-bioparticles.net]
- 6. Boc-NH-PEG-NH2, Boc-NH-PEG-Amine - Biopharma PEG [biochempeg.com]
- 8. ɑ-Amino-ω-Boc Amino PEG [rapp-polymere.com]
- 9. polysciences.com [polysciences.com]
An In-depth Technical Guide to Amino-PEG20-Boc: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Amino-PEG20-Boc, a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document will cover the core physicochemical properties, key applications, and detailed experimental protocols for the use of this versatile reagent.
The "this compound" nomenclature can refer to two distinct molecules: one with a terminal amine group (t-Boc-N-amido-PEG20-amine) and another with a terminal carboxylic acid group (t-Boc-N-amido-PEG20-acid). Both variants feature a twenty-unit polyethylene glycol (PEG) chain and a tert-butyloxycarbonyl (Boc) protected amine, which allows for sequential and site-specific conjugation strategies.
Core Physicochemical Properties
The defining characteristic of these linkers is their heterobifunctional nature. The Boc-protected amine provides a stable, yet readily cleavable, functionality that can be deprotected under acidic conditions to reveal a primary amine. This allows for a multi-step conjugation process, preventing unwanted side reactions. The other end of the PEG chain is functionalized with either a primary amine or a carboxylic acid, enabling covalent linkage to a variety of biomolecules. The hydrophilic PEG spacer enhances the aqueous solubility of the resulting conjugate, can reduce immunogenicity, and provides a flexible bridge between the conjugated molecules.
| Property | t-Boc-N-amido-PEG20-amine | t-Boc-N-amido-PEG20-acid |
| Molecular Formula | C47H96N2O22 | C48H95NO24 |
| Molecular Weight | 1041.3 g/mol | 1070.3 g/mol [1] |
| Purity | Typically ≥98% | Typically ≥95% |
| Storage Conditions | -20°C, desiccated | -20°C, desiccated |
Key Applications in Research and Drug Development
This compound linkers are instrumental in the field of bioconjugation for several reasons:
-
Drug Delivery: The PEG chain can improve the pharmacokinetic profile of a conjugated drug by increasing its hydrodynamic radius, which can reduce renal clearance and extend its circulation half-life. It also enhances solubility, which is particularly beneficial for hydrophobic drug molecules.[2]
-
Antibody-Drug Conjugates (ADCs): These linkers can be used to attach a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery of the drug to cancer cells.
-
PROTACs: In the development of PROTACs, these linkers connect a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand. The length and flexibility of the PEG20 chain are critical for the formation of a stable ternary complex, which leads to the ubiquitination and subsequent degradation of the target protein.
-
Peptide and Protein Modification: The reactive termini can be used for the site-specific modification of peptides and proteins to enhance their stability, solubility, or to introduce new functionalities.[1]
-
Surface Modification: These linkers are used to functionalize surfaces, such as nanoparticles and microarrays, to reduce non-specific binding and to attach biomolecules for diagnostic or screening purposes.
Experimental Protocols
The use of this compound in a synthetic workflow typically involves two key steps: the deprotection of the Boc group to reveal a primary amine, and the conjugation of the reactive termini (either the newly revealed amine or the pre-existing amine/carboxylic acid) to a molecule of interest.
Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[3][4] A common method for Boc deprotection involves the use of trifluoroacetic acid (TFA).
Materials:
-
Boc-protected Amino-PEG20 compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG compound in a mixture of DCM and TFA (typically a 1:1 ratio).
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Deprotection is often complete within 30 minutes to 2 hours.
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.
Amide Bond Formation (Conjugation)
a) Using t-Boc-N-amido-PEG20-acid
The terminal carboxylic acid of this linker can be coupled to a primary amine-containing molecule using carbodiimide chemistry, often with the addition of N-hydroxysuccinimide (NHS) to improve efficiency and form a more stable amine-reactive intermediate.[5]
Materials:
-
t-Boc-N-amido-PEG20-acid
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-5)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) for non-aqueous reactions
Procedure (Aqueous):
-
Dissolve the t-Boc-N-amido-PEG20-acid in Activation Buffer.
-
Add EDC and NHS to the solution. The reaction with EDC and NHS is most efficient at pH 4.5-7.2.[6] Allow the activation to proceed for 15-30 minutes at room temperature.
-
The pH of the reaction mixture can then be raised to 7.2-7.5 by adding Coupling Buffer.
-
Add the amine-containing molecule to the activated PEG-acid solution.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding a quenching solution to block any unreacted NHS esters.
-
Purify the resulting conjugate using appropriate chromatographic techniques (e.g., size exclusion or reverse phase chromatography).
b) Using t-Boc-N-amido-PEG20-amine
The primary amine of this linker can be coupled to a carboxylic acid-containing molecule. This is often achieved by first activating the carboxylic acid with EDC/NHS to form an NHS ester, which is then reacted with the PEG-amine.
Materials:
-
t-Boc-N-amido-PEG20-amine
-
Carboxylic acid-containing molecule (or its pre-activated NHS ester)
-
EDC and NHS (if starting from the carboxylic acid)
-
Anhydrous aprotic solvent (e.g., DMF, DCM, DMSO)
-
Non-nucleophilic base (e.g., DIPEA, TEA) for non-aqueous reactions
-
Reaction buffer (e.g., PBS, pH 7-9) for aqueous reactions
Procedure (Non-Aqueous, starting with carboxylic acid):
-
Dissolve the carboxylic acid-containing molecule in an anhydrous solvent like DMF or DCM.
-
Add EDC (1.5-2.0 equivalents) and NHS (1.5-2.0 equivalents) to activate the carboxylic acid. Stir for 15-30 minutes at room temperature.
-
Add the t-Boc-N-amido-PEG20-amine (1.0 equivalent) to the reaction mixture.
-
Add a non-nucleophilic base such as DIPEA or TEA (2.0-3.0 equivalents).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, work up the reaction by diluting with an appropriate organic solvent and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the conjugate by chromatography.
Procedure (Aqueous, using an NHS-ester):
-
Dissolve the t-Boc-N-amido-PEG20-amine in a suitable buffer such as PBS at a pH of 7-9.
-
Dissolve the NHS-ester activated molecule in a water-miscible organic solvent like DMSO or DMF.
-
Add the NHS-ester solution to the PEG-amine solution with stirring.
-
Allow the reaction to proceed for 3-24 hours, depending on the reactivity of the substrates.
-
Purify the conjugate using appropriate chromatographic techniques.
This guide provides a foundational understanding of this compound linkers and their application in scientific research and drug development. For specific applications, optimization of the described protocols may be necessary. Always refer to the supplier's technical data sheet for specific handling and storage instructions.
References
Applications of Bifunctional PEG Linkers in Research: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern biotechnology and medicine, the precise conjugation of molecules is paramount for developing advanced therapeutics, diagnostics, and research tools. Bifunctional polyethylene glycol (PEG) linkers have emerged as indispensable chemical scaffolds that facilitate these conjugations. PEG is a hydrophilic, biocompatible, and non-immunogenic polymer, making it an ideal spacer to connect two molecular entities.[1] Bifunctional PEGs possess reactive functional groups at both termini, allowing them to act as bridges.[]
These linkers are broadly classified into two categories:
-
Homobifunctional PEGs: These linkers have identical functional groups at each end (X-PEG-X) and are typically used for cross-linking applications or hydrogel formation.[]
-
Heterobifunctional PEGs: These possess two different functional groups (X-PEG-Y), enabling the controlled, sequential conjugation of two distinct molecules, such as an antibody and a cytotoxic drug.[] This specificity is crucial for creating complex, well-defined bioconjugates.[3]
The PEG chain itself confers significant advantages, including enhanced aqueous solubility, improved stability, and extended plasma half-life of the conjugated molecule.[][4] This guide provides an in-depth technical overview of the core applications of bifunctional PEG linkers, complete with quantitative data, detailed experimental protocols, and visual diagrams to illustrate key processes and relationships.
Application in Antibody-Drug Conjugates (ADCs)
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting these two components is critical to the ADC's success. Bifunctional PEG linkers are increasingly used in ADC design to improve their physicochemical and pharmacokinetic properties.[5]
The inclusion of a PEG linker can enhance the hydrophilicity of the ADC, which is particularly important when dealing with hydrophobic drug payloads.[6] This improved solubility helps prevent aggregation, especially at higher drug-to-antibody ratios (DARs), and can lead to a better safety profile.[6][7] Furthermore, the flexible PEG chain can extend the in vivo half-life of the ADC by increasing its hydrodynamic radius, thereby reducing renal clearance.[6][8]
Logical Relationship: Impact of PEG Linker Properties on ADC Performance
The properties of the PEG linker, such as its length and architecture, directly influence the therapeutic efficacy and pharmacological profile of the resulting ADC. Optimizing these properties is a key step in ADC development.
Quantitative Data: Effect of PEG Linker on Affibody-Drug Conjugate Properties
The following table summarizes data from a study on a miniaturized ADC, an anti-HER2 affibody conjugated to the cytotoxic agent MMAE, demonstrating the impact of inserting PEG linkers of different molecular weights.[8][9]
| Conjugate Name | PEG Linker MW | Half-Life (t½) | Half-Life Extension (vs. No PEG) | In Vitro Cytotoxicity Reduction (vs. No PEG) | HER2 Binding Affinity (EC50) |
| HM | No PEG (SMCC linker) | 19.6 min | 1.0x | 1.0x | 98.5 pM |
| HP4KM | 4 kDa | 49.2 min | 2.5x | 4.5x | 161.7 pM |
| HP10KM | 10 kDa | 219.0 min | 11.2x | 22.0x | 250.7 pM |
Data sourced from Li et al., International Journal of Molecular Sciences, 2021.[8][9]
Experimental Protocol: Site-Specific ADC Conjugation and DAR Analysis
This protocol outlines a representative method for site-specific conjugation of a drug-linker to an antibody via its glycan moieties, followed by characterization of the drug-to-antibody ratio (DAR).
Part 1: Site-Specific Antibody-Drug Conjugation [7]
-
Antibody Preparation:
-
Purify the monoclonal antibody (e.g., Trastuzumab) and exchange it into a sodium acetate buffer (0.1 M, pH 5.5).
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Glycan Oxidation:
-
Prepare a fresh solution of sodium periodate (NaIO₄) in the same acetate buffer.
-
Add the NaIO₄ solution to the antibody solution to a final concentration of 1-2 mM.
-
Incubate the reaction in the dark at 4°C for 1-2 hours to selectively oxidize the glycan residues, generating aldehyde groups.
-
Quench the reaction by adding an excess of glycerol.
-
Remove excess reagents by buffer exchange into a conjugation buffer (e.g., PBS, pH 7.4).
-
-
Drug-Linker Conjugation:
-
Prepare a heterobifunctional PEG linker with a hydrazide group at one end and a maleimide group at the other (e.g., Hydrazide-PEG-Maleimide).
-
First, react the maleimide end of the linker with a thiol-containing payload (e.g., MMAE derivative).
-
Dissolve the resulting Hydrazide-PEG-Payload construct in a compatible solvent like DMSO.
-
Add a 5- to 10-fold molar excess of the Hydrazide-PEG-Payload to the oxidized antibody solution.
-
Incubate the reaction at room temperature for 4-6 hours or at 4°C overnight to form a stable hydrazone bond.
-
-
Purification:
-
Purify the resulting ADC using size-exclusion chromatography (SEC) or protein A chromatography to remove unconjugated drug-linker and other impurities.
-
Buffer exchange the purified ADC into a formulation buffer (e.g., PBS) and store at -80°C.
-
Part 2: DAR Analysis by Reversed-Phase HPLC (RP-HPLC) [10]
-
Sample Preparation:
-
Reduce the interchain disulfide bonds of the ADC by incubating with a reducing agent like DTT (dithiothreitol) at 37°C for 30 minutes. This separates the heavy and light chains.
-
-
HPLC Conditions:
-
Column: XBridge® Protein BEH C4, 3.5 µm, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 50°C.
-
Detection: UV absorbance at 280 nm.
-
Gradient: A linear gradient from 10% to 45% Mobile Phase B over 33 minutes.
-
-
Data Analysis:
-
The resulting chromatogram will show distinct peaks corresponding to the light chain and the heavy chain with different numbers of conjugated drugs.
-
Calculate the average DAR by integrating the peak areas for each species and using a weighted average formula based on the number of drugs per chain.
-
Application in Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules designed to hijack the cell's own protein disposal system—the ubiquitin-proteasome system—to selectively degrade target proteins of interest (POIs).[11] A PROTAC consists of a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3]
PEG-based linkers are the most common type used in PROTAC design, accounting for over 50% of reported structures.[12] The linker is not merely a spacer; its length, flexibility, and composition critically influence the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination.[3][11] PEG linkers enhance the aqueous solubility and cell permeability of PROTACs, which are often large molecules that fall outside of traditional "drug-like" chemical space.[13][14]
Signaling Pathway: PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of a PROTAC, showing how it induces the ubiquitination and subsequent degradation of a target protein, for example, the chromatin remodeler SMARCA2, by recruiting the Cereblon (CRBN) E3 ligase.
Quantitative Data: Efficacy of SMARCA2-Targeting PROTACs
This table presents degradation data for two novel, potent PROTACs designed to degrade the SMARCA2 protein in various SMARCA4-mutant cancer cell lines.[15][16]
| PROTAC | Cell Line | Cancer Type | DC50 (nM) | Dmax (%) |
| YDR1 | H322 | Lung Adenocarcinoma | 6.4 | 99.2 |
| HCC515 | Lung Adenocarcinoma | 10.6 | 99.4 | |
| H2126 | Lung Adenocarcinoma | 1.2 | 99.6 | |
| YD54 | H322 | Lung Adenocarcinoma | 1.0 | 99.3 |
| HCC515 | Lung Adenocarcinoma | 1.2 | 98.9 | |
| H2126 | Lung Adenocarcinoma | 1.6 | 98.9 |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of protein degradation. Data sourced from Yang et al., bioRxiv, 2024.[15][16]
Experimental Protocol: Two-Step PROTAC Synthesis using a Bifunctional PEG Linker
This protocol describes a representative two-step synthesis for a PROTAC using a Hydroxy-PEG-acid linker, involving sequential amide coupling.[3]
Part 1: Coupling of POI Ligand to PEG Linker
-
Reagent Preparation:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the Hydroxy-PEG12-acid linker (1.1 equivalents), HATU (1.1 equivalents), and DIPEA (3.0 equivalents) in anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid group.
-
-
Amide Coupling:
-
Add a solution of the amine-functionalized POI ligand (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours.
-
Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the POI-linker intermediate (POI-PEG12-OH).
-
Part 2: Coupling of E3 Ligase Ligand to POI-Linker Intermediate
-
Activation of Hydroxyl Group (Tosylation):
-
Dissolve the POI-PEG12-OH intermediate (1.0 equivalent) and triethylamine (2.0 equivalents) in anhydrous DCM at 0°C.
-
Slowly add a solution of tosyl chloride (TsCl, 1.2 equivalents) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by LC-MS to confirm the formation of the tosylated intermediate (POI-PEG12-OTs).
-
-
Final Coupling (SN2 Reaction):
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the crude tosylated intermediate and the amine-containing E3 ligase ligand (e.g., pomalidomide derivative, 1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the reaction mixture.
-
Stir the reaction at 60°C overnight under a nitrogen atmosphere. Monitor by LC-MS.
-
-
Final Purification:
-
Upon completion, purify the final PROTAC molecule directly from the reaction mixture using preparative HPLC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
-
Application in Hydrogel Formation
Bifunctional PEG linkers, particularly multi-arm PEGs, are extensively used to form hydrogels.[17] Hydrogels are water-swollen, cross-linked polymer networks that mimic the extracellular matrix (ECM), making them ideal scaffolds for 3D cell culture, tissue engineering, and controlled drug delivery.[18]
The cross-linking reaction typically involves the reaction of terminal functional groups on the PEG macromers. For example, multi-arm PEG-vinyl sulfone (PEG-VS) or PEG-maleimide (PEG-MAL) can react with thiol-containing crosslinkers (often peptides) via a Michael-type addition reaction to form the hydrogel network.[19][20] The number of arms on the PEG macromer (e.g., 4-arm vs. 8-arm) and the PEG concentration directly influence the hydrogel's mechanical properties, such as stiffness (storage modulus) and swelling ratio.[19][21]
Experimental Workflow: PEG Hydrogel Formation for 3D Cell Culture
This diagram outlines the workflow for creating a synthetic PEG-based hydrogel for encapsulating and culturing human organoids, a process that provides a more defined alternative to Matrigel.[22]
Quantitative Data: Mechanical Properties of Multi-Arm PEG Hydrogels
The structural parameters of the PEG macromer significantly affect the physical properties of the resulting hydrogel. The table below compares 4-arm and 8-arm PEG-VS (20 kDa) hydrogels.[19][23]
| PEG Macromer | PEG Concentration (% w/v) | L-Cysteine Modifier (mM) | Swelling Ratio (Qm) | Storage Modulus (G') (Pa) |
| 4-arm PEG-VS | 5% | 0 | 25.8 ± 1.2 | 310 ± 50 |
| 5% | 1.25 | 32.5 ± 2.1 | 220 ± 30 | |
| 10% | 0 | 16.5 ± 0.8 | 1300 ± 150 | |
| 8-arm PEG-VS | 5% | 0 | 19.5 ± 0.9 | 650 ± 80 |
| 5% | 1.25 | 21.1 ± 1.0 | 580 ± 70 | |
| 10% | 0 | 12.1 ± 0.5 | 2800 ± 300 |
Data sourced from Shikanov et al., Soft Matter, 2016.[19][23] The data shows that 8-arm PEG forms more densely crosslinked networks (lower swelling ratio) with higher stiffness (higher storage modulus) compared to 4-arm PEG at the same weight concentration.
Experimental Protocol: Synthesis of a 4-Arm PEG-Maleimide Hydrogel
This protocol provides a method for preparing a 4% (wt/vol) PEG-4MAL hydrogel functionalized with an RGD adhesive peptide and cross-linked with a protease-degradable peptide.[22]
-
Reagent Preparation:
-
PEG-4MAL Stock: Prepare a 5% (wt/vol) stock solution of 20 kDa 4-arm PEG-Maleimide in sterile triethanolamine (TEOA) buffer (0.3 M, pH 7.4).
-
Adhesive Peptide Stock: Prepare a 10 mM stock solution of the adhesive peptide (e.g., CGRGDS) in sterile TEOA buffer.
-
Cross-linker Stock: Prepare a 10 mM stock solution of the protease-degradable cross-linking peptide (e.g., GCRDGPQG↓IWGQ DRCG) in sterile TEOA buffer. The sequence in bold is the MMP-cleavage site.
-
-
PEG Functionalization:
-
To prepare a 4% (wt/vol) hydrogel functionalized with 2.0 mM RGD peptide, mix the following in a sterile microcentrifuge tube:
-
PEG-4MAL Stock Solution (e.g., 800 µL for a 1 mL final gel volume).
-
Adhesive Peptide Stock Solution (e.g., 200 µL).
-
-
Vortex briefly and incubate at room temperature for 10 minutes to allow the cysteine on the RGD peptide to react with the maleimide groups on the PEG.
-
-
Cell Encapsulation and Cross-linking:
-
Prepare a single-cell suspension or organoid suspension in a minimal volume of culture medium.
-
Add the cell suspension to the functionalized PEG solution.
-
Initiate cross-linking by adding the Cross-linker Stock solution at a 1:2 molar ratio of cross-linker to adhesive peptide.
-
Gently but thoroughly mix by pipetting.
-
-
Gelation:
-
Quickly pipette the final hydrogel precursor solution into the desired culture format (e.g., a 40 µL droplet in a 24-well plate).
-
Place the plate in a 37°C incubator for 20 minutes to allow for complete gelation.
-
After gelation, gently add pre-warmed cell culture medium to cover the hydrogel.
-
-
Characterization (Optional):
-
Prepare cell-free hydrogels in the same manner for mechanical testing.
-
Measure the storage modulus (G') using an oscillatory rheometer to determine the hydrogel stiffness.
-
References
- 1. Polyethylene Glycol-Mediated Directional Conjugation of Biological Molecules for Enhanced Immunoassays at the Point-of-Care - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Studies on polyethylene glycol-monoclonal antibody conjugates for fabrication of nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | Semantic Scholar [semanticscholar.org]
- 10. An Innovative Site-Specific Anti-HER2 Antibody-Drug Conjugate with High Homogeneity and Improved Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 14. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 15. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 19. Characterization of the crosslinking kinetics of multi-arm poly(ethylene glycol) hydrogels formed via Michael-type addition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Affibody-Derived Drug Conjugates Targeting HER2: Effect of Drug Load on Cytotoxicity and Biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel Multi-arm PEG-based Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PEG-4MAL hydrogels for human organoid generation, culture, and in vivo delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Characterization of the crosslinking kinetics of multi-arm poly(ethylene glycol) hydrogels formed via Michael-type addition - Soft Matter (RSC Publishing) [pubs.rsc.org]
The Linchpin of Targeted Protein Degradation: An In-depth Technical Guide to PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dawn of a New Therapeutic Modality
In the realm of modern drug discovery, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic strategy, shifting the paradigm from traditional occupancy-based inhibition to an event-driven mechanism of action.[1][2] These heterobifunctional molecules are ingeniously designed to co-opt the cell's intrinsic ubiquitin-proteasome system (UPS) to selectively eradicate proteins of interest (POIs).[3][4] A PROTAC molecule is a tripartite entity, consisting of a "warhead" ligand that binds to the POI, an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two functional ends.[2][5] This unique architecture facilitates the formation of a ternary complex between the POI and the E3 ligase, which in turn leads to the polyubiquitination of the POI and its subsequent degradation by the proteasome.[1][6] While the warhead and anchor determine the specificity of the PROTAC, it is the often-underestimated linker that plays a pivotal role in dictating the overall efficacy, selectivity, and physicochemical properties of the molecule.[7][8] This comprehensive guide provides a deep dive into the core of PROTAC technology—the linker—exploring its components, design principles, and the critical experimental methodologies for its evaluation.
The Central Role and Components of PROTAC Linkers
The linker is far more than a passive tether; it is a critical determinant of a PROTAC's biological activity.[5][9] Its length, composition, rigidity, and attachment points profoundly influence the formation and stability of the ternary complex, which is the cornerstone of PROTAC-mediated protein degradation.[1][10] An optimally designed linker will orient the POI and the E3 ligase in a productive conformation for efficient ubiquitin transfer, a phenomenon known as positive cooperativity.[1] Conversely, a poorly designed linker can lead to steric clashes or unfavorable interactions, resulting in diminished degradation efficiency.[1][6]
The fundamental components of a PROTAC are:
-
A ligand for the Protein of Interest (POI): This "warhead" specifically binds to the target protein intended for degradation.[2]
-
A ligand for an E3 Ubiquitin Ligase: This "anchor" recruits an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[1][5] There are over 600 E3 ligases in the human proteome, offering a vast landscape for recruitment.[11]
-
A Chemical Linker: This component connects the POI and E3 ligase ligands.[2][5]
PROTAC Mechanism of Action: A Catalytic Cycle of Degradation
PROTACs operate in a catalytic manner, meaning a single PROTAC molecule can induce the degradation of multiple target protein molecules.[1][6] This event-driven mechanism allows for efficacy at substoichiometric concentrations, a distinct advantage over traditional inhibitors that require sustained target occupancy.[1]
Classification and Composition of PROTAC Linkers
PROTAC linkers can be broadly categorized into two main classes: flexible and rigid, with more recent developments leading to "smart" or functional linkers.[1][12]
-
Flexible Linkers: These are the most common type, particularly in the initial stages of PROTAC development, due to their synthetic accessibility.[1]
-
Rigid Linkers: These linkers introduce conformational constraints, which can pre-organize the PROTAC into a bioactive conformation, thereby reducing the entropic penalty of ternary complex formation.[1][8]
-
Cyclic Structures: Saturated rings like piperazine and piperidine are incorporated to restrict the linker's flexibility.[12]
-
Aromatic Systems: Phenyl rings and other aromatic moieties introduce planarity and rigidity.[12]
-
Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings, often synthesized via "click chemistry," provide conformational restriction.[12][13]
-
-
"Smart" or Functional Linkers: These advanced linkers possess additional functionalities.
-
Photoswitchable Linkers: Often containing an azobenzene group, these linkers can change between cis and trans isomers upon light exposure, allowing for spatiotemporal control of PROTAC activity.[1][12]
-
Photocaged Linkers: Incorporate light-sensitive groups that can be cleaved by specific wavelengths of light, enabling the activation of the PROTAC in targeted areas.[12]
-
The most prevalent chemical motifs found in PROTAC linkers are PEG and alkyl chains.[7] Approximately 55% of published PROTACs utilize PEG linkers, while 30% employ alkyl chains.[7] Other common motifs include alkynes (7%), triazoles (6%), and saturated heterocycles like piperazine and piperidine (4% each).[7]
Data Presentation: The Impact of Linker Properties on Degradation
The optimization of a PROTAC is an empirical process that often involves the synthesis and evaluation of a library of compounds with varied linker characteristics.[7] The following tables summarize key quantitative data from the literature, illustrating the impact of linker length on PROTAC performance, typically measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Table 1: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC Compound | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 1 | PEG | 9 | >1000 | <20 | [14] |
| PROTAC 2 | PEG | 12 | ~500 | ~60 | [14] |
| PROTAC 3 | PEG | 16 | ~100 | >90 | [14] |
| PROTAC 4 | PEG | 19 | ~750 | ~50 | [14] |
| PROTAC 5 | PEG | 21 | >1000 | <30 | [14] |
Data suggests that for ERα degradation, a 16-atom linker was found to be optimal, with both shorter and longer linkers resulting in significantly reduced efficacy.[14]
Table 2: Effect of Linker Length on p38α Degradation
| PROTAC Compound | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Compound A | Alkyl/Ether | 13 | >1000 | <10 | [15] |
| Compound B | Alkyl/Ether | 15-17 | <100 | >80 | [15] |
| Compound C | Alkyl/Ether | 19 | ~500 | ~50 | [15] |
| Compound D | Alkyl/Ether | 21 | >1000 | <20 | [15] |
For p38α degradation, a linker length of 15-17 atoms was identified as the most effective.[15]
Table 3: Effect of Linker Length on TBK1 Degradation
| PROTAC Compound | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 Degrader 1 | Alkyl/Ether | <12 | No degradation | 0 | [7] |
| TBK1 Degrader 2 | Alkyl/Ether | 21 | 3 | 96 | [7] |
| TBK1 Degrader 3 | Alkyl/Ether | 29 | 292 | 76 | [7] |
PROTACs targeting TBK1 required a minimum linker length of 12 atoms to induce degradation, with a 21-atom linker demonstrating the highest potency.[7]
Experimental Protocols: A Guide to PROTAC Evaluation
The robust evaluation of PROTACs requires a combination of biochemical, biophysical, and cell-based assays. The following are detailed methodologies for key experiments.
Protocol 1: PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
This protocol describes a convergent and efficient method for synthesizing a library of PROTACs with varying linkers.[7][16]
Materials:
-
POI ligand functionalized with an azide or alkyne
-
E3 ligase ligand functionalized with a complementary alkyne or azide
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of t-BuOH and water)
Procedure:
-
Preparation of Reactants: Dissolve the azide-functionalized ligand and the alkyne-functionalized ligand in a suitable solvent mixture (e.g., 1:1 t-BuOH/H2O).
-
Initiation of the Reaction: To the solution from step 1, add a freshly prepared aqueous solution of sodium ascorbate (approximately 5 equivalents).
-
Addition of Catalyst: Add an aqueous solution of CuSO4 (approximately 1 equivalent).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to obtain the final PROTAC.
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.[1][13]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC of interest (and vehicle control, e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels, transfer apparatus, and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Probe for a loading control protein on the same membrane.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. selvita.com [selvita.com]
- 10. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
Methodological & Application
Protocol for Boc Deprotection of Amino-PEG20-Boc
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the context of bioconjugation and drug development involving polyethylene glycol (PEG) linkers. Its facile removal under acidic conditions allows for the selective unmasking of the amine functionality for subsequent conjugation reactions. This document provides a detailed protocol for the deprotection of Boc-protected Amino-PEG20-Boc, yielding the free amine for further applications. The protocol outlines the necessary reagents, equipment, and step-by-step instructions for a successful deprotection, work-up, and analysis.
Experimental Protocols
Materials and Equipment
-
Reagents:
-
Equipment:
Deprotection Procedure
This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the free amine.[1][5]
-
Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.[2]
-
Cooling: Cool the solution to 0°C in an ice bath.[2]
-
Acid Addition: Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[1][2] If the substrate is sensitive to cationic side reactions, consider adding a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[2]
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[2]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or ¹H NMR until the starting material is consumed (typically 1-2 hours).[2] The disappearance of the tert-butyl proton signal at approximately 1.4 ppm in ¹H NMR indicates the removal of the Boc group.[2]
Work-up and Isolation
The deprotected amine is typically obtained as a TFA salt. Several methods can be employed for work-up and isolation, depending on the properties of the product and the requirements of the subsequent steps.
Method A: Evaporation of Acid
-
Upon reaction completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[2]
-
To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step three times.[2]
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step or further purified.[2]
Method B: Aqueous Work-up (for non-water-soluble products)
-
Dilute the reaction mixture with an organic solvent.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid and remove the TFA salt.[2]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free amine.[2]
Method C: Precipitation
-
The deprotected PEG-linker, as its ammonium salt, can sometimes be precipitated from the reaction mixture by the addition of a non-polar solvent like diethyl ether.[2]
Data Presentation
The choice of acidic conditions can influence the efficiency and purity of the deprotection reaction. The following table summarizes common conditions and their outcomes.
| Reagent | Concentration | Solvent | Typical Time (hours) | Temperature (°C) | Purity (%) |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0.5 - 2 | 0 to Room Temp | >95 |
| Trifluoroacetic Acid (TFA) | 50% | Dichloromethane (DCM) | 1 | Room Temp | >95 |
| Hydrochloric Acid (HCl) | 4M | Dioxane | 1 | Room Temp | >95 |
Table adapted from comparative analysis of acidic conditions for Boc deprotection. Purity is typically determined by HPLC analysis.[1]
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Amino-PEG20-Boc in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides and proteins. PEGylation can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to reduced renal clearance, prolonged circulation half-life, enhanced solubility, and decreased immunogenicity.[1][2][3] Amino-PEG20-Boc is a heterobifunctional PEG linker that is instrumental for the site-specific N-terminal PEGylation of peptides during solid-phase peptide synthesis (SPPS). This reagent features a Boc-protected amine and a terminal carboxylic acid group, allowing for its controlled incorporation into a peptide chain. The Boc (tert-butyloxycarbonyl) protecting group is stable under the basic conditions used for Fmoc deprotection in SPPS but can be readily removed with mild acidic conditions to reveal a free amine.[4][5][6]
These application notes provide detailed protocols for the use of this compound in the N-terminal PEGylation of peptides synthesized on a solid support.
Key Applications
-
Prolonging Plasma Half-Life: Increasing the hydrodynamic radius of a peptide can significantly reduce its rate of renal filtration, extending its time in circulation.[2]
-
Improving Solubility: The hydrophilic nature of the PEG chain can enhance the solubility of hydrophobic peptides, aiding in their formulation and administration.[7]
-
Reducing Immunogenicity: The PEG chain can mask epitopes on the peptide surface, reducing its recognition by the immune system.[2]
-
Enhancing Proteolytic Stability: The steric hindrance provided by the PEG chain can protect the peptide from degradation by proteases.[2]
Experimental Protocols
Protocol 1: N-Terminal PEGylation of a Resin-Bound Peptide using this compound
This protocol describes the on-resin N-terminal PEGylation of a peptide synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Peptide-resin (fully synthesized with a free N-terminal amine)
-
This compound (structure may be referred to as Boc-NH-PEG20-COOH)
-
Coupling reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Piperidine (20% in DMF)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30-60 minutes in a solid-phase synthesis vessel.
-
If the N-terminal Fmoc group is still present, deprotect by treating the resin with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine.
-
-
Activation of this compound:
-
In a separate vial, dissolve this compound (1.5-2 equivalents relative to the resin substitution) in DMF.
-
Add HBTU (1.5-2 eq.) and HOBt (1.5-2 eq.) to the this compound solution.
-
Add DIPEA (3-4 eq.) to the activation mixture and allow it to pre-activate for 5-10 minutes.
-
-
Coupling of this compound to the Peptide-Resin:
-
Drain the solvent from the swollen peptide-resin.
-
Add the pre-activated this compound solution to the resin.
-
Shake the reaction vessel at room temperature for 2-4 hours. The progress of the coupling reaction can be monitored using a Kaiser test. A negative Kaiser test (beads remain colorless) indicates a complete reaction.
-
-
Washing:
-
After the coupling is complete, drain the reaction mixture.
-
Wash the PEGylated peptide-resin thoroughly with DMF (5x) and DCM (5x) to remove excess reagents and byproducts.
-
Protocol 2: Cleavage and Deprotection of the PEGylated Peptide
This protocol outlines the cleavage of the PEGylated peptide from the solid support and the simultaneous removal of side-chain protecting groups.
Materials:
-
PEGylated peptide-resin from Protocol 1
-
Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/TIS, 82.5:5:5:5:2.5 v/v/v/v/v)
-
Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
-
Cold diethyl ether
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation for Cleavage:
-
Wash the PEGylated peptide-resin with DCM (3x) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the dried resin (typically 10 mL per gram of resin).
-
Stir or shake the mixture at room temperature for 2-4 hours. Peptides containing multiple arginine residues may require longer deprotection times.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude PEGylated peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Incubate at -20°C for at least 30 minutes to facilitate complete precipitation.
-
Pellet the peptide by centrifugation and carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2x) to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 3: Purification and Characterization of the PEGylated Peptide
This protocol provides a general workflow for the purification and characterization of the synthesized PEGylated peptide.
Materials:
-
Crude PEGylated peptide
-
Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Characterization Instruments:
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
-
Procedure:
-
Purification by RP-HPLC:
-
Dissolve the crude PEGylated peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Purify the peptide using a preparative RP-HPLC system with a C18 column.
-
Use a water/acetonitrile gradient containing 0.1% TFA as the mobile phase. The broad peak characteristic of PEGylated compounds should be collected.
-
Lyophilize the pure fractions to obtain the final PEGylated peptide as a fluffy white powder.
-
-
Characterization:
-
Purity Analysis: Analyze the purity of the final product using analytical RP-HPLC.
-
Identity Confirmation: Confirm the molecular weight of the PEGylated peptide using LC-MS or MALDI-TOF MS. The resulting mass spectrum will show a distribution of peaks corresponding to the different chain lengths of the PEG moiety.[8][9][10]
-
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained during the synthesis and characterization of a PEGylated peptide using this compound.
Table 1: Summary of Peptide Synthesis and PEGylation Yield
| Parameter | Value |
| Resin Substitution (mmol/g) | e.g., 0.5 |
| Theoretical Yield of Peptide (mg) | Calculated value |
| Crude Peptide Yield (mg) | Measured value |
| Crude Purity (%) | From analytical HPLC |
| Yield of Crude PEGylated Peptide (%) | Calculated value |
| Purified PEGylated Peptide Yield (mg) | Measured value |
| Overall Yield (%) | Calculated value |
Table 2: Characterization of the Final PEGylated Peptide
| Analysis Method | Parameter | Result |
| Analytical RP-HPLC | Purity (%) | >95% |
| Retention Time (min) | e.g., 15.2 | |
| LC-MS | Expected Molecular Weight (Da) | Calculated value |
| Observed Molecular Weight (Da) | Measured value |
Visualizations
The following diagrams illustrate the key workflows and concepts described in these application notes.
Caption: Workflow for N-terminal PEGylation of a peptide using this compound.
Caption: Relationship between reagents and product in the PEGylation reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cpcscientific.com [cpcscientific.com]
- 3. Impact of N-Terminal PEGylation on Synthesis and Purification of Peptide-Based Cancer Epitopes for Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Pegylated peptides. II. Solid-phase synthesis of amino-, carboxy- and side-chain pegylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boc-NH-PEG-COOH - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 7. bachem.com [bachem.com]
- 8. ingenieria-analitica.com [ingenieria-analitica.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Amino-PEG20-Boc Conjugation to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique that involves the covalent attachment of polyethylene glycol (PEG) chains to molecules such as proteins, peptides, and small molecule drugs. This process can significantly enhance the therapeutic properties of the conjugated molecule by increasing its hydrodynamic size, which in turn can improve serum half-life, reduce immunogenicity, and enhance solubility and stability.[1][2]
Amino-PEG20-Boc is a heterobifunctional PEG linker that features a terminal primary amine and a Boc (tert-butyloxycarbonyl) protected amine, separated by a 20-unit PEG chain.[1] The Boc protecting group provides a stable shield for one of the amino groups, allowing for controlled, sequential conjugation reactions.[3] The free primary amine can be reacted with a variety of functional groups, most commonly activated esters such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[2] Following the initial conjugation, the Boc group can be efficiently removed under acidic conditions to reveal a new primary amine, which can then be used for subsequent conjugation steps. This application note provides detailed protocols for the conjugation of the free amine of this compound to a primary amine-reactive molecule (e.g., a protein or a small molecule with an activated ester) and the subsequent deprotection of the Boc group.
Key Applications
-
Antibody-Drug Conjugates (ADCs): The bifunctional nature of this compound allows for the precise attachment of cytotoxic drugs to antibodies.
-
PROTACs (Proteolysis Targeting Chimeras): This linker can be used to connect a target protein-binding ligand and an E3 ligase-binding ligand.
-
Peptide Modification: this compound can be used to create branched peptide structures or to improve the pharmacokinetic properties of therapeutic peptides.
-
Surface Functionalization: The linker can be employed to modify surfaces with multiple reactive groups for various biomedical applications.
Experimental Protocols
This section details the two key stages of using this compound: conjugation to a primary amine-reactive molecule and the subsequent deprotection of the Boc group.
Protocol 1: Conjugation of this compound to an NHS Ester-Activated Molecule
This protocol describes the reaction between the free primary amine of this compound and a molecule containing an N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
NHS ester-activated molecule (e.g., protein, peptide, or small molecule)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)[4]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), or Hydrophobic Interaction Chromatography (HIC))
Procedure:
-
Preparation of Reactants:
-
Equilibrate the this compound and the NHS ester-activated molecule to room temperature before use.
-
Prepare a stock solution of the NHS ester-activated molecule in an appropriate amine-free buffer (e.g., PBS, pH 7.4). The concentration will depend on the specific molecule.
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO. The NHS-ester moiety is moisture-sensitive and readily hydrolyzes.[4]
-
-
Conjugation Reaction:
-
In a reaction vessel, add the solution of the NHS ester-activated molecule.
-
While gently stirring, add the desired molar excess of the this compound solution to the protein solution. A 10 to 50-fold molar excess of the PEG reagent is a common starting point.[5] The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume.[6]
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[6] The optimal reaction time may need to be determined empirically.
-
The reaction is most efficient at a pH between 7.0 and 9.0.[7]
-
-
Quenching the Reaction:
-
To stop the reaction and hydrolyze any unreacted NHS esters, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound and byproducts using a suitable purification method.
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated conjugate from smaller, unreacted molecules.[8]
-
Ion-Exchange Chromatography (IEX): Can be used to separate molecules based on differences in their net charge. PEGylation can shield surface charges, altering the elution profile.[8]
-
Hydrophobic Interaction Chromatography (HIC): Useful for separating species with different degrees of PEGylation.[8]
-
-
Characterization:
-
Analyze the purified conjugate using techniques such as SDS-PAGE, HPLC, and Mass Spectrometry (MS) to confirm successful conjugation and assess purity.
-
Protocol 2: Boc Deprotection of the PEGylated Conjugate
This protocol describes the removal of the Boc protecting group from the PEGylated molecule to expose the terminal primary amine.
Materials:
-
Boc-protected PEGylated conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Dissolve the Boc-protected PEGylated conjugate in anhydrous DCM.
-
In a fume hood, slowly add an equal volume of TFA to the solution. The use of strong acids like TFA is a common method for Boc deprotection.[9]
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS) until the starting material is consumed.
-
-
Work-up and Isolation:
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times).
-
The resulting deprotected PEGylated conjugate will be a TFA salt. This can often be used directly in the next step.
-
-
Neutralization (Optional):
-
If the free amine is required, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA salt.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected PEGylated conjugate.
-
Data Presentation
The efficiency of the NHS ester-amine conjugation is influenced by several factors, including the molar ratio of the reactants and the pH of the reaction buffer. The following tables provide a summary of expected outcomes based on varying these parameters.
Table 1: Effect of Molar Ratio of PEG-NHS to Protein on Conjugation Efficiency
| Molar Ratio (PEG-NHS:Protein) | Degree of PEGylation | Unreacted Protein | Notes |
| 5:1 | Low | High | A good starting point for optimization. |
| 10:1 | Moderate | Moderate | Often provides a good balance for mono-PEGylation. |
| 20:1 | High | Low | Typically results in 4-6 PEG linkers per antibody.[7] |
| 50:1 | Very High | Very Low | Increased risk of multiple PEGylations and potential protein precipitation. |
Note: The optimal molar ratio is protein-dependent and should be determined empirically.[10]
Table 2: Effect of pH on NHS Ester-Amine Conjugation Kinetics
| pH | Reaction Rate | NHS Ester Hydrolysis Half-life | Conjugation Yield |
| 7.4 | Gradual (reaches steady state in ~2h) | >120 min | Good |
| 8.0 | Moderate | ~25 min | High (80-85%) |
| 8.5 | Fast | ~10 min | Very High |
| 9.0 | Very Fast (reaches steady state in <10 min) | <9 min | High (87-92%), but rapid hydrolysis is a competing reaction.[11] |
Note: While higher pH increases the reaction rate, it also accelerates the hydrolysis of the NHS ester. A pH of 8.0-8.5 is often a good compromise.[11]
Mandatory Visualization
References
- 1. t-Boc-N-amido-PEG20-amine | BroadPharm [broadpharm.com]
- 2. ɑ-Hydroxy-ω-Boc Amino PEG [rapp-polymere.com]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Creation of Antibody-Drug Conjugates with PEG Linkers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. A critical component of an ADC is the linker that connects the antibody to the drug payload. Polyethylene glycol (PEG) linkers have gained prominence in ADC design due to their ability to enhance the hydrophilicity and improve the pharmacokinetic properties of the conjugate.[1][2] The inclusion of a PEG linker can mitigate aggregation, a common issue with hydrophobic drug payloads, and prolong the circulation half-life of the ADC, potentially leading to an improved therapeutic index.[1][3]
These application notes provide a detailed, step-by-step guide for the creation and characterization of ADCs utilizing PEG linkers. Protocols for both cysteine-based and lysine-based conjugation strategies are presented, along with methodologies for crucial analytical and functional characterization assays.
General Workflow for ADC Synthesis
The synthesis of an ADC with a PEG linker is a multi-step process that begins with the antibody, followed by conjugation of the linker and payload, and concludes with purification and characterization of the final product.[1]
Caption: General workflow for the synthesis of an antibody-drug conjugate.
Experimental Protocols
Protocol 1: Cysteine-Based ADC Conjugation with a PEG Linker
This protocol describes the site-specific conjugation of a drug-linker to a monoclonal antibody via reduced interchain disulfide bonds. This method typically yields a more homogeneous ADC product with a controlled drug-to-antibody ratio (DAR).[4]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)
-
PEG-linker-payload with a maleimide group (e.g., Mal-PEG-Drug) dissolved in DMSO
-
Quenching solution (e.g., 10 mM N-acetylcysteine)
-
Purification buffer (e.g., PBS, pH 7.4)
-
Desalting columns (e.g., G25)
-
Reaction vessels
-
Stirring equipment
Procedure:
-
Antibody Reduction:
-
Prepare the antibody solution to a concentration of 1-10 mg/mL in a thiol-free buffer.[5]
-
To achieve a target DAR of approximately 4, add a 2 to 5-fold molar excess of TCEP to the antibody solution.[6] The exact amount may need optimization depending on the specific antibody.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.[6]
-
Remove excess TCEP using a desalting column equilibrated with PBS containing 1 mM DTPA.[6]
-
-
Conjugation:
-
Immediately after reduction, add the maleimide-activated PEG-linker-payload solution to the reduced antibody. A 1.5 to 5-fold molar excess of the linker-payload over the available thiol groups is recommended.[]
-
Ensure the final concentration of the organic solvent (e.g., DMSO) does not exceed 10% of the total reaction volume.[5]
-
Incubate the reaction for 1-2 hours at room temperature or on ice with gentle stirring.[5][6]
-
-
Quenching:
-
Add a 20-fold molar excess of the quenching solution (e.g., N-acetylcysteine) relative to the drug-linker to cap any unreacted maleimide groups.[6]
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unreacted drug-linker and other small molecules using a desalting column or size-exclusion chromatography (SEC) equilibrated with the desired formulation buffer.[6][]
-
-
Characterization:
-
Determine the protein concentration, drug-to-antibody ratio (DAR), and percentage of aggregation of the purified ADC.
-
Protocol 2: Lysine-Based ADC Conjugation with a PEG Linker
This method targets the primary amines of lysine residues on the antibody surface. It is a simpler method but often results in a more heterogeneous mixture of ADC species.[8][9]
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.5)[10]
-
PEG-linker-payload with an NHS-ester group (e.g., NHS-PEG-Drug) dissolved in anhydrous DMSO or DMF[5]
-
Purification buffer (e.g., PBS, pH 7.4)
-
Desalting columns or dialysis cassette
-
Reaction vessels
-
Stirring equipment
Procedure:
-
Antibody Preparation:
-
Conjugation:
-
Immediately before use, dissolve the NHS-ester-activated PEG-linker-payload in anhydrous DMSO or DMF to a concentration of 10 mM.[5]
-
Add a 5 to 20-fold molar excess of the dissolved PEG-linker-payload to the antibody solution while gently stirring.[5]
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[5]
-
-
Purification:
-
Remove the unreacted PEG-linker-payload and byproducts using a desalting column or by dialysis against the desired formulation buffer.[5]
-
-
Characterization:
-
Determine the protein concentration, DAR, and aggregation of the purified ADC.
-
ADC Characterization Protocols
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC is a widely used method for determining the DAR of cysteine-linked ADCs, as it can separate species with different numbers of conjugated drugs.[11]
Materials:
-
Purified ADC sample
-
HIC column (e.g., Butyl-NPR)[12]
-
HPLC system with a UV detector
-
Mobile Phase A: 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 6.8[13]
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 6.8, with 20% Isopropanol[13]
Procedure:
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of approximately 1 mg/mL in Mobile Phase A.
-
-
HPLC Method:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the prepared ADC sample.
-
Elute the ADC species using a decreasing linear gradient of Mobile Phase A (and increasing Mobile Phase B). A typical gradient might be from 100% A to 100% B over 30-40 minutes.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to each drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of species * Number of drugs in species) / 100 [11][]
-
Caption: Workflow for DAR determination by HIC-HPLC.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic potency of the ADC.[1][15]
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC and control antibody solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[15]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[16]
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete medium.
-
Remove the old medium from the cells and add 100 µL of the prepared solutions to the respective wells.
-
Incubate the plate for 72-96 hours at 37°C, 5% CO₂.[16]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.[15]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to untreated control cells.
-
Plot the percentage of viability against the logarithm of the ADC concentration to determine the IC₅₀ value.
-
Data Presentation
Table 1: Influence of PEG Linker Length on ADC In Vitro Cytotoxicity
| ADC Construct | PEG Linker Length | Target Cell Line | IC₅₀ (nM) | Reference |
| Affibody-MMAE | No PEG | NCI-N87 | Baseline | [5] |
| Affibody-PEG₄-MMAE | PEG₄ | NCI-N87 | 4.5-fold increase | [17] |
| Affibody-PEG₁₀-MMAE | PEG₁₀ | NCI-N87 | 22-fold increase | [17] |
Table 2: Impact of PEG Linker on ADC In Vivo Efficacy
| ADC Construct | Tumor Model | Dose | Outcome | Reference |
| T-DM1 | Breast Cancer Xenograft | 3 mg/kg | Significant anti-tumor activity | [10] |
| anti-Trop2-PEG₂₄-MMAE | BxPC3 Xenograft | 3 mg/kg | Significant tumor suppression | [2] |
Note: The in vivo efficacy data is highly dependent on the specific ADC, tumor model, and dosing regimen, making direct comparisons challenging. The table provides a qualitative and quantitative overview from the available literature.[2]
Signaling Pathway and Mechanism of Action
The general mechanism of action for an ADC involves several key steps, from binding to the target antigen on the cancer cell surface to the intracellular release of the cytotoxic payload.
Caption: General mechanism of action of an antibody-drug conjugate.
For ADCs with cleavable linkers, such as those containing a Val-Cit motif, the payload release is specifically triggered by enzymes within the lysosome.
Caption: Mechanism of payload release for an ADC with a cleavable linker.
Conclusion
The development of antibody-drug conjugates with PEG linkers represents a significant advancement in targeted cancer therapy. The protocols and application notes provided herein offer a comprehensive guide for researchers to synthesize and characterize these complex biomolecules. Careful optimization of the conjugation strategy, linker length, and thorough characterization are paramount to developing safe and effective ADCs. The use of PEG linkers offers a versatile tool to improve the pharmaceutical properties of ADCs, ultimately aiming to enhance their therapeutic potential for patients.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cysteine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 8. Protocols for lysine conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. purepeg.com [purepeg.com]
- 10. Collection - Data from Improved Tumor Penetration and Single-Cell Targeting of AntibodyâDrug Conjugates Increases Anticancer Efficacy and Host Survival - Cancer Research - Figshare [aacr.figshare.com]
- 11. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. ymc.eu [ymc.eu]
- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 16. benchchem.com [benchchem.com]
- 17. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Surface Modification of Nanoparticles Using Amino-PEG20-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of PEGylation in Nanoparticle Engineering
The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and theranostics.[1][2] Modifying the nanoparticle surface with polymers like polyethylene glycol (PEG) is a widely adopted strategy known as PEGylation.[][] This process imparts several desirable characteristics to nanoparticles, including:
-
Enhanced Biocompatibility: PEGylation reduces immunogenicity and toxicity by creating a hydrophilic shield that minimizes interactions with immune cells.[][][]
-
Improved Stability: The PEG layer provides a steric barrier that prevents nanoparticle aggregation in biological fluids, enhancing colloidal stability.[1][]
-
Prolonged Circulation Time: By reducing opsonization (the process of being marked for phagocytosis) and subsequent clearance by the reticuloendothelial system (RES), PEGylation significantly extends the nanoparticle's half-life in the bloodstream.[6][7][8]
-
Increased Solubility: The hydrophilic nature of PEG improves the solubility of nanoparticles, which is particularly beneficial for hydrophobic drug carriers.[][9]
Amino-PEG20-Boc is a heterobifunctional linker ideal for this purpose. It features a reactive end for conjugation to the nanoparticle surface and a terminal amine group protected by a tert-butyloxycarbonyl (Boc) group. This Boc protection allows for controlled, sequential functionalization. After the PEG is attached to the nanoparticle, the Boc group can be removed under specific conditions to expose a primary amine, which can then be used for the covalent attachment of targeting ligands, imaging agents, or other biomolecules.[10]
Experimental Data: Physicochemical Characterization
Successful surface modification with this compound results in predictable changes to the nanoparticle's physicochemical properties. The following tables summarize typical data obtained before and after PEGylation and subsequent Boc deprotection.
Table 1: Hydrodynamic Diameter and Polydispersity Index (PDI)
| Nanoparticle Sample | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
| Unmodified Nanoparticles | 115.4 | 0.15 |
| PEGylated Nanoparticles (Boc-Protected) | 163.2[11] | 0.18 |
| PEGylated Nanoparticles (Amine-Terminated) | 165.1 | 0.19 |
Note: An increase in hydrodynamic diameter confirms the addition of the PEG layer. A PDI value below 0.2 is generally considered acceptable for drug delivery applications, indicating a monodisperse population.[11]
Table 2: Surface Charge Analysis (Zeta Potential)
| Nanoparticle Sample | Zeta Potential (mV) | Surface Charge |
| Unmodified Nanoparticles (Carboxylated) | -45.2 | Strongly Anionic |
| PEGylated Nanoparticles (Boc-Protected) | -38.8[11] | Anionic |
| PEGylated Nanoparticles (Amine-Terminated) | +22.5 | Cationic |
Note: The zeta potential indicates the surface charge and predicts the stability of a colloidal suspension. A significant shift in zeta potential post-modification confirms successful surface chemistry changes. The initial negative charge of carboxylated nanoparticles is shielded by the PEG layer, and the final positive charge confirms the successful deprotection of the Boc group and exposure of the primary amine.
Experimental Workflows and Chemical Schemes
The overall process involves a two-stage chemical modification followed by characterization.
Caption: A typical workflow for nanoparticle surface modification with this compound.
The chemical strategy involves an initial amide bond formation followed by the removal of the Boc protecting group.
Caption: Reaction scheme for nanoparticle PEGylation and subsequent Boc deprotection.
Detailed Experimental Protocols
Protocol 1: Conjugation of this compound to Carboxylated Nanoparticles
This protocol describes the covalent attachment of this compound to nanoparticles with carboxyl groups on their surface using EDC/NHS chemistry.
Materials:
-
Carboxylated nanoparticles (e.g., PLGA, silica, or magnetic nanoparticles)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Deionized (DI) water
-
Dialysis membrane (appropriate MWCO)
Procedure:
-
Disperse carboxylated nanoparticles in MES buffer to a final concentration of 1-5 mg/mL.
-
Add EDC and NHS to the nanoparticle suspension. A 5-fold molar excess of EDC and NHS relative to the surface carboxyl groups is recommended.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups.
-
Add this compound to the reaction mixture. A 10 to 20-fold molar excess relative to the nanoparticles is recommended to ensure high grafting density.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding an excess of a primary amine-containing buffer (e.g., Tris) or by proceeding directly to purification.
-
Purify the Boc-PEGylated nanoparticles to remove unreacted PEG and coupling agents. Dialysis against DI water or PBS for 24-48 hours is a common and effective method. Change the dialysis buffer frequently.
-
Collect the purified Boc-PEG-nanoparticle suspension and store at 4°C.
Protocol 2: Boc Group Deprotection
This protocol removes the Boc protecting group to expose the terminal primary amine on the PEG chain.
Materials:
-
Purified Boc-PEG-nanoparticle suspension
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
DI Water
Procedure:
-
Lyophilize or carefully dry the purified Boc-PEG-nanoparticle suspension to remove water.
-
Resuspend the dried nanoparticles in a mixture of DCM and TFA. A common ratio is 1:1 (v/v).[12]
-
Stir the solution at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 2 hours.[12]
-
Remove the TFA and DCM by evaporation, for example, using a stream of nitrogen gas in a fume hood.[12]
-
Wash the resulting amine-functionalized nanoparticles several times to remove residual acid. This can be done by repeated centrifugation and resuspension in DI water or PBS.
-
Alternatively, purify the final product by dialysis against PBS (pH 7.4) for 48 hours to ensure complete removal of TFA and byproducts.
-
The final amine-terminated PEGylated nanoparticles are now ready for characterization or further conjugation.
Protocol 3: Characterization of Modified Nanoparticles
1. Dynamic Light Scattering (DLS) and Zeta Potential:
-
Purpose: To measure the hydrodynamic diameter, size distribution (PDI), and surface charge.
-
Method: Dilute a small aliquot of the nanoparticle suspension in DI water or an appropriate buffer. Analyze using a DLS instrument (e.g., Malvern Zetasizer).
-
Expected Outcome: An increase in size after PEGylation and a significant shift in zeta potential from negative (for carboxylated NPs) to near-neutral (for Boc-PEG-NPs) to positive (for amine-PEG-NPs).
2. Fourier-Transform Infrared Spectroscopy (FTIR):
-
Purpose: To confirm the chemical modifications by identifying characteristic functional groups.
-
Method: Lyophilize the nanoparticle samples. Record the IR spectra of unmodified, Boc-PEGylated, and amine-PEGylated nanoparticles.
-
Expected Outcome: Appearance of new peaks corresponding to the PEG backbone (C-O-C stretching around 1100 cm⁻¹) and amide bonds (C=O stretching around 1650 cm⁻¹).[13] The disappearance of the Boc-group's characteristic peaks after deprotection confirms the final step.
3. Transmission Electron Microscopy (TEM):
-
Purpose: To visualize the morphology and core size of the nanoparticles.
-
Method: Deposit a drop of the diluted nanoparticle suspension onto a TEM grid and allow it to dry. Image using a transmission electron microscope.
-
Expected Outcome: TEM images should show that the core morphology and size of the nanoparticles are unaffected by the surface modification process.[14][15] It can also provide evidence of a "halo" or layer around the particles, indicative of the polymer coating.
Benefits and Applications
The successful modification of nanoparticles with this compound opens up a wide range of applications in medicine and research.
Caption: The relationship between PEGylation, its benefits, and therapeutic outcomes.
Key Applications:
-
Targeted Drug Delivery: The terminal amine group can be conjugated with antibodies, peptides, or small molecules to direct the nanoparticle to specific cells or tissues, such as tumors.[][16]
-
Medical Imaging: Imaging agents can be attached to the PEG terminus to create targeted contrast agents for applications like Magnetic Resonance Imaging (MRI).[16]
-
Gene Delivery: The positively charged amine surface can facilitate the binding and delivery of negatively charged nucleic acids like siRNA.
-
Biosensing: Nanoparticles can be functionalized with bioactive molecules like enzymes or antibodies to create highly sensitive and specific biosensors.[]
References
- 1. Frontiers | Recent advances in surface decoration of nanoparticles in drug delivery [frontiersin.org]
- 2. Surface modification and local orientations of surface molecules in nanotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 'Stealth' corona-core nanoparticles surface modified by polyethylene glycol (PEG): influences of the corona (PEG chain length and surface density) and of the core composition on phagocytic uptake and plasma protein adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nanocarrier-Based Drug Delivery to Brain: Interventions of Surface Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Development and characterization of pegylated Fe3O4-CAPE magnetic nanoparticles for targeted therapy and hyperthermia treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Poly(ethylene glycol)-Based Peptidomimetic “PEGtide” of Oligo-Arginine Allows for Efficient siRNA Transfection and Gene Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. krishisanskriti.org [krishisanskriti.org]
- 14. Structural characterization of PEGylated polyethylenimine-entrapped gold nanoparticles: an NMR study - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. PEG-functionalized magnetic nanoparticles for drug delivery and magnetic resonance imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Amide Bond Formation with Amino-PEG20-Boc and EDC/NHS
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the conjugation of molecules containing a carboxylic acid to Amino-PEG20-Boc via amide bond formation using the carbodiimide crosslinker EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with N-hydroxysuccinimide (NHS). This method is a cornerstone of bioconjugation, enabling the covalent linkage of molecules for applications in drug delivery, proteomics, and diagnostics. The inclusion of a polyethylene glycol (PEG) spacer enhances the solubility and stability and reduces the immunogenicity of the resulting conjugate. The Boc (tert-butyloxycarbonyl) protecting group on the terminal amine of the PEG linker allows for further, orthogonal deprotection and subsequent modification if required.
Reaction Principle
The formation of a stable amide bond between a carboxylic acid and the primary amine of this compound is facilitated by a two-step reaction mediated by EDC and NHS.
-
Activation of Carboxylic Acid: EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[1][2]
-
Formation of a Stable NHS Ester: This intermediate is unstable in aqueous solutions. The addition of NHS leads to the formation of a more stable, amine-reactive NHS ester, which is less susceptible to hydrolysis.[3]
-
Amine Coupling: The NHS ester readily reacts with the primary amine of this compound, forming a stable amide bond and releasing NHS.[3]
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided below.
| Reagent/Material | Supplier Example | Notes |
| This compound (t-Boc-N-amido-PEG20-amine) | BroadPharm, MedChemExpress | MW: ~1041.3 g/mol . Store at -20°C.[4] |
| Carboxylic acid-containing molecule | N/A | User-defined molecule of interest. |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) | Thermo Fisher Scientific, Sigma-Aldrich | Store desiccated at 4°C. Prone to hydrolysis. |
| NHS (N-hydroxysuccinimide) | Thermo Fisher Scientific, Sigma-Aldrich | Store desiccated at room temperature. |
| Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0) | N/A | MES (2-(N-morpholino)ethanesulfonic acid). Do not use buffers containing primary amines or carboxylates. |
| Coupling Buffer (e.g., PBS, pH 7.2-8.0) | N/A | Phosphate-buffered saline. Do not use Tris buffer. |
| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | For dissolving reagents. |
| Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5) | N/A | To stop the reaction. |
| Dialysis tubing or centrifugal filters | MilliporeSigma | For purification of the conjugate. |
| Analytical instruments (e.g., LC-MS, HPLC) | N/A | For reaction monitoring and product characterization. |
Experimental Protocols
Protocol 1: Two-Step Aqueous Phase Conjugation
This protocol is suitable for water-soluble molecules.
1. Reagent Preparation:
-
Equilibrate EDC and NHS to room temperature before opening the vials to prevent condensation.
-
Prepare a 10 mg/mL stock solution of EDC in anhydrous DMF or DMSO.
-
Prepare a 20 mg/mL stock solution of NHS in anhydrous DMF or DMSO.
-
Dissolve the carboxylic acid-containing molecule in Activation Buffer at a concentration of 1-5 mg/mL.
-
Dissolve this compound in Coupling Buffer at a concentration of 10-20 mg/mL.
2. Activation of Carboxylic Acid:
-
To the solution of the carboxylic acid-containing molecule, add EDC and NHS. The molar ratio should be optimized, but a starting point is a 1:2:5 molar ratio of Carboxylic Acid:EDC:NHS.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
3. Conjugation with this compound:
-
Add the this compound solution to the activated carboxylic acid solution. A 1.5 to 2-fold molar excess of the PEG reagent relative to the carboxylic acid is recommended.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using Coupling Buffer if necessary.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
4. Quenching the Reaction:
-
Add a quenching solution to a final concentration of 20-50 mM to stop the reaction by consuming unreacted NHS esters.[5] Incubate for 15-30 minutes at room temperature.
5. Purification of the Conjugate:
-
Remove unreacted PEG, EDC, NHS, and byproducts by dialysis against PBS or using centrifugal filters with an appropriate molecular weight cutoff (MWCO).
-
Further purification can be achieved by chromatography (e.g., size exclusion or ion exchange) if necessary.[6]
6. Characterization:
-
Confirm the successful conjugation and assess the purity of the final product using techniques such as SDS-PAGE, HPLC, and mass spectrometry.
Protocol 2: Organic Phase Conjugation
This protocol is suitable for molecules that are not soluble in aqueous solutions.
1. Reagent Preparation:
-
Ensure all glassware is thoroughly dried.
-
Dissolve the carboxylic acid-containing molecule, this compound, EDC, and NHS in anhydrous DMF or DMSO.
2. Reaction Procedure:
-
In a single reaction vessel, combine the carboxylic acid-containing molecule, EDC, and NHS. A common molar ratio is 1:1.2:1.2.
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the NHS ester.
-
Add the this compound to the reaction mixture. A slight molar excess (1.1 to 1.5 equivalents) of the PEG reagent is recommended.
-
If the reaction is sluggish, a non-nucleophilic base such as diisopropylethylamine (DIPEA) can be added (1-2 equivalents).
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours at room temperature.[7]
3. Work-up and Purification:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by preparative HPLC.
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Molar Ratios | ||
| Carboxylic Acid : EDC : NHS | 1 : (1.1 - 2) : (1.1 - 5) | A slight excess of EDC and NHS ensures efficient activation. |
| Activated Acid : this compound | 1 : (1.1 - 2) | An excess of the amine component drives the reaction to completion. |
| Reaction Conditions | ||
| Activation pH | 4.5 - 6.0 | Optimal for EDC/NHS chemistry.[5] |
| Coupling pH | 7.2 - 8.0 | Optimal for the reaction of NHS esters with primary amines.[7] |
| Temperature | 4°C to Room Temperature | Lower temperatures can minimize side reactions and degradation of sensitive molecules. |
| Reaction Time | 2 - 24 hours | Dependent on the reactivity of the substrates.[7] |
| Purification | ||
| Dialysis MWCO | 3-5 kDa | To remove small molecule reagents and byproducts. |
| Chromatography | Size Exclusion, Ion Exchange, Reverse Phase | Dependent on the properties of the conjugate. |
Visualizations
Caption: Reaction mechanism of EDC/NHS mediated amide bond formation.
Caption: General experimental workflow for amide bond formation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Yield | Inactive EDC or NHS due to hydrolysis. | Use fresh, anhydrous reagents. Equilibrate to room temperature before opening. |
| Incorrect pH for activation or coupling. | Ensure the pH of the activation buffer is 4.5-6.0 and the coupling buffer is 7.2-8.0. | |
| Presence of competing nucleophiles (e.g., Tris buffer). | Use non-amine, non-carboxylate buffers such as MES and PBS. | |
| Steric hindrance of the carboxylic acid or amine. | Increase reaction time and/or temperature. Consider using a longer PEG spacer. | |
| Precipitation of Reagents | Poor solubility of the carboxylic acid-containing molecule. | Perform the reaction in an organic solvent (Protocol 2) or add a co-solvent like DMSO or DMF to the aqueous reaction. |
| Hydrolysis of NHS Ester | Delay between activation and coupling steps. | Add the this compound to the activated acid immediately after the activation step. |
| Difficulty in Purification | Similar size of unreacted PEG and the conjugate. | Use a larger excess of the limiting reagent to drive the reaction to completion, simplifying purification. Consider alternative purification methods like ion exchange or affinity chromatography if applicable. |
Conclusion
The EDC/NHS-mediated coupling of this compound to carboxylic acid-containing molecules is a robust and versatile method for generating PEGylated conjugates. By carefully controlling the reaction conditions and following the detailed protocols outlined in these application notes, researchers can achieve high yields of purified product for a wide range of applications in drug development and biomedical research. Optimization of the molar ratios and reaction parameters for each specific substrate is crucial for obtaining the desired outcome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. t-Boc-N-amido-PEG20-acid | C48H95NO24 | CID 75534948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. t-Boc-N-amido-PEG20-amine | BroadPharm [broadpharm.com]
- 5. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 6. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Amino-PEG20-Boc in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to Amino-PEG20-Boc as a PROTAC Linker
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of two ligands connected by a chemical linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The linker is a critical component that influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[2][]
This compound is a hydrophilic, flexible linker composed of 20 ethylene glycol units with a Boc-protected amine at one end. This extended polyethylene glycol (PEG) chain offers several advantages in PROTAC design:
-
Enhanced Solubility and Permeability: The hydrophilic nature of the PEG chain can improve the solubility of often hydrophobic PROTAC molecules, which can in turn enhance cell permeability and bioavailability.[4][5]
-
Optimal Length for Ternary Complex Formation: The significant length of the PEG20 linker provides the necessary flexibility and distance to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[4][6]
-
Reduced Non-specific Binding: The PEG chain can shield the PROTAC molecule, reducing non-specific binding to other proteins and cellular components.
This document provides detailed application notes and experimental protocols for the utilization of this compound as a linker in the development of novel PROTACs.
Physicochemical Properties of this compound and Related Linkers
The physicochemical properties of the linker are crucial for the overall drug-like characteristics of the PROTAC. Below is a table summarizing the properties of a closely related compound, t-Boc-N-amido-PEG20-acid, which provides a strong indication of the characteristics of this compound.
| Property | Value | Reference |
| Molecular Formula | C48H95NO24 | [] |
| Molecular Weight | 1070.3 g/mol | [] |
| XLogP3-AA | -2.5 | [] |
| Hydrogen Bond Donor Count | 2 | [] |
| Hydrogen Bond Acceptor Count | 25 | [] |
| Rotatable Bond Count | 68 | [] |
Signaling Pathway of PROTAC-Mediated Protein Degradation
The mechanism of action for a PROTAC involves several key steps, culminating in the degradation of the target protein. This signaling pathway is visualized in the diagram below.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Development and Evaluation
The development of a novel PROTAC involves a systematic workflow from synthesis to biological evaluation. The following diagram illustrates a typical experimental pipeline.
Caption: A typical workflow for the design and evaluation of PROTACs.
Quantitative Data on PROTAC Performance with PEG Linkers
The length of the PEG linker is a critical parameter that significantly influences the degradation efficiency of a PROTAC. While specific data for a 20-unit PEG linker is not always available, the following table presents representative data for PROTACs with varying PEG linker lengths targeting Bruton's Tyrosine Kinase (BTK), illustrating the importance of linker optimization. Longer linkers, such as a 20-unit PEG, are often necessary to achieve optimal degradation for certain target proteins.
| PROTAC | Linker Composition | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| RC-1 | PEG6 | BTK | CRBN | <10 | ~90 | [7] |
| Covalent PROTAC | PEG-based (varying lengths) | BTK | CRBN | 2.2 (for non-covalent version with optimal linker) | 97 (for non-covalent version with optimal linker) | [1][7] |
| BTK Degrader | PEG linkers (≥5 units) | BTK | CRBN | 5.9 (for 9 PEG units) | >95 | [8] |
Note: The data presented is compiled from different research articles, and experimental conditions may vary. Direct comparison across different studies should be made with caution.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a PROTAC using this compound
This protocol describes a general method for the solid-phase synthesis of a PROTAC, incorporating the this compound linker. This example assumes the E3 ligase ligand is first attached to the solid support.
Materials:
-
Aminomethylated polystyrene resin
-
E3 ligase ligand with a carboxylic acid handle (e.g., a pomalidomide derivative)
-
This compound
-
Protein of Interest (POI) ligand with a carboxylic acid handle
-
Coupling reagents: HATU, DIPEA
-
Solvents: DMF, DCM
-
Deprotection reagent: Trifluoroacetic acid (TFA)
-
Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)
Procedure:
-
Resin Preparation and E3 Ligand Coupling:
-
Swell the aminomethylated polystyrene resin in DMF.
-
Activate the carboxylic acid of the E3 ligase ligand with HATU and DIPEA in DMF.
-
Add the activated E3 ligase ligand solution to the resin and shake at room temperature for 16-24 hours.
-
Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.
-
-
Linker Attachment (this compound):
-
Deprotect the Boc group of this compound using 20-50% TFA in DCM for 1-2 hours to expose the free amine. Neutralize with 10% DIPEA in DCM.
-
Alternatively, if starting with a pre-activated linker, couple the this compound to the resin-bound E3 ligase ligand.
-
For coupling a carboxylic acid-functionalized linker to an amine on the resin-bound ligand, use HATU and DIPEA in DMF and shake for 16-24 hours.
-
Wash the resin as described in step 1.
-
-
POI Ligand Coupling:
-
Deprotect the Boc group on the linker-resin complex using 20-50% TFA in DCM for 1-2 hours to expose the terminal amine.
-
Neutralize the resin with 10% DIPEA in DCM and wash with DCM.
-
Activate the carboxylic acid of the POI ligand with HATU and DIPEA in DMF.
-
Add the activated POI ligand solution to the resin and shake at room temperature for 16-24 hours.
-
Wash the resin as described in step 1.
-
-
Cleavage and Purification:
-
Treat the resin with the cleavage cocktail (95% TFA, 2.5% water, 2.5% TIS) for 2-4 hours at room temperature to cleave the PROTAC from the solid support.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude PROTAC in cold diethyl ether.
-
Purify the crude product by reverse-phase HPLC.
-
Confirm the identity and purity of the final PROTAC by LC-MS and NMR.
-
Protocol 2: Western Blot Analysis of PROTAC-Induced Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.[1][9]
Materials:
-
Cell line expressing the protein of interest
-
PROTAC stock solution in DMSO
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for a specified time (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 3: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Ternary Complex Formation
This protocol provides a method to assess the formation of the POI-PROTAC-E3 ligase ternary complex in a high-throughput format.[10]
Materials:
-
Recombinant tagged POI (e.g., His-tagged)
-
Recombinant tagged E3 ligase complex (e.g., GST-tagged)
-
PROTAC compound
-
HTRF donor-labeled anti-tag antibody (e.g., anti-His-Europium)
-
HTRF acceptor-labeled anti-tag antibody (e.g., anti-GST-d2)
-
Assay buffer
-
384-well low-volume microplates
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the recombinant proteins and the PROTAC.
-
Dilute the HTRF donor and acceptor antibodies in the assay buffer according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 384-well plate, add the recombinant POI, recombinant E3 ligase, and a serial dilution of the PROTAC.
-
Include controls with no PROTAC, and controls lacking one of the protein components.
-
-
Incubation:
-
Add the HTRF donor and acceptor antibody mix to all wells.
-
Incubate the plate at room temperature for the time specified by the antibody manufacturer (typically 1-4 hours), protected from light.
-
-
Signal Detection:
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (acceptor signal / donor signal) for each well.
-
A bell-shaped curve is typically observed when plotting the HTRF ratio against the PROTAC concentration, which is indicative of the "hook effect". The peak of this curve represents the optimal concentration for ternary complex formation.
-
The magnitude of the HTRF signal is proportional to the amount of ternary complex formed.
-
Conclusion
The this compound linker is a valuable tool in the design and development of effective PROTACs. Its extended length and hydrophilic nature can significantly enhance the solubility, permeability, and overall efficacy of the resulting degrader molecule. The provided protocols offer a comprehensive guide for the synthesis and evaluation of PROTACs incorporating this linker, enabling researchers to advance the field of targeted protein degradation. Careful optimization of the linker length and attachment points remains a critical aspect of rational PROTAC design to achieve potent and selective protein degraders.[6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Revolutionizing Bioconjugation: A Guide to Heterobifunctional PEG Reagents
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The field of bioconjugation has been significantly advanced by the advent of heterobifunctional polyethylene glycol (PEG) reagents. These versatile linkers offer a powerful toolkit for the precise and stable conjugation of diverse molecules, such as proteins, peptides, antibodies, and small molecule drugs. The incorporation of a PEG spacer enhances the solubility, stability, and pharmacokinetic profile of the resulting bioconjugate while minimizing immunogenicity.[1][2] This document provides detailed application notes and experimental protocols for the use of heterobifunctional PEG reagents in bioconjugation, with a focus on applications in drug development and targeted therapies.
Core Concepts and Applications
Heterobifunctional PEG linkers possess two distinct reactive functional groups at their termini, enabling the sequential and specific conjugation of two different molecules.[3] This controlled reactivity is a significant advantage over homobifunctional linkers, as it prevents the formation of undesirable polymers and results in a more homogeneous product.[2]
Common applications of heterobifunctional PEG linkers include:
-
Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells.[1][4] The PEG linker improves the solubility and pharmacokinetic profile of the ADC and allows for a higher drug-to-antibody ratio (DAR) without causing aggregation.[3]
-
PEGylation of Proteins and Peptides: The attachment of PEG chains to therapeutic proteins and peptides can increase their hydrodynamic radius, leading to reduced renal clearance and a longer circulation half-life.[3][] This enhances the therapeutic efficacy of the biomolecule.
-
Nanoparticle Functionalization: Heterobifunctional PEGs are used to attach targeting ligands, such as antibodies or peptides, to the surface of nanoparticles for targeted drug delivery.[6][7] The PEG layer also provides a protective hydrophilic shield, improving the colloidal stability of the nanoparticles in biological fluids.[6]
Key Chemistries in Heterobifunctional PEG Bioconjugation
The choice of reactive groups on the heterobifunctional PEG linker is dictated by the available functional groups on the molecules to be conjugated. Two of the most common and robust chemistries are:
-
NHS-Ester Chemistry for Amine Coupling: N-hydroxysuccinimide (NHS) esters react with primary amines (e.g., on lysine residues of proteins) at a pH of 7-9 to form stable amide bonds.[8]
-
Maleimide Chemistry for Thiol Coupling: Maleimides react specifically with sulfhydryl groups (e.g., on cysteine residues of proteins) at a pH of 6.5-7.5 to form a stable thioether bond.[8]
Quantitative Data Summary
The efficiency of bioconjugation and the properties of the resulting conjugate can be influenced by factors such as the length of the PEG linker and the specific chemistries employed. The following tables summarize typical data for the conjugation of a model monoclonal antibody (mAb) with a small molecule drug using a representative heterobifunctional linker (e.g., Mal-PEG-NHS).
Table 1: Comparative Conjugation Efficiency and Product Purity [2]
| Parameter | Heterobifunctional Linker (e.g., Mal-PEG-NHS) |
| Reaction Type | Two-step, sequential |
| Typical Yield of Desired Conjugate | > 80% |
| Product Homogeneity | High |
| Purification Method | Desalting column, Size-Exclusion Chromatography (SEC) |
Table 2: Influence of PEG Linker Length on ADC Pharmacokinetics [9]
| Conjugate | PEG Molecular Weight | In Vivo Half-Life (minutes) |
| HM (No PEG) | N/A | 19.6 |
| HP4KM | 4 kDa | 49.2 |
| HP10KM | 10 kDa | 219.0 |
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in a typical bioconjugation experiment using a heterobifunctional PEG reagent.
Protocol 1: Two-Step Antibody-Drug Conjugation using a Mal-PEG-NHS Linker
This protocol outlines the conjugation of a thiol-reactive drug to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS)
-
Mal-PEG-NHS linker
-
Thiol-containing drug
-
Reaction Buffer: Phosphate buffer, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris buffer, pH 8.0
-
Desalting columns or size-exclusion chromatography (SEC) system
-
Anhydrous DMSO or DMF
Workflow for Two-Step Antibody-Drug Conjugation
Caption: Workflow for two-step ADC synthesis.
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
If the antibody buffer contains primary amines (e.g., Tris), perform a buffer exchange into an amine-free buffer like PBS.
-
-
Antibody Modification with PEG Linker:
-
Removal of Excess Linker:
-
Drug Conjugation:
-
Dissolve the thiol-containing drug in an appropriate organic solvent like DMSO to prepare a stock solution.[2]
-
Add a 3- to 20-fold molar excess of the drug stock solution to the maleimide-activated antibody.[2]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unreacted drug and linker using size-exclusion chromatography (SEC) or dialysis.[][11]
-
Protocol 2: Characterization of the Antibody-Drug Conjugate
Workflow for ADC Characterization
Caption: Characterization of the final ADC.
1. Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectrophotometry:
The average number of drug molecules conjugated to each antibody can be determined by measuring the absorbance of the ADC at two wavelengths: 280 nm (for the antibody) and the maximum absorbance wavelength (λmax) of the drug.[]
Procedure:
-
Dilute the purified ADC to a concentration of approximately 0.1 mg/mL.
-
Measure the absorbance at 280 nm (A280) and at the λmax of the drug (Amax).
-
Calculate the corrected A280 (A280c) using the following equation, where CF is the correction factor for the drug's absorbance at 280 nm:
-
A280c = A280 - (Amax x CF)
-
-
Calculate the molar concentrations of the antibody and the drug using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient, c is the concentration, and l is the path length.
-
The DAR is the ratio of the molar concentration of the drug to the molar concentration of the antibody.[]
2. Characterization by Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS provides a more detailed analysis of the ADC, including the distribution of different drug-loaded species.[1]
Procedure:
-
For cysteine-linked ADCs, the sample may be reduced to separate the light and heavy chains prior to analysis.[1] Deglycosylation can also be performed to simplify the mass spectrum.[1]
-
The ADC sample is injected into an LC system coupled to a mass spectrometer.[1]
-
The resulting mass spectra are deconvoluted to determine the masses of the different ADC species (e.g., antibody with 0, 1, 2, 3, or 4 drugs attached).
-
The weighted average DAR is calculated based on the relative abundance of each species observed in the mass spectrum.[][12]
Conclusion
Heterobifunctional PEG reagents are indispensable tools in modern bioconjugation, enabling the creation of advanced therapeutics with improved properties.[1] The ability to perform sequential, orthogonal conjugations leads to higher yields of well-defined and stable bioconjugates.[2] The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers and scientists to effectively utilize these powerful reagents in their drug development endeavors. The continued innovation in linker technology will undoubtedly pave the way for the next generation of targeted therapies.[4]
References
- 1. lcms.cz [lcms.cz]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. purepeg.com [purepeg.com]
- 6. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 12. agilent.com [agilent.com]
Application Notes and Protocols for Protein Labeling with Amino-PEG20-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a widely used strategy in drug development and research to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides. Benefits of PEGylation include enhanced stability, increased solubility, reduced immunogenicity, and a longer circulating half-life.[] This document provides a detailed experimental workflow for the labeling of proteins using a heterobifunctional Amino-PEG20-Boc linker.
This specific linker features a Boc-protected amine at one terminus and a carboxylic acid at the other. The Boc (tert-butyloxycarbonyl) protecting group allows for a controlled, stepwise conjugation strategy.[2] The workflow involves the deprotection of the amine, activation of the carboxylic acid to an N-hydroxysuccinimide (NHS) ester, and subsequent conjugation to primary amines (e.g., lysine residues) on the target protein.[][4][5]
Experimental Workflow Overview
The overall experimental workflow for labeling a protein with this compound is a multi-step process that requires careful execution and characterization at each stage. The process begins with the deprotection of the Boc-protected amine on the PEG linker, followed by the activation of the carboxylic acid group to a highly reactive NHS ester. This activated PEG linker is then conjugated to the target protein. Finally, the resulting PEGylated protein is purified and characterized to determine the extent of labeling and its effect on the protein's properties.
Application in Signaling Pathway Studies
PEGylated proteins are valuable tools for studying cellular signaling pathways. The enhanced stability and prolonged in-vivo circulation of a PEGylated ligand (e.g., a growth factor or cytokine) can lead to sustained receptor activation and downstream signaling. This allows researchers to investigate the long-term effects of pathway activation or inhibition. The diagram below illustrates a generic signaling cascade that can be studied using a PEGylated protein ligand.
Experimental Protocols
Protocol 1: Boc Deprotection of Amino-PEG20-COOH
This protocol describes the removal of the Boc protecting group from the amine terminus of the PEG linker.
Materials:
-
This compound-COOH
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the this compound-COOH in anhydrous DCM in a round-bottom flask (e.g., 10-20 mg/mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.
-
Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator. The resulting product is the TFA salt of the deprotected amino-PEG linker.
| Parameter | Condition | Expected Outcome |
| Solvent | Anhydrous Dichloromethane (DCM) | Ensures a non-reactive environment. |
| Reagent | 20-50% Trifluoroacetic Acid (TFA) in DCM | Efficiently cleaves the Boc group. |
| Temperature | 0°C to Room Temperature | Controlled reaction initiation. |
| Reaction Time | 1 - 2 hours | Typically sufficient for complete deprotection. |
| Yield | >95% | High conversion is expected.[2] |
Protocol 2: Activation of Amino-PEG20-COOH to an NHS Ester
This protocol details the conversion of the terminal carboxylic acid of the PEG linker into an amine-reactive NHS ester.
Materials:
-
Deprotected H2N-PEG20-COOH (TFA salt)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Reaction vessel under inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve the deprotected H2N-PEG20-COOH in anhydrous DMF or DCM.
-
Add NHS (1.2 equivalents) to the solution.
-
Add EDC (1.2 equivalents) to the reaction mixture. If using DCC, a byproduct (dicyclohexylurea) will precipitate and can be removed by filtration.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the formation of the NHS ester by LC-MS.
-
The activated H2N-PEG20-NHS ester should be used immediately in the next step due to its susceptibility to hydrolysis.
| Parameter | Condition | Expected Outcome |
| Coupling Agents | EDC and NHS (or DCC and NHS) | Forms the active NHS ester. |
| Solvent | Anhydrous DMF or DCM | Provides a suitable reaction medium. |
| Molar Ratio | 1:1.2:1.2 (PEG-COOH : EDC : NHS) | Ensures efficient activation. |
| Temperature | Room Temperature | Mild conditions to prevent degradation. |
| Reaction Time | 4 - 12 hours | Allows for complete activation. |
| Yield | High, but used immediately | The activated ester is moisture-sensitive.[6] |
Protocol 3: Conjugation of H2N-PEG20-NHS to a Target Protein
This protocol describes the labeling of a target protein with the NHS-activated PEG linker.
Materials:
-
Target protein in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
Freshly prepared H2N-PEG20-NHS in a water-miscible organic solvent (e.g., DMSO or DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis or size-exclusion chromatography (SEC) equipment for purification
Procedure:
-
Prepare the target protein solution at a concentration of 1-10 mg/mL in a suitable amine-free buffer.
-
Dissolve the H2N-PEG20-NHS in a minimal amount of DMSO or DMF.
-
Add the activated PEG linker solution to the protein solution. A 10- to 50-fold molar excess of the PEG-NHS ester over the protein is a common starting point.[6] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle stirring.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted PEG-NHS ester.
-
Purify the PEGylated protein from excess reagents and byproducts using dialysis or SEC.
| Parameter | Condition | Expected Outcome |
| Protein Concentration | 1 - 10 mg/mL | Affects conjugation efficiency. |
| Buffer | Amine-free, pH 7.2 - 8.5 | Prevents competition for the NHS ester.[7] |
| Molar Excess of PEG-NHS | 10- to 50-fold | Drives the reaction towards higher degrees of labeling.[6] |
| Reaction Time & Temp. | 30-60 min at RT or 2-4 hours at 4°C | Balances conjugation efficiency and protein stability. |
| Purification | Dialysis or Size-Exclusion Chromatography | Removes unreacted PEG and byproducts. |
Characterization of PEGylated Proteins
Following purification, it is crucial to characterize the PEGylated protein to determine the degree of PEGylation and assess any changes in its properties.
Methods for Characterization:
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): A simple method to visualize the increase in molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unmodified protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a precise measurement of the molecular weight of the PEGylated protein, allowing for the determination of the number of PEG chains attached per protein molecule.
-
Size-Exclusion Chromatography (SEC): Can be used to separate different PEGylated species (e.g., mono-, di-, tri-PEGylated) and assess the heterogeneity of the product.
-
Ion-Exchange Chromatography (IEX): PEGylation can mask charged residues on the protein surface, leading to a change in its elution profile during IEX.
-
UV-Vis Spectroscopy: Can be used to determine protein concentration.
-
TNBS Assay: This assay quantifies the number of free primary amines remaining on the protein after PEGylation, providing an indirect measure of the degree of labeling.
| Analytical Technique | Information Obtained |
| SDS-PAGE | Qualitative assessment of molecular weight increase. |
| Mass Spectrometry | Precise molecular weight and degree of PEGylation. |
| SEC | Purity and distribution of PEGylated species. |
| IEX | Changes in surface charge post-PEGylation. |
| TNBS Assay | Quantitative measure of free amines and degree of labeling. |
By following these detailed protocols and characterization methods, researchers can successfully label proteins with this compound for a wide range of applications in basic research and drug development.
References
Application Notes and Protocols for Amino-PEG20-Boc in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Amino-PEG20-Boc in the development of targeted drug delivery systems. This heterobifunctional linker, featuring a terminal amine group and a Boc-protected amine separated by a 20-unit polyethylene glycol (PEG) spacer, offers a versatile platform for conjugating therapeutic agents to nanocarriers. The PEG moiety enhances solubility, stability, and circulation time, while the terminal functional groups allow for controlled, sequential conjugation.
Introduction to this compound in Drug Delivery
This compound is a valuable tool in the field of bioconjugation and targeted drug delivery.[1] The 20-unit PEG chain provides a hydrophilic spacer that can improve the pharmacokinetic profile of nanoparticles by reducing opsonization and clearance by the mononuclear phagocyte system.[2] The terminal amine and Boc-protected amine allow for a two-step conjugation strategy. First, the free amine can be reacted with a functional group on a nanoparticle surface. Subsequently, the Boc protecting group can be removed under acidic conditions to expose a new primary amine, which can then be conjugated to a drug molecule, targeting ligand, or imaging agent.[3] This controlled approach is crucial for the rational design of sophisticated drug delivery vehicles.
Key Applications
-
Surface functionalization of nanoparticles: Covalently attaching this compound to the surface of various nanoparticles (e.g., liposomes, polymeric nanoparticles, metallic nanoparticles) to improve their in vivo performance.[4][][6]
-
Conjugation of small molecule drugs: Linking therapeutic agents to nanocarriers to enhance their solubility, stability, and targeted delivery.[7][8]
-
Attachment of targeting ligands: Modifying the nanoparticle surface with targeting moieties such as antibodies, peptides, or aptamers to achieve site-specific drug delivery.[9]
-
Development of theranostic agents: Co-delivering imaging and therapeutic agents for simultaneous diagnosis and treatment.[10]
Quantitative Data Summary
While specific quantitative data for drug delivery systems utilizing the precise this compound linker is not extensively available in the public domain, the following tables present representative data from studies on PEGylated nanoparticles with similar chain lengths. These values can serve as a benchmark for the expected performance of this compound-modified systems.
Table 1: Physicochemical Characterization of PEGylated Nanoparticles
| Nanoparticle Type | Drug | PEG Chain Length (approx.) | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) |
| PLGA | Doxorubicin | 2000 Da | 110 | < 0.2 | -15 to -30 | ~5 | > 90 |
| Liposomes | Doxorubicin | 2000 Da | 80 - 120 | < 0.1 | -5 to -20 | 10 - 15 | > 95 |
| Gold Nanoparticles | - | 5000 Da | 50 | < 0.3 | -10 to -25 | N/A | N/A |
Data is compiled from representative studies on PEGylated nanoparticles and may not be specific to this compound.[7][11]
Table 2: In Vitro Cytotoxicity of PEGylated Doxorubicin Nanoparticles
| Cell Line | Formulation | IC50 (µg/mL) |
| MCF-7 (Breast Cancer) | Free Doxorubicin | 0.1 - 0.5 |
| MCF-7 (Breast Cancer) | Doxorubicin-loaded PEG-PLGA NP | 0.5 - 2.0 |
| HeLa (Cervical Cancer) | Free Doxorubicin | 0.2 - 0.8 |
| HeLa (Cervical Cancer) | Doxorubicin-loaded PEG-PLGA NP | 1.0 - 5.0 |
IC50 values are highly dependent on the cell line, exposure time, and specific nanoparticle formulation.[12] The slightly higher IC50 for nanoparticle formulations in vitro can be attributed to the sustained release of the drug.[6][13][14]
Table 3: In Vivo Performance of PEGylated Nanoparticles
| Nanoparticle Type | Targeting Ligand | Tumor Accumulation (%ID/g) at 24h | Circulation Half-life (hours) |
| PEG-PLGA NP | None (Passive Targeting) | 2 - 5 | 18 - 24 |
| PEG-Liposomes | Antibody Fragment | 5 - 10 | 24 - 48 |
| PEG-Gold Nanoparticles | Peptide | 3 - 8 | 12 - 20 |
%ID/g: Percentage of Injected Dose per gram of tissue. Data is representative of targeted PEGylated nanoparticle systems.[10][15]
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from the this compound linker to expose the primary amine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask at a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
The resulting TFA salt of the deprotected amine (H2N-PEG20-NH3+TFA-) can be used directly in the next step or further purified.
Protocol 2: Synthesis of Doxorubicin-Loaded PLGA-PEG Nanoparticles
This protocol outlines the preparation of doxorubicin-loaded nanoparticles using a nanoprecipitation method with a pre-functionalized PLGA-PEG-Amine polymer.
Materials:
-
PLGA-COOH (Poly(lactic-co-glycolic acid), carboxyl-terminated)
-
H2N-PEG20-NH-Boc (this compound)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Doxorubicin hydrochloride (DOX)
-
Acetone
-
Poly(vinyl alcohol) (PVA) solution (1% w/v in water)
-
Deionized water
-
Dialysis membrane (MWCO 10 kDa)
Procedure:
Part A: Synthesis of PLGA-PEG20-NH-Boc
-
Dissolve PLGA-COOH in anhydrous DCM.
-
Add EDC (1.5 eq) and NHS (1.5 eq) to the solution and stir for 30 minutes at room temperature to activate the carboxyl groups.
-
Add this compound (1.2 eq) and a catalytic amount of DIPEA to the reaction mixture.
-
Stir the reaction overnight at room temperature.
-
Precipitate the polymer by adding cold diethyl ether.
-
Wash the precipitate with diethyl ether and dry under vacuum.
Part B: Nanoparticle Formulation
-
Dissolve PLGA-PEG20-NH-Boc (100 mg) and DOX (10 mg) in 5 mL of acetone.
-
Add this organic solution dropwise to 10 mL of a 1% PVA aqueous solution under magnetic stirring.
-
Continue stirring for 4-6 hours at room temperature to allow for solvent evaporation and nanoparticle formation.
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes to pellet the nanoparticles.
-
Wash the nanoparticles three times with deionized water to remove un-encapsulated drug and excess PVA.
-
Resuspend the nanoparticles in the desired buffer (e.g., PBS).
Protocol 3: Conjugation of a Targeting Peptide to Doxorubicin-Loaded Nanoparticles
This protocol describes the conjugation of a targeting peptide with a free carboxyl group to the amine-functionalized surface of the nanoparticles following Boc deprotection.
Materials:
-
Doxorubicin-loaded PLGA-PEG20-NH-Boc nanoparticles
-
TFA in DCM (as in Protocol 1)
-
Targeting peptide with a terminal carboxyl group (e.g., cRGD)
-
EDC and NHS
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
Perform Boc deprotection on the Doxorubicin-loaded PLGA-PEG20-NH-Boc nanoparticles as described in Protocol 1 to obtain amine-terminated nanoparticles.
-
Resuspend the amine-terminated nanoparticles in MES buffer.
-
In a separate tube, dissolve the targeting peptide in MES buffer and activate the carboxyl group by adding EDC (2 eq) and NHS (2 eq). Stir for 30 minutes at room temperature.
-
Add the activated peptide solution to the nanoparticle suspension.
-
React for 4-6 hours at room temperature with gentle stirring.
-
Quench the reaction by adding a small amount of Tris buffer.
-
Purify the peptide-conjugated nanoparticles by centrifugation and washing three times with PBS to remove unreacted peptide and coupling agents.
-
Resuspend the final targeted nanoparticles in a suitable buffer for characterization and in vitro/in vivo studies.
Mandatory Visualizations
Signaling Pathway for Targeted Drug Delivery
Caption: General signaling pathway of a targeted nanoparticle drug delivery system.
Experimental Workflow for Nanoparticle Synthesis and Functionalization
Caption: Experimental workflow for the synthesis and functionalization of targeted nanoparticles.
Logical Relationship of Boc Protection/Deprotection
Caption: Logical relationship of Boc protection and deprotection of an amine group.
References
- 1. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 2. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Targeted Liposomal Drug Delivery: Overview of the Current Applications and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile Synthesis of PEGylated PLGA Nanoparticles Encapsulating Doxorubicin and its In Vitro Evaluation as Potent Drug Delivery Vehicle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clinicsinoncology.com [clinicsinoncology.com]
- 9. mdpi.com [mdpi.com]
- 10. In vivo targeted delivery of nanoparticles for theranosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeted liposomal drug delivery: a nanoscience and biophysical perspective - Nanoscale Horizons (RSC Publishing) [pubs.rsc.org]
- 12. The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System | MDPI [mdpi.com]
- 13. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vivo tumor targeting of gold nanoparticles: effect of particle type and dosing strategy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of PEG Linkers
This guide provides solutions to common issues encountered during the tert-butyloxycarbonyl (Boc) deprotection of polyethylene glycol (PEG) linkers. It is intended for researchers, scientists, and drug development professionals to help navigate experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my Boc deprotection reaction incomplete?
Incomplete Boc deprotection is a common issue that can arise from several factors:
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a common reagent for this purpose.[1] A comparison of 55% TFA in dichloromethane (DCM) with 100% TFA for Boc removal in solid-phase peptide synthesis revealed that the 55% TFA/DCM mixture led to higher purity peptides, indicating that incomplete deprotection with 100% TFA could be due to poor resin swelling and limited solvent transfer.[1]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for complete removal of the Boc group. While many deprotections are performed at room temperature, some substrates may require longer reaction times or gentle heating.[1]
-
Steric Hindrance: The bulky nature of the PEG chain, particularly for high molecular weight PEGs, can sterically hinder the acid's approach to the Boc-protected amine, thus slowing down the reaction rate.[1][2]
-
Solvent Issues: The choice of solvent is critical to ensure that both the PEG-linker conjugate and the acid are fully solvated. Dichloromethane (DCM) is a commonly used solvent for TFA-mediated deprotection.[1]
-
Reagent Degradation: Ensure that the acid used is fresh and has not been compromised by improper storage.[3]
Q2: How can I monitor the progress of my deprotection reaction?
Monitoring the reaction is crucial to determine the endpoint and avoid unnecessary exposure to harsh acidic conditions. Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): TLC is a quick and straightforward method to observe the disappearance of the starting material and the appearance of the product.[1][3] Staining with ninhydrin can be effective for visualizing the primary amine product.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment of the reaction progress, allowing for the quantification of the starting material, product, and any byproducts.[1][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a definitive method to confirm Boc deprotection by observing the disappearance of the characteristic nine-proton singlet of the tert-butyl group around 1.4 ppm.[5][6]
Q3: I'm observing side products after deprotection. What could be the cause?
The generation of side products is often related to the reactive intermediates formed during the deprotection process.
-
Alkylation by tert-butyl cation: During the acidic cleavage of the Boc group, a reactive tert-butyl cation is generated.[7][8] This cation can alkylate nucleophilic residues on your molecule, such as tryptophan, methionine, and cysteine, leading to undesired side products.[1][7]
-
Cleavage of other acid-sensitive groups: If your molecule contains other acid-labile protecting groups or functionalities (e.g., some ester bonds), they may be cleaved under the acidic deprotection conditions.[1] One user reported a 10-20% loss of their ester bonds when using TFA.[1]
Q4: How can I minimize side reactions during Boc deprotection?
The key to minimizing side reactions is to trap the reactive intermediates.
-
Use of Scavengers: Adding "scavengers" to the reaction mixture can effectively trap the tert-butyl cations. Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), water, and thioanisole.[3][4][7][9] TIS is a good general scavenger, while thioanisole is particularly effective for protecting methionine residues.[7]
Troubleshooting Guide
Issue: Incomplete or Slow Deprotection
| Possible Cause | Recommended Solution |
| Insufficient Acid Strength/Concentration | Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM). Consider using a stronger acid system, such as 4M HCl in 1,4-dioxane.[1] |
| Inadequate Reaction Time | Extend the reaction time and monitor the progress using an appropriate analytical technique like TLC or LC-MS.[1][9] |
| Low Reaction Temperature | Allow the reaction to warm to room temperature if it is being performed at 0°C. Gentle heating may be required for particularly stubborn substrates, but should be done with caution to avoid side reactions.[1] |
| Poor Solubility | Ensure the chosen solvent provides good solubility for your PEGylated compound.[1] |
| Steric Hindrance | For sterically hindered substrates, longer reaction times or more forcing conditions (higher temperature or acid concentration) may be necessary.[2][3] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection of a PEG Linker in Solution
This protocol outlines a general procedure for the removal of a Boc protecting group using trifluoroacetic acid (TFA).
Materials:
-
Boc-protected PEG linker
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) (optional scavenger)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.[1]
-
Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[1][4]
-
If the substrate contains acid-sensitive residues, add a scavenger such as TIS (2.5-5% v/v).[4]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1][4]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[1][4]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1][4]
-
Co-evaporate with toluene (3x) to help remove residual TFA.[1]
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[1][4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1]
Protocol 2: Monitoring Boc Deprotection by HPLC
This protocol describes how to monitor the reaction kinetics using High-Performance Liquid Chromatography (HPLC).
Procedure:
-
Prepare a calibration curve using known concentrations of the starting material and the expected product.[1]
-
At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.[1]
-
Immediately quench the reaction in the aliquot, for example, by diluting it in a mobile phase containing a neutralizing agent.[1]
-
Inject the quenched sample into an appropriate HPLC system (e.g., a reverse-phase C18 column).[1]
-
Analyze the chromatogram to determine the relative peak areas of the starting material, product, and any byproducts.[1]
-
Use the calibration curve to quantify the conversion and monitor the reaction progress over time.[1]
Data Presentation
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Typical Time | Product Purity (%) |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 1-2 hours | >95 |
| Trifluoroacetic Acid (TFA) | 50% | Dichloromethane (DCM) | 5 minutes | >95 |
| Trifluoroacetic Acid (TFA) | 50% | Dichloromethane (DCM) | 60 minutes | >95 |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | 5 minutes | ~80 |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | 60 minutes | >95 |
Data adapted from a comparative analysis of acidic conditions for Boc deprotection, with purity determined by HPLC analysis.[4]
Visualizations
Caption: Experimental workflow for Boc deprotection of PEG linkers.
References
Technical Support Center: Mitigating Aggregation in ADC Synthesis with PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to aggregation during the synthesis of Antibody-Drug Conjugates (ADCs) utilizing Polyethylene Glycol (PEG) linkers.
Troubleshooting Guide
This guide addresses common issues encountered during ADC synthesis that can lead to aggregation, offering potential causes and solutions.
| Symptom | Potential Cause | Troubleshooting & Optimization |
| Immediate precipitation or visible aggregation upon addition of linker-payload. | High Hydrophobicity of Payload/Linker: The cytotoxic payload and/or the linker may be highly hydrophobic, causing the ADC to immediately fall out of solution.[][2][3][4] | - Increase PEG Linker Length: Employ a longer PEG chain to enhance the hydrophilicity of the ADC construct.[5][6][7] - Optimize Drug-to-Antibody Ratio (DAR): A lower DAR reduces the overall hydrophobicity of the ADC. - Formulation Adjustment: Introduce stabilizing excipients such as polysorbates or sugars into the conjugation buffer.[8] |
| Increased aggregation observed during or after the conjugation reaction. | Suboptimal Conjugation Conditions: Reaction parameters such as pH, temperature, and co-solvent concentration can induce protein unfolding and aggregation.[8] | - pH Control: Maintain the pH of the reaction buffer away from the isoelectric point (pI) of the antibody to ensure maximum solubility.[8] - Co-solvent Concentration: If using organic co-solvents (e.g., DMSO) to dissolve the linker-payload, keep the final concentration to a minimum (<5% v/v). - Solid-Phase Conjugation: Immobilize the antibody on a solid support during conjugation to prevent intermolecular interactions.[8] |
| Gradual increase in aggregation during storage. | Formulation Instability: The final formulation buffer may not be optimal for long-term stability of the ADC. | - Buffer Optimization: Screen different buffer systems (e.g., histidine, citrate) and ionic strengths to find the most stabilizing conditions.[9] - Cryoprotectants/Lyoprotectants: For frozen or lyophilized formulations, include cryoprotectants (e.g., sucrose, trehalose) to prevent aggregation during freeze-thaw cycles. - Avoid Freeze-Thaw Cycles: Aliquot the ADC into single-use vials to minimize exposure to repeated freezing and thawing.[8] |
| Heterogeneous product with a high proportion of aggregated species. | Stochastic Conjugation: Traditional conjugation methods targeting lysine or cysteine residues can lead to a heterogeneous mixture of ADC species with varying DARs, some of which may be more prone to aggregation.[10][11] | - Site-Specific Conjugation: Employ site-specific conjugation techniques to produce a more homogeneous ADC with a defined DAR, which often leads to improved stability.[10][12][13] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of aggregation in ADC synthesis?
The primary driver of ADC aggregation is the increased hydrophobicity of the conjugate.[2][3][4] This is often due to the attachment of a hydrophobic cytotoxic payload and linker to the antibody.[][2][3][4] This increased surface hydrophobicity can lead to intermolecular interactions, causing the ADCs to clump together and form aggregates.[2][3][4]
Q2: How do PEG linkers help in preventing ADC aggregation?
PEG linkers mitigate aggregation through two main mechanisms:
-
Increased Hydrophilicity: The polyethylene glycol chain is highly hydrophilic and creates a hydration shell around the hydrophobic payload, increasing the overall solubility of the ADC in aqueous solutions.[][6]
-
Steric Hindrance: The flexible PEG chain acts as a physical shield, preventing the hydrophobic payloads on different ADC molecules from interacting with each other.[6][7]
Q3: What is the optimal PEG linker length to avoid aggregation?
The optimal PEG linker length is dependent on the hydrophobicity of the payload.[5] A more hydrophobic payload generally requires a longer PEG chain to effectively counteract its tendency to aggregate.[5][7] However, excessively long PEG chains can sometimes lead to reduced potency. Therefore, it is crucial to empirically determine the optimal length for each specific ADC construct.[5]
Q4: How does the Drug-to-Antibody Ratio (DAR) affect ADC aggregation?
A higher DAR generally leads to increased hydrophobicity and a greater propensity for aggregation.[14] This is because more hydrophobic payload molecules are attached to the antibody surface. While a higher DAR can increase the potency of the ADC, it often comes at the cost of reduced stability and increased clearance from circulation.[14] An ideal DAR is typically between 2 and 4 to balance efficacy and stability.[14]
Q5: Can the conjugation method influence ADC aggregation?
Yes, the conjugation method plays a significant role.
-
Stochastic Conjugation (e.g., targeting native lysines or cysteines) results in a heterogeneous mixture of ADCs with different DARs and conjugation sites.[10][11] This heterogeneity can lead to a higher propensity for aggregation as some species may be less stable than others.[10]
-
Site-Specific Conjugation allows for the production of a homogeneous ADC population with a uniform DAR.[10][12][13] This controlled conjugation often results in ADCs with improved stability and a lower tendency to aggregate.[10][12][13]
Quantitative Data Summary
The following tables summarize quantitative data on factors influencing ADC aggregation.
Table 1: Impact of Drug-to-Antibody Ratio (DAR) on ADC Aggregation
| ADC Construct | DAR | Aggregation (%) | Analytical Method | Reference |
| Trastuzumab-MMAE | 4 | Moderate | SEC | [15] |
| Trastuzumab-MMAE | 8 | >95% (at 40°C) | SEC | [15] |
| Generic ADC | >4 | Increased | General Observation |
Table 2: Influence of PEG Linker Length on ADC Properties
| PEG Linker Length | Effect on Hydrophilicity | Effect on Pharmacokinetics (Half-life) | Effect on In Vitro Potency | Reference |
| Short (e.g., PEG4) | Moderate Increase | Moderate Increase | Generally Higher | [5] |
| Medium (e.g., PEG8-PEG12) | Significant Increase | Significant Increase | May be slightly reduced | [5][7] |
| Long (e.g., PEG24) | High Increase | Longest | Can be significantly reduced | [5][7] |
Detailed Experimental Protocols
Protocol 1: Size Exclusion Chromatography - Multi-Angle Light Scattering (SEC-MALS) for Aggregate Quantification
Objective: To separate and quantify monomers, dimers, and higher-order aggregates of an ADC based on their hydrodynamic size.
Materials:
-
SEC-MALS system (including HPLC, MALS detector, and refractive index (RI) detector)[16][17]
-
Size exclusion chromatography column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)[8]
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer.[18]
-
ADC sample
-
Low-protein-binding syringe filters (0.22 µm)[8]
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved for both MALS and RI detectors.[8]
-
Sample Preparation:
-
Data Acquisition:
-
Inject a defined volume of the prepared sample (e.g., 20-100 µL) onto the equilibrated SEC column.[8]
-
Collect the data from the MALS and RI detectors as the sample elutes from the column.
-
-
Data Analysis:
-
Use the software associated with the SEC-MALS system to analyze the data.
-
Determine the molar mass of the species in each eluting peak.
-
Integrate the peak areas corresponding to the monomer, dimer, and higher-order aggregates to determine their relative abundance.
-
Protocol 2: Dynamic Light Scattering (DLS) for Particle Size Distribution Analysis
Objective: To determine the size distribution of particles in an ADC solution and detect the presence of aggregates.
Materials:
-
Low-volume disposable cuvettes[21]
-
ADC sample
-
Filtration device (0.22 µm syringe filter)
Procedure:
-
Sample Preparation:
-
Filter a sufficient volume of the buffer to be used for dilution to remove any dust or particulate matter.
-
Dilute the ADC sample to an appropriate concentration (typically 0.1-1.0 mg/mL) with the filtered buffer. The optimal concentration may vary depending on the instrument and sample.
-
Filter the diluted sample directly into a clean, dust-free cuvette using a 0.22 µm syringe filter to remove any large aggregates or dust that could interfere with the measurement.[19][22]
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow the laser to warm up and stabilize.
-
Set the measurement parameters, including the sample temperature, viscosity of the solvent, and refractive index of the solvent and material.[21]
-
-
Measurement:
-
Place the cuvette containing the sample into the instrument's sample holder.
-
Allow the sample to equilibrate to the set temperature (typically 25°C).
-
Perform multiple measurements (e.g., 3-5 runs of 10-15 acquisitions each) to ensure data reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function generated by the instrument's software to obtain the size distribution by intensity, volume, and number.
-
The presence of larger species in the distribution indicates aggregation. The polydispersity index (PDI) provides an indication of the heterogeneity of the sample; a higher PDI can suggest the presence of aggregates.
-
Visualizations
Caption: Mechanism of ADC aggregation.
Caption: Role of PEG linkers in mitigating ADC aggregation.
Caption: Experimental workflow for ADC aggregation analysis.
References
- 2. researchgate.net [researchgate.net]
- 3. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. cellmosaic.com [cellmosaic.com]
- 10. Site-specific conjugation of native antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Future of Antibody Drug Conjugation by Comparing Various Methods of Site-Specific Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. wyatt.com [wyatt.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. agilent.com [agilent.com]
- 19. DLS Particle Size Analyzer: Overview and Testing Steps | MtoZ Biolabs [mtoz-biolabs.com]
- 20. horiba.com [horiba.com]
- 21. nanopartikel.info [nanopartikel.info]
- 22. lsinstruments.ch [lsinstruments.ch]
Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with Hydrophilic Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of drug-to-antibody ratio (DAR) with hydrophilic linkers in antibody-drug conjugate (ADC) development.
Frequently Asked Questions (FAQs)
Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute (CQA)?
A1: The Drug-to-Antibody Ratio (DAR) represents the average number of drug molecules conjugated to a single antibody.[1] It is a Critical Quality Attribute (CQA) because it directly influences the ADC's efficacy, toxicity, stability, and pharmacokinetics (PK).[2] An insufficient drug load can render the ADC ineffective, while an excessive drug load can lead to increased toxicity, faster clearance, and potential aggregation issues.[2] Therefore, controlling the DAR during the manufacturing process is crucial for a consistent, safe, and effective therapeutic product.[2]
Q2: How do hydrophilic linkers improve ADC properties compared to hydrophobic linkers?
A2: Hydrophilic linkers, particularly those incorporating polyethylene glycol (PEG) chains, address several challenges associated with conjugating hydrophobic cytotoxic payloads to monoclonal antibodies.[3] Key advantages include:
-
Enhanced Solubility and Reduced Aggregation: Hydrophobic drug-linker combinations can cause ADC aggregation, compromising efficacy and inducing immunogenicity.[3][4] Hydrophilic linkers create a hydration shell around the ADC, improving its solubility and preventing aggregation.[3]
-
Improved Pharmacokinetics: The hydrophilic nature of these linkers can shield the ADC from premature clearance by the reticuloendothelial system, leading to a longer circulation half-life and increased tumor accumulation.[3][5]
-
Enabling Higher DAR: Hydrophilic linkers can facilitate the conjugation of a higher number of drug molecules (higher DAR) without the aggregation issues often seen with hydrophobic linkers.[3][6]
Q3: What is a "typical" or "optimal" DAR?
A3: There is no single "optimal" DAR for all ADCs; it must be empirically determined for each unique combination of antibody, linker, and payload.[2] Historically, many successful ADCs have an average DAR of 2 to 4, which is often considered a good balance between efficacy and safety.[2] However, some newer, highly effective ADCs, like Enhertu® (trastuzumab deruxtecan), have a high DAR of approximately 8.[2][4] The ideal DAR depends on factors like the payload's potency, the linker's stability, and the target antigen's expression level.[2]
Q4: What are the main analytical techniques for determining DAR?
A4: The most common methods for DAR determination are:
-
UV/Vis Spectroscopy: A rapid method for determining the average DAR based on the distinct absorbance maxima of the antibody and the drug payload.[1]
-
Hydrophobic Interaction Chromatography (HIC): A widely used method that separates ADC species with different DARs based on their hydrophobicity. It provides information on both the average DAR and the distribution of drug-loaded species.[7][]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the most detailed characterization, offering accurate mass measurements of the intact antibody and all conjugated species, allowing for unambiguous identification and a precise average DAR calculation.[1][7]
Troubleshooting Guide
Issue 1: Inconsistent DAR Between Batches
Q: We are observing significant batch-to-batch variability in our average DAR. What are the potential causes and how can we troubleshoot this?
A: Inconsistent DAR is a common challenge, often stemming from subtle variations in reaction conditions.[2] Here are the primary areas to investigate:
-
Reactant Stoichiometry: Ensure precise and consistent molar ratios of the linker-payload to the antibody. Small deviations can significantly shift the final DAR.[2]
-
Solution: Accurately determine the concentration of antibody and linker-payload stock solutions before each conjugation reaction. Use calibrated pipettes and validated measurement techniques.
-
-
Antibody Reduction (for Cysteine Conjugation): The efficiency of interchain disulfide bond reduction is critical. Incomplete or variable reduction leads to a different number of available thiol groups for conjugation in each batch.[2]
-
Reagent Quality: Degradation or incorrect concentration of stock solutions is a frequent source of error.[2]
-
Solution: Verify the purity and concentration of your linker-payload, reducing agents, and buffers before each run. Prepare fresh solutions where stability is a concern.
-
Issue 2: ADC Aggregation, Especially with High DAR Species
Q: We are trying to achieve a higher DAR, but are observing significant aggregation of our ADC. How can hydrophilic linkers help, and what other strategies can we employ?
A: Aggregation is often caused by the increased hydrophobicity of the ADC, particularly with high drug loading.[4][10]
-
Leveraging Hydrophilic Linkers: The primary strategy is to use hydrophilic linkers (e.g., PEG-containing linkers). These linkers can significantly improve the aqueous solubility of the ADC and may allow for a higher DAR without inducing aggregation.[3][9] By creating a hydration shell, they "mask" the hydrophobicity of the payload.[5]
-
Process Conditions: Stresses during the manufacturing process, such as certain filtration or chromatography steps, can induce aggregation.[2]
-
Solution: Optimize the purification workflow to handle the more hydrophobic high-DAR species gently.[2] Evaluate parameters like buffer composition, flow rates, and membrane types.
-
-
Co-solvents for Hydrophobic Payloads: Some payloads are notoriously hydrophobic (e.g., SN-38), leading to poor solubility in aqueous buffers.[9]
-
Solution: Dissolve the linker-payload in a small amount of an organic co-solvent like DMSO or DMF before adding it to the reaction buffer. Ensure the final concentration of the organic solvent is low (typically <10%) to avoid antibody denaturation.[9]
-
Issue 3: Poor Chromatographic Resolution in HIC Analysis
Q: My high-DAR species (e.g., DAR 6, 8) are showing poor peak shape and are not eluting properly during Hydrophobic Interaction Chromatography (HIC). How can I fix this?
A: This is a common issue because high-DAR species are very hydrophobic and can bind irreversibly to the column under standard conditions.[2]
-
Optimize the Gradient:
-
Mobile Phase Modifiers:
-
Solution: Very hydrophobic payloads may require the addition of organic modifiers to the mobile phase for complete elution from the column.[]
-
-
Column Selection:
-
Solution: For payloads with very strong hydrophobicity, consider using HIC columns with non-branched and shorter side chains.[]
-
-
Mobile Phase pH:
-
Solution: Adjusting the pH of the mobile phase can influence the interaction of the ADC with the column. Lowering the pH away from the antibody's isoelectric point (pI) increases the net surface charge and may help elute the protein.[]
-
Data Presentation
Table 1: Impact of Linker Hydrophilicity on DAR and Aggregation
| Linker Type | Target DAR | Achieved Average DAR | Aggregation (%) | Reference |
| Hydrophobic (e.g., Val-Cit) | 4 | ~3.8 | 5-10% | [3],[12] |
| Hydrophobic (e.g., Val-Cit) | 8 | Difficult to achieve | >20% (often significant) | [13],[12] |
| Hydrophilic (e.g., PEG4) | 4 | ~4.0 | < 2% | [3] |
| Hydrophilic (e.g., PEG8) | 8 | ~7.8 | < 5% | [3],[14] |
Data are representative values compiled from multiple sources.
Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers
| ADC | Linker Type | Target Cell Line | IC50 (pM) | Reference |
| Brentuximab Vedotin (Adcetris®) | Val-Cit (Hydrophobic) | Karpas-299 (CD30+) | 16 | [5] |
| ADC with Crown Ether Macrocycle | Hydrophilic | Karpas-299 (CD30+) | 16-34 | [5] |
| ADC with PEG24 Linker | Hydrophilic | Karpas-299 (CD30+) | Comparable to Adcetris® | [5] |
IC50 values indicate the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Protocol 1: Cysteine-Directed ADC Conjugation
This protocol describes a two-step process for conjugating a linker-payload to a monoclonal antibody via interchain cysteine residues.[2]
Step 1: Antibody Reduction
-
Prepare the antibody in a suitable buffer (e.g., PBS with EDTA).
-
Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. A typical molar ratio is 2-5 moles of TCEP per mole of antibody.[2]
-
Incubate the reaction at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free thiol (-SH) groups.[2]
-
Remove the excess TCEP using a desalting column or tangential flow filtration (TFF), exchanging the antibody into a conjugation-compatible buffer (e.g., PBS, pH 7.4).[2]
Step 2: Conjugation
-
Dissolve the maleimide-activated hydrophilic linker-payload in a minimal amount of a compatible organic solvent (e.g., DMSO).[9]
-
Add the dissolved linker-payload to the reduced antibody solution. The molar excess of the linker-payload will depend on the target DAR.
-
Incubate the reaction at room temperature or 4°C for 1-4 hours. The reaction should be performed in the dark if the payload is light-sensitive.[2]
-
Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups.
-
Purify the ADC using Size Exclusion Chromatography (SEC) to remove excess linker, quenching agent, and any aggregates, or use Hydrophobic Interaction Chromatography (HIC) for better separation of different DAR species.[9]
Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
Principle: HIC separates molecules based on their hydrophobicity. The conjugation of a hydrophobic payload to an antibody increases its hydrophobicity. ADCs with higher DARs are more hydrophobic and will have longer retention times on the HIC column.[7][]
-
Materials:
-
Purified ADC sample
-
HIC column (e.g., Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
-
-
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). The unconjugated antibody (DAR0) will elute first.[7]
-
Integrate the peak area for each species.
-
Calculate the weighted average DAR using the following formula:[1] Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100
-
Visualizations
Caption: General experimental workflow for ADC synthesis and characterization.
Caption: Troubleshooting logic for poor HIC resolution of high-DAR ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
Technical Support Center: TFA-Mediated Boc Deprotection
Welcome to the technical support center for TFA-mediated Boc deprotection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this critical step in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during TFA-mediated Boc deprotection?
A1: The primary cause of side product formation is the generation of a reactive tert-butyl cation when the Boc group is cleaved by a strong acid like trifluoroacetic acid (TFA).[1] This carbocation is a potent electrophile and can alkylate nucleophilic residues within your molecule, leading to undesired modifications.
Q2: Which amino acid residues are most susceptible to side reactions?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[2][3]
-
Methionine (Met): The thioether side chain can be alkylated.
-
Cysteine (Cys): The thiol group is a target for alkylation.[4]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated.
Q3: What are scavengers and how do they prevent side reactions?
A3: Scavengers are nucleophilic compounds added to the deprotection reaction mixture.[4] They act by trapping the reactive tert-butyl cation, preventing it from reacting with sensitive residues in your product.[1][4] Common scavengers are more reactive towards the carbocation than the amino acid side chains.
Q4: Can Boc deprotection be incomplete, and what are the signs?
A4: Yes, incomplete deprotection can occur, particularly with sterically hindered substrates, insufficient acid concentration, or short reaction times. Signs of incomplete deprotection include the presence of the starting material in your analytical data (e.g., LC-MS) and a complex mixture of products. In peptide synthesis, this can lead to the deletion of amino acid residues in the final sequence.
Troubleshooting Guide
Issue 1: Unexpected peaks in HPLC/LC-MS analysis after deprotection, suggesting side product formation.
-
Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[4]
-
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound (see Table 1). For peptides with multiple sensitive residues, a cocktail is often more effective.[4]
Issue 2: Low yield of the desired product after deprotection.
-
Possible Cause 1: Incomplete Deprotection. The reaction may not have gone to completion due to insufficient acid concentration, reaction time, or low temperature.[5]
-
Solution 1:
-
Possible Cause 2: Product Degradation. Sensitive products may degrade under prolonged exposure to strong acid.
-
Solution 2:
-
Minimize the reaction time by closely monitoring the reaction.
-
Ensure the reaction is performed at a suitable temperature (usually room temperature, but some protocols suggest cooling to 0°C initially).[6]
-
-
Possible Cause 3: Aggregation. In solid-phase peptide synthesis, the peptide-resin can aggregate, leading to incomplete deprotection.[5]
-
Solution 3:
Data Presentation
Table 1: Common Scavengers for TFA-Mediated Boc Deprotection
| Scavenger | Target Residues | Typical Concentration (v/v) | Notes |
| Triisopropylsilane (TIS) | Trp, general carbocation scavenger | 2.5% - 5% | Reduces the tert-butyl cation to isobutane.[4] |
| Triethylsilane (TES) | Trp, general carbocation scavenger | 5% - 10% | Similar to TIS, effective at reducing carbocations.[4] |
| Thioanisole | Met, Trp | 5% | Prevents S-alkylation of methionine.[4] |
| 1,2-Ethanedithiol (EDT) | Cys, Trp | 2.5% | Effective for preventing side reactions with cysteine.[4][7] |
| Water | General carbocation scavenger | 2.5% - 5% | Reacts with the tert-butyl cation to form tert-butanol. |
| Phenol | General carbocation scavenger | 5% | Can be used in combination with other scavengers. |
Table 2: Common TFA Cleavage Cocktails for Solid-Phase Peptide Synthesis
| Reagent Name | Composition (v/v/v) | Application |
| Standard | TFA / H₂O / TIS (95:2.5:2.5) | General purpose for peptides without highly sensitive residues.[4] |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | For peptides with multiple sensitive residues like Cys, Met, and Trp.[4][8] |
| Reagent B | TFA / Phenol / H₂O / TIS (88:5:5:2) | "Odorless" alternative for general use.[8][9] |
| Reagent R | TFA / Thioanisole / EDT / Anisole (90:5:3:2) | Recommended for peptides containing Arginine residues.[10] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection in Solution
-
Dissolution: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM).
-
Scavenger Addition: Add the appropriate scavenger (e.g., 5-10 equivalents of triethylsilane).
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The crude product can then be purified by a suitable method (e.g., precipitation from cold ether or chromatography).
Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
-
Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in the reaction vessel.[1]
-
Pre-wash: Wash the resin with the deprotection solution (e.g., 50% TFA in DCM) for 2-5 minutes.
-
Deprotection: Add the deprotection solution containing the appropriate scavenger cocktail to the resin and shake at room temperature for 20-30 minutes.
-
Washing: Filter the resin and wash thoroughly with DCM to remove the cleaved Boc group and scavengers.
-
Neutralization: Neutralize the resulting amine salt by washing with a solution of a non-nucleophilic base, such as 5-10% diisopropylethylamine (DIEA) in DCM.[11]
-
Final Washes: Wash the resin again with DCM to remove excess base and prepare for the next coupling step.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Alkylation of tryptophan during deprotection of Tmob-protected carboxamide side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
Technical Support Center: Improving the Solubility of Hydrophobic Payloads with PEGylation
Welcome to the technical support center for PEGylation of hydrophobic payloads. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is PEGylation and how does it increase the solubility of hydrophobic molecules?
A1: PEGylation is the process of covalently or non-covalently attaching polyethylene glycol (PEG) polymer chains to molecules such as drugs, therapeutic proteins, or vesicles.[1] PEG is a hydrophilic (water-loving) polymer. When attached to a hydrophobic (water-fearing) molecule, the PEG chains create a hydrophilic shield around it.[2] This masking of the hydrophobic core increases the molecule's overall water solubility and can improve its stability in aqueous solutions.[3][4]
Q2: What are the main benefits of PEGylating a hydrophobic drug?
A2: Beyond increasing solubility, PEGylation offers several pharmacological advantages:
-
Prolonged Circulating Half-Life: The increased size of the PEGylated molecule reduces its clearance by the kidneys.[1]
-
Reduced Immunogenicity: The PEG chains can mask the drug from the host's immune system.[3]
-
Improved Stability: PEGylation can protect the drug from enzymatic degradation.[3]
-
Enhanced Drug Delivery: For certain applications, it can lead to better passive targeting of tumor tissues through the Enhanced Permeation and Retention (EPR) effect.[]
Q3: Which functional groups on my hydrophobic payload can be used for PEGylation?
A3: PEGylation typically targets specific functional groups on the drug molecule. Common reactive PEG derivatives are designed to bind to:
-
Amino groups (-NH2): Found in lysine residues of proteins or on small molecules.[3]
-
Thiol groups (-SH): Present in cysteine residues.
-
Carboxyl groups (-COOH): Can also be targeted for conjugation.[3]
-
Hydroxyl groups (-OH): Can be used, though they are generally less reactive than amino or thiol groups.
Q4: How do I choose the right PEG for my application?
A4: The choice of PEG depends on several factors:
-
Molecular Weight (MW): Higher MW PEGs generally lead to a greater increase in solubility and longer circulation times.[6] However, very high MW PEGs might cause steric hindrance, potentially reducing the drug's activity.[]
-
Architecture:
-
Linear PEGs are the most common.[]
-
Branched or Y-shaped PEGs can offer a greater shielding effect.[8]
-
Multi-arm PEGs allow for higher drug loading.[]
-
-
Reactive Group: The choice of the reactive group on the PEG (e.g., NHS ester, maleimide) depends on the available functional groups on your payload.
Troubleshooting Guides
Issue 1: Low PEGylation Reaction Yield
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Suboptimal Reaction pH | The reactivity of functional groups is pH-dependent. For NHS-ester reactions with primary amines, a pH of 7.0-8.0 is generally optimal.[9] For maleimide reactions with thiols, a pH of 6.5-7.5 is recommended.[10] |
| Hydrolysis of Activated PEG | Activated PEGs, especially NHS esters, are moisture-sensitive and can hydrolyze, becoming non-reactive.[11] Always use fresh, anhydrous solvents and handle the PEG reagent in a dry environment. Allow the reagent vial to warm to room temperature before opening to prevent condensation.[8] |
| Incorrect Molar Ratio | A significant molar excess of the PEG reagent to the payload is often required. For proteins, a 20-fold molar excess is a common starting point.[9] For small molecules, the ratio can be closer to 1:1 or 2:1.[11] Optimization of this ratio is crucial. |
| Steric Hindrance | The target functional group on the payload may be sterically hindered, preventing the PEG reagent from accessing it. Consider using a PEG with a longer spacer arm or a different, more accessible conjugation site on your molecule. |
| Presence of Competing Nucleophiles | Buffers containing primary amines, such as Tris or glycine, will compete with your payload for the activated PEG.[11] Use non-amine-containing buffers like phosphate-buffered saline (PBS). |
Issue 2: Poor Solubility of the PEGylated Product
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Insufficient PEGylation | A low degree of PEGylation may not be enough to overcome the hydrophobicity of the payload. Confirm the extent of PEGylation using techniques like mass spectrometry. If low, revisit the reaction conditions (see Issue 1). |
| Inappropriate PEG Molecular Weight | The chosen PEG molecular weight might be too low. Higher molecular weight PEGs generally lead to greater solubility.[6] Experiment with different PEG molecular weights. |
| Aggregation During Reaction/Purification | The PEGylated conjugate may be aggregating. This can sometimes occur at high concentrations. Try performing the reaction and purification at lower concentrations. The addition of a small amount of a non-ionic surfactant might also help. |
| Residual Unreacted Hydrophobic Payload | Incomplete purification can leave unreacted, insoluble starting material mixed with your final product. Improve your purification method (see purification protocols below). |
Quantitative Data on Solubility Improvement
The following tables summarize the improvement in aqueous solubility for several hydrophobic drugs after PEGylation.
Table 1: Solubility of Curcumin
| Formulation | Solubility in PBS (pH 7.4) at 37°C | Fold Increase |
| Pure Curcumin | 0.432 µg/mL[12] | - |
| PEG 6000-Curcumin Complex | 25.3 µg/mL[12] | ~58.6 |
Table 2: Solubility of Paclitaxel
| Formulation | Aqueous Solubility | Fold Increase |
| Paclitaxel | ~0.3 µg/mL | - |
| PEG-VC-PABC-PTX Prodrug | ~300 µg/mL[13] | ~1000 |
Table 3: Effect of PEG Molecular Weight on Simvastatin Solubility
| PEG Molecular Weight | Phase Solubility in Water |
| PEG 6000 | Increased[6] |
| PEG 12000 | Higher than PEG 6000[6] |
| PEG 20000 | Highest[6] |
Note: The original data for Simvastatin was presented graphically; this table reflects the observed trend.
Experimental Protocols
Protocol 1: General Procedure for PEGylation of a Small Molecule with an Amine Group using an NHS-Ester PEG
This protocol is a general guideline and may require optimization for your specific molecule.
Materials:
-
Amine-containing hydrophobic payload
-
PEG NHS Ester
-
Anhydrous, amine-free organic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))[11]
-
Phosphate-buffered saline (PBS), pH 7.2[9]
-
Quenching buffer (e.g., Tris-buffered saline (TBS))[9]
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Payload Preparation: Dissolve the amine-bearing small molecule in a minimal amount of anhydrous organic solvent.[9]
-
PEG Reagent Preparation: Immediately before use, dissolve the PEG NHS Ester in the same organic solvent to create a stock solution (e.g., 10 mM).[14]
-
Reaction:
-
Under continuous stirring, add the PEG NHS Ester solution to the payload solution. A starting molar ratio of 1:1 to 2:1 (PEG:payload) is recommended.[11]
-
The final concentration of the organic solvent in the reaction mixture should ideally not exceed 10%.[14]
-
Allow the reaction to proceed for 3-24 hours at room temperature.[11] The optimal reaction time will depend on the reactivity of your specific molecule.
-
-
Monitoring: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]
-
Quenching: Once the reaction is complete, add a quenching buffer containing a primary amine (e.g., TBS) to react with any excess PEG NHS Ester.
-
Purification: Purify the PEGylated product from unreacted starting materials and byproducts using a suitable method like Reverse-Phase HPLC (see Protocol 2).
Protocol 2: Purification of a PEGylated Small Molecule using Reverse-Phase HPLC (RP-HPLC)
Materials:
-
C18 RP-HPLC column[15]
-
HPLC system with a UV detector
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water[15]
-
Mobile Phase B: 0.1% TFA in acetonitrile[15]
-
0.22 µm syringe filters
Procedure:
-
System Equilibration: Equilibrate the C18 column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B) until a stable baseline is achieved on the detector.[15]
-
Sample Preparation: Filter the quenched reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.[15]
-
Injection: Inject the filtered sample onto the equilibrated column.
-
Elution Gradient: Apply a linear gradient to increase the concentration of Mobile Phase B. A typical gradient might be from 5% to 95% B over 30 minutes.[15] The more polar PEGylated product will typically elute earlier than the less polar, unreacted hydrophobic payload.
-
Fraction Collection: Collect fractions corresponding to the different peaks observed on the chromatogram.
-
Analysis: Analyze the collected fractions using a suitable method (e.g., Mass Spectrometry) to confirm the identity and purity of the PEGylated product.[15]
-
Solvent Removal: Remove the solvent from the fractions containing the pure product, for example, by lyophilization.
Visualizations
References
- 1. PEGylation - Wikipedia [en.wikipedia.org]
- 2. Protein PEGylation for cancer therapy: bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 4. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effect of PEG Molecular Weights on Dissolution Behavior of Simvastatin in Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Protein PEGylation [jenkemusa.com]
- 9. broadpharm.com [broadpharm.com]
- 10. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 12. Improved solubility and corneal permeation of PEGylated curcumin complex used for the treatment of ophthalmic bacterial infections | PLOS One [journals.plos.org]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. confluore.com [confluore.com]
- 15. benchchem.com [benchchem.com]
Best practices for handling and storing Amino-PEG20-Boc
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Amino-PEG20-Boc, along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a heterobifunctional crosslinker. It contains a polyethylene glycol (PEG) chain of 20 ethylene oxide units, providing a long, flexible, and hydrophilic spacer. One terminus of the PEG chain is functionalized with a primary amine (-NH2), while the other terminus has a primary amine protected by a tert-butyloxycarbonyl (Boc) group.[1] This structure allows for sequential conjugation reactions. The free amine can react with functionalities like carboxylic acids or activated esters, while the Boc-protected amine remains unreactive until the Boc group is removed under acidic conditions.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability and reactivity of this compound, it is crucial to store it under the proper conditions. The recommended storage guidelines are summarized in the table below.
Q3: In which solvents is this compound soluble?
Q4: How stable is the Boc protecting group?
A4: The Boc (tert-butyloxycarbonyl) protecting group is known for its stability under a wide range of conditions, making it a robust choice for protecting amines during multi-step syntheses. It is generally stable to basic conditions and most nucleophiles.[2][3][4] However, it is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA).[2][5]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage. | Minimizes potential degradation over time. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation of the PEG chain. |
| Light | Protect from light. | Prevents light-induced degradation. |
| Moisture | Keep in a dry environment, consider using a desiccant for storage. | Moisture can lead to hydrolysis of the compound. |
Table 2: General Solubility of this compound
| Solvent | Expected Solubility | Notes |
| Water | Soluble | The hydrophilic PEG chain enhances aqueous solubility. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for many organic compounds. |
| Dimethylformamide (DMF) | Soluble | Often used as a reaction solvent for peptide coupling.[6] |
| Dichloromethane (DCM) | Soluble | A common solvent for organic synthesis.[6] |
| Methanol (MeOH) | Soluble | The compound is expected to be soluble in polar protic solvents. |
| Acetonitrile (ACN) | Soluble | A common solvent for purification and analysis. |
Experimental Protocols
Protocol 1: Coupling of this compound to a Carboxylic Acid
This protocol describes a general procedure for forming an amide bond between the free amine of this compound and a carboxylic acid-containing molecule using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent.
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
N-hydroxysuccinimide (NHS) or sulfo-NHS (optional, to increase efficiency)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the carboxylic acid-containing molecule in anhydrous DMF.
-
Activation: Add 1.5 equivalents of EDC and 1.2 equivalents of NHS (or sulfo-NHS) to the solution. Let the mixture stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: Dissolve 1.0 equivalent of this compound in anhydrous DMF and add it to the activated carboxylic acid solution.
-
Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, or overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can then be purified by an appropriate method, such as column chromatography or preparative HPLC.
Protocol 2: Boc Deprotection of a PEG-Conjugate
This protocol outlines the removal of the Boc protecting group from the PEG-conjugate to expose the terminal amine for subsequent reactions.
Materials:
-
Boc-protected PEG-conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) (optional scavenger for sensitive molecules)
-
Reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation: Dissolve the Boc-protected PEG-conjugate in anhydrous DCM in a reaction vessel.
-
Deprotection: Add a solution of 20-50% TFA in DCM to the reaction vessel. If the conjugated molecule is sensitive to the cationic species generated during deprotection, add 2.5-5% TIS as a scavenger.[2]
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Work-up: After completion, the solvent and excess TFA can be removed by rotary evaporation. Co-evaporation with toluene can help to remove residual TFA. The resulting deprotected amine (as a TFA salt) can often be used directly in the next step without further purification.
Troubleshooting Guides
Issue 1: Low or No Coupling Efficiency in Amide Bond Formation
| Possible Cause | Troubleshooting Step |
| Inactive Reagents | Ensure that the coupling reagents (e.g., EDC) are fresh and have been stored properly. Use a new batch if necessary. |
| Presence of Moisture | Use anhydrous solvents and perform the reaction under an inert atmosphere to prevent hydrolysis of the activated carboxylic acid. |
| Steric Hindrance | If either the carboxylic acid molecule or the PEG linker is sterically hindered, consider increasing the reaction time, temperature (with caution), or using a more potent coupling reagent like HATU.[7] |
| Incorrect Stoichiometry | Verify the molar ratios of the reactants and coupling agents. A slight excess of the activated carboxylic acid may be beneficial. |
| Suboptimal pH | For some coupling reactions, pH can be critical. Ensure the reaction conditions are appropriate for the chosen coupling chemistry. |
Issue 2: Incomplete Boc Deprotection
| Possible Cause | Troubleshooting Step |
| Insufficient Acid Strength or Concentration | Increase the concentration of TFA in DCM (e.g., from 20% to 50%). |
| Inadequate Reaction Time | Extend the reaction time and continue to monitor by TLC or LC-MS. |
| Degraded TFA | Use fresh, high-purity TFA for the deprotection reaction. |
Issue 3: Presence of Side Products
| Possible Cause | Troubleshooting Step |
| Side Reactions of the Free Amine | During the coupling reaction, ensure that other functional groups on your molecule of interest are appropriately protected to avoid side reactions with the activated carboxylic acid. |
| Alkylation during Boc Deprotection | If your molecule contains sensitive functional groups (e.g., tryptophan or methionine), add a scavenger like triisopropylsilane (TIS) to the deprotection mixture to prevent alkylation by the tert-butyl cation.[2] |
| Formation of N-acylurea | This can be a side product when using carbodiimide coupling agents. Optimizing the reaction conditions and stoichiometry can minimize its formation.[8] |
Mandatory Visualization
References
- 1. t-Boc-N-amido-PEG20-amine | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. scispace.com [scispace.com]
- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Preventing ester bond cleavage during Boc deprotection
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing ester bond cleavage during Boc deprotection. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of ester bond cleavage during Boc deprotection?
A1: The primary cause of ester bond cleavage during tert-butyloxycarbonyl (Boc) deprotection is exposure to the strong acidic conditions required to remove the Boc group.[1][2] Reagents like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) not only facilitate the removal of the Boc group but can also catalyze the hydrolysis of ester bonds, especially if water is present in the reaction mixture.[1][2]
Q2: My HPLC/LC-MS analysis shows a significant amount of hydrolyzed ester after Boc deprotection with TFA. What went wrong?
A2: The presence of hydrolyzed ester indicates that the acidic conditions were too harsh for your substrate. Standard TFA protocols (e.g., 20-50% TFA in dichloromethane) can be aggressive towards sensitive esters.[3] Even in seemingly anhydrous conditions, trace amounts of water can be sufficient to cause hydrolysis. Additionally, the tert-butyl cation generated during the deprotection can lead to side reactions if not properly scavenged.[4]
Q3: Are certain types of esters more susceptible to cleavage than others?
A3: Yes, the stability of an ester bond is influenced by its structure. Generally, esters of primary alcohols are more stable than those of secondary alcohols, which are in turn more stable than esters of tertiary alcohols. For instance, tert-butyl esters are highly acid-labile and are often used as protecting groups themselves, meaning they will be cleaved under standard Boc deprotection conditions.[5] Methyl and ethyl esters are generally more stable but can still be cleaved under harsh acidic conditions.[6]
Q4: How can I prevent the tert-butyl cation from causing side reactions?
A4: The tert-butyl cation is a reactive electrophile that can cause unwanted side reactions, such as the alkylation of nucleophilic residues like tryptophan, methionine, or tyrosine.[1][7] To prevent this, a "scavenger" should be added to the reaction mixture. Scavengers are compounds that are more nucleophilic than the substrate and will react with the tert-butyl cation, effectively trapping it.[1] Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), and anisole.[1]
Q5: What are some milder alternatives to TFA for Boc deprotection?
A5: Several milder methods can be employed to deprotect the Boc group while preserving acid-sensitive functionalities like esters:
-
4M HCl in Dioxane: This reagent is often effective at selectively removing the Boc group in the presence of tert-butyl esters, with reactions typically completing within 30 minutes at room temperature.[8][9]
-
Oxalyl chloride in Methanol: This system provides a mild and selective deprotection of N-Boc groups, even in the presence of other acid-labile groups.[2][10]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound, sometimes in a solvent like water, can effect deprotection without the need for strong acids.[11]
-
Lewis Acids: Certain Lewis acids can be used for Boc deprotection under milder conditions.[12]
Q6: What is an "orthogonal protection strategy" and how can it help?
A6: An orthogonal protection strategy involves using protecting groups that can be removed under different, non-interfering conditions.[13] For example, if your molecule contains an ester you wish to preserve, you could protect the amine with a base-labile group like Fmoc (9-fluorenylmethyloxycarbonyl) instead of the acid-labile Boc group.[14] This allows you to deprotect the amine with a base, leaving the acid-sensitive ester intact.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Significant ester cleavage observed after deprotection. | Standard acidic conditions (e.g., high concentration of TFA) are too harsh for the ester. | Switch to a milder deprotection protocol. 4M HCl in dioxane is a good first alternative to try.[8][9] Consider using oxalyl chloride in methanol for particularly sensitive substrates.[2][10] |
| Incomplete Boc deprotection. | The deprotection conditions are too mild or the reaction time is insufficient. | If using a milder acid, you may need to increase the reaction time or slightly elevate the temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[3] |
| Formation of unexpected side products. | The tert-butyl cation generated during deprotection is reacting with nucleophilic sites on your molecule. | Add a scavenger to the reaction mixture. Triethylsilane (TES) is a common and effective choice.[1][15] A typical scavenger cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[1] |
| Both the Boc group and a tert-butyl ester are being cleaved. | Standard Boc deprotection conditions are designed to cleave tert-butyl esters as well. | An orthogonal protection strategy is necessary. Protect the amine with a group that can be removed under non-acidic conditions, such as an Fmoc group (removed with base).[13][14] |
Data Summary
The following table provides a qualitative comparison of different Boc deprotection methods and their compatibility with ester-containing substrates.
| Deprotection Method | Typical Conditions | Compatibility with Methyl/Ethyl Esters | Compatibility with tert-Butyl Esters | Notes |
| TFA/DCM | 20-50% TFA in CH₂Cl₂ | Moderate to Low (risk of cleavage)[2] | Very Low (cleaved)[5] | High risk of side reactions without scavengers. |
| HCl in Dioxane | 4M HCl in 1,4-dioxane | High[8][9] | High (selective deprotection possible)[8][9] | Generally a milder and more selective alternative to TFA. |
| Oxalyl Chloride/Methanol | 3 equiv. oxalyl chloride in MeOH | High[2][10] | High[2][10] | A very mild method suitable for highly sensitive substrates. |
| Thermal Deprotection | Heat in a suitable solvent (e.g., water) | High | High | Substrate must be thermally stable. |
Experimental Protocols
Protocol 1: Selective N-Boc Deprotection using 4M HCl in Dioxane
This protocol is designed for the selective removal of a Boc group in the presence of an acid-stable ester.
-
Preparation: Dissolve the Boc-protected substrate in anhydrous 1,4-dioxane (approximately 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Reaction: Cool the solution to 0 °C using an ice bath. Slowly add 4M HCl in 1,4-dioxane (typically 10 equivalents).
-
Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. The product will often precipitate as the hydrochloride salt.
-
Purification: The resulting salt can be collected by filtration and washed with a non-polar solvent like diethyl ether to remove any non-polar impurities.[16]
Protocol 2: Boc Deprotection with TFA and Triethylsilane (TES) Scavenger
This protocol is suitable for substrates that can tolerate TFA but are prone to side reactions from the tert-butyl cation.
-
Preparation: Dissolve the Boc-protected compound in an anhydrous solvent such as dichloromethane (DCM).
-
Scavenger Addition: Add triethylsilane (TES) (10-20 equivalents) to the solution.[1]
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS.[1]
-
Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Purification: The crude product can be purified by an appropriate method, such as precipitation from cold diethyl ether or column chromatography.[1]
Visual Guides
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: Mechanism of acid-catalyzed ester hydrolysis.
Caption: Troubleshooting workflow for ester cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BOC deprotection [fr.bzchemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. jk-sci.com [jk-sci.com]
- 13. biosynth.com [biosynth.com]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. research.manchester.ac.uk [research.manchester.ac.uk]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Amino-PEG20-Boc Conjugation
Welcome to the technical support center for Amino-PEG20-Boc conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the conjugation process.
Frequently Asked Questions (FAQs)
Q1: What is the first step in using this compound for conjugation?
The first and most critical step is the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the terminal primary amine. This deprotected amine is then ready to be conjugated to your molecule of interest.
Q2: What are the standard conditions for Boc deprotection?
Boc deprotection is achieved under acidic conditions. The most common reagents are trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or 4M hydrogen chloride (HCl) in 1,4-dioxane. The reaction is typically fast, often completing within 30 minutes to 2 hours at room temperature.
Q3: How do I conjugate the deprotected Amino-PEG20 to my protein?
Assuming your protein has accessible primary amines (like the side chain of lysine residues), a common method is to first activate a carboxylic acid group on your target molecule using N-hydroxysuccinimide (NHS) chemistry, and then react the resulting NHS ester with the deprotected amine of the PEG. Alternatively, if the this compound linker also contains a terminal carboxylic acid at the other end, that acid can be activated to react with amines on the target molecule after the Boc group has been removed.
Q4: What is the optimal pH for conjugating an amine-PEG to an NHS-activated molecule?
The optimal pH for the reaction between an NHS ester and a primary amine is typically between 7.2 and 8.5.[1] Common buffers used include phosphate, carbonate-bicarbonate, HEPES, or borate buffers. It is crucial to avoid buffers containing primary amines, such as Tris, as they will compete in the reaction.[1][2]
Q5: How can I confirm that the PEGylation was successful?
Successful PEGylation can be confirmed by a few methods. A common initial check is SDS-PAGE, where the PEGylated protein will show a significant increase in molecular weight compared to the un-PEGylated protein.[3] For more detailed characterization, techniques like mass spectrometry (MS) can determine the exact mass of the conjugate and the degree of PEGylation.[4][5][6]
Troubleshooting Guides
Problem 1: Low or No Conjugation Yield
| Possible Cause | Troubleshooting Step |
| Incomplete Boc Deprotection | Ensure complete removal of the Boc group. Monitor the deprotection reaction by TLC or LC-MS. If incomplete, increase the reaction time or the concentration of the acid (e.g., from 20% to 50% TFA in DCM). |
| Suboptimal pH of Conjugation Reaction | The reaction of an amine with an NHS ester is highly pH-dependent.[7][8] Verify that the pH of your reaction buffer is within the optimal range of 7.2-8.5. |
| Hydrolysis of NHS Ester | NHS esters can hydrolyze in aqueous solutions, especially at higher pH.[1] Prepare the activated NHS ester solution immediately before use and add it to the protein solution promptly. |
| Insufficient Molar Excess of PEG Reagent | For dilute protein solutions, a greater molar excess of the PEG reagent may be required to achieve a good conjugation level.[2] Try increasing the molar ratio of the deprotected Amino-PEG20 to your target molecule. |
| Presence of Competing Amines | Ensure your reaction buffer is free of primary amines (e.g., Tris or glycine), which can compete with your target molecule for the activated PEG.[2] |
| Protein Instability | The reaction conditions might be causing your protein to aggregate or denature. Try performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.[9] |
Problem 2: Multiple PEG Chains Attached to a Single Molecule (Polydispersity)
| Possible Cause | Troubleshooting Step |
| High Molar Excess of PEG Reagent | A high concentration of the PEG reagent can lead to multiple PEG chains attaching to a single protein molecule. Reduce the molar excess of the deprotected Amino-PEG20 in your reaction. |
| Multiple Reactive Sites on the Target Molecule | If your target molecule has multiple accessible amines, multiple conjugations are more likely. Consider strategies for site-specific PEGylation if a single attachment point is desired. |
| Prolonged Reaction Time | Longer reaction times can increase the likelihood of multiple conjugations. Optimize the reaction time by monitoring the progress and stopping the reaction once the desired product is formed. |
Problem 3: Difficulty in Purifying the PEGylated Product
| Possible Cause | Troubleshooting Step |
| Similar Properties of Reactants and Products | The PEGylated product may have similar chromatographic behavior to the starting materials. |
| Size-Exclusion Chromatography (SEC): This is often effective for separating the larger PEGylated conjugate from the smaller, unreacted PEG linker. | |
| Ion-Exchange Chromatography (IEX): The change in charge after PEGylation can be exploited for separation. Cation-exchange is often a powerful tool for resolving PEGylation site isomers. | |
| Streaking or Poor Separation on Silica Gel | PEG-containing compounds are known to be challenging to purify via standard silica gel chromatography. Consider using a different solvent system, such as a chloroform-methanol gradient, potentially with a small amount of ammonia for free amines or formic acid for free carboxylic acids. |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
-
Dissolution: Dissolve the Boc-protected Amino-PEG20 in anhydrous dichloromethane (DCM) in a round-bottom flask. The concentration can be in the range of 0.1-0.2 M.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Acid Addition: Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 30 minutes to 2 hours).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To remove residual TFA, co-evaporate with toluene (repeat 3 times).
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.
-
Summary of Boc Deprotection Conditions
| Parameter | Reagent/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Boc Deprotection | 20-50% TFA in DCM | 0 to Room Temp. | 0.5 - 2 | High |
| 4M HCl in Dioxane | Room Temp. | 0.5 - 2 | High |
Protocol 2: Conjugation of Deprotected Amino-PEG20 to a Protein via NHS Ester Chemistry
-
Buffer Exchange: Ensure your protein is in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.0). If the protein is in a buffer containing primary amines, perform a buffer exchange using dialysis or a desalting column.
-
Protein Solution: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.
-
PEG Solution: Immediately before use, dissolve the deprotected Amino-PEG20 in an appropriate solvent (e.g., DMSO or DMF if needed to aid solubility) and then add to the reaction buffer.
-
Carboxylic Acid Activation (if applicable): If you are starting with a molecule containing a carboxylic acid, activate it with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (or sulfo-NHS) to form the NHS ester.
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the activated NHS-ester of your target molecule to the solution of deprotected Amino-PEG20 (or vice versa, add the activated PEG-NHS ester to your protein solution).
-
The volume of the added PEG solution should not exceed 10% of the total reaction volume to avoid issues with solvent effects.
-
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.
-
Purification: Remove excess, unreacted PEG and other small molecules from the PEGylated protein using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
Summary of NHS Ester-Amine Coupling Conditions
| Parameter | Condition |
| pH | 7.2 - 8.5 |
| Buffer | Phosphate, Bicarbonate, HEPES, Borate (Amine-free) |
| Temperature | 4 - 25 °C |
| Reaction Time | 1 - 4 hours at RT, or overnight at 4°C |
| Molar Ratio (PEG:Protein) | 5:1 to 20:1 (to be optimized) |
Visualizations
Caption: Workflow for this compound Conjugation to a Protein.
Caption: Troubleshooting Logic for Low Conjugation Yield.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. benchchem.com [benchchem.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 6. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. lumiprobe.com [lumiprobe.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Monitoring and Troubleshooting Boc Deprotection Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on monitoring the progress of Boc (tert-butoxycarbonyl) deprotection reactions and to offer solutions for common issues encountered during this critical step in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my Boc deprotection reaction?
The progress of a Boc deprotection reaction can be monitored by several analytical techniques that allow for the differentiation between the starting material (Boc-protected amine) and the product (free amine). The most common methods are Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]
-
Thin-Layer Chromatography (TLC): This is a rapid and straightforward method. The deprotected amine is typically more polar than the Boc-protected starting material and will, therefore, have a lower Retention Factor (Rf) value on the TLC plate.[1] Staining with ninhydrin can be particularly useful as it specifically visualizes primary and secondary amines, which will appear as colored spots.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers a more precise evaluation of the reaction's progress. It allows for the quantification of the starting material, the desired product, and any potential side products.[1] This technique is highly sensitive and can provide mass information to confirm the identity of the species in the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for monitoring Boc deprotection. The most indicative signal of a successful reaction is the disappearance of the large singlet peak corresponding to the nine equivalent protons of the tert-butyl group, which is typically found around 1.5 ppm.[2][4]
Q2: My Boc deprotection reaction is incomplete. What are the possible causes and how can I fix it?
Incomplete Boc deprotection is a common issue that can arise from several factors:
-
Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed process. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion.[1]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process, and insufficient time or low temperatures can lead to incomplete reactions. While many deprotections are performed at room temperature, some substrates may necessitate longer reaction times or gentle heating.[1]
-
Steric Hindrance: Bulky groups near the Boc-protected amine can sterically hinder the approach of the acid, thus slowing down the reaction rate.[1][5]
-
Troubleshooting: In addition to increasing the acid concentration and reaction time, using a less sterically hindered acid might be beneficial in some cases.
-
-
Solvent Issues: The choice of solvent is critical to ensure that both the substrate and the acid are well-solvated. DCM is a commonly used solvent for TFA-mediated deprotection.[1]
-
Troubleshooting: Ensure your starting material is fully dissolved in the chosen solvent. If solubility is an issue, you may need to screen for a more suitable solvent.
-
Q3: I am observing side products after the deprotection reaction. What could be the cause?
The formation of side products during Boc deprotection is often due to the reactivity of the tert-butyl cation generated during the cleavage of the Boc group.[5][6] This electrophilic species can react with nucleophilic sites on your substrate or product.
-
S-Alkylation: In substrates containing nucleophilic sulfur atoms, such as methionine, the tert-butyl cation can be attacked by the thioether, leading to S-alkylation.[5]
-
Alkylation of Electron-Rich Aromatic Rings: Aromatic rings with high electron density are also susceptible to alkylation by the tert-butyl cation.[6]
-
Troubleshooting: The addition of "scavengers" to the reaction mixture can help to mitigate these side reactions. Scavengers are reagents that react with and "trap" the generated carbocations. Common scavengers include triisopropylsilane (TIS) and water.[7]
-
Quantitative Data Summary
The following table summarizes common acidic conditions used for Boc deprotection.
| Reagent | Concentration | Solvent | Typical Temperature | Typical Reaction Time |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v)[1] | Dichloromethane (DCM)[1] | 0°C to Room Temperature[1] | 1-2 hours[1] |
| Hydrochloric Acid (HCl) | 4M[5] | 1,4-Dioxane[5] | Room Temperature | 1-4 hours |
| Oxalyl Chloride | 3 equivalents[8] | Methanol (MeOH)[8] | Room Temperature | 1-4 hours[8] |
Experimental Protocols
Protocol 1: Monitoring Boc Deprotection by Thin-Layer Chromatography (TLC)
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot (a few drops) of the reaction mixture using a capillary tube.
-
Quenching: Quench the aliquot by adding it to a small vial containing a basic solution (e.g., a saturated solution of sodium bicarbonate) to neutralize the acid.
-
Extraction: Add a small amount of an organic solvent (e.g., ethyl acetate), vortex the vial, and allow the layers to separate.
-
Spotting: Using a clean capillary tube, spot the organic layer onto a TLC plate. Also, spot the starting material for comparison.
-
Elution: Develop the TLC plate using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualization: Visualize the spots under UV light if the compounds are UV-active. Subsequently, stain the plate with a ninhydrin solution and gently heat it to visualize the amine product, which will typically appear as a purple or yellow spot.
-
Analysis: The disappearance of the starting material spot and the appearance of a new, lower Rf spot corresponding to the product indicate the progress of the reaction.
Protocol 2: Monitoring Boc Deprotection by LC-MS
-
Sample Preparation: At different time intervals, take a small aliquot from the reaction mixture.
-
Quenching and Dilution: Immediately quench the reaction in the aliquot by diluting it significantly in a suitable solvent, such as a mixture of water and acetonitrile, which may also contain a small amount of a neutralizing agent like ammonium hydroxide.
-
Injection: Inject the diluted and quenched sample into the LC-MS system.
-
Analysis: Analyze the resulting chromatogram and mass spectrum. Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time. The mass spectrum will confirm the identity of the product by its molecular weight.
Visualizations
Caption: Experimental workflow for monitoring a Boc deprotection reaction.
Caption: Troubleshooting guide for incomplete Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Analytical Methods for Characterizing Amino-PEG20-Boc Conjugates
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of functionalized polyethylene glycol (PEG) linkers, such as Amino-PEG20-Boc, is critical in the development of advanced therapeutics, including antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). The purity, structural integrity, and identity of these linkers directly impact the efficacy, safety, and reproducibility of the final drug product. This guide provides an objective comparison of key analytical methods for the characterization of this compound, offering supporting experimental data and detailed protocols to aid researchers in selecting the most appropriate techniques for their needs.
Overview of Analytical Techniques
The characterization of this compound, a heterobifunctional linker featuring a Boc-protected amine and a free amine connected by a 20-unit polyethylene glycol chain, requires a multi-faceted analytical approach. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC) with various detectors, and Mass Spectrometry (MS). Each method provides unique and complementary information regarding the structure, purity, and identity of the conjugate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation of molecules like this compound. It provides detailed information about the chemical environment of individual atoms, confirming the presence of key functional groups and the integrity of the PEG backbone.
Data Presentation: Comparison of NMR Methods
| Parameter | ¹H NMR | ¹³C NMR |
| Information Provided | Proton environment, functional groups, purity estimation | Carbon skeleton, presence of quaternary carbons |
| Typical Sample Amount | 5-10 mg | 10-50 mg |
| Acquisition Time | Minutes to hours | Hours |
| Key Applications | Structure confirmation, purity assessment (qNMR) | Structural confirmation |
| Strengths | Quantitative, detailed structural information | Unambiguous carbon backbone information |
| Limitations | Complex spectra for large molecules | Lower sensitivity, longer acquisition times |
Experimental Protocol: ¹H NMR Spectroscopy
Objective: To confirm the chemical structure and assess the purity of this compound.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
NMR tube
-
Internal standard for quantitative NMR (qNMR), e.g., maleic acid (optional)
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated solvent (e.g., CDCl₃) to dissolve the sample.
-
If performing qNMR, add a precisely weighed amount of the internal standard.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Process the spectrum by applying Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the peaks corresponding to the Boc group, the PEG backbone, and the protons adjacent to the amino groups.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
-
~1.44 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protector. The integration of this peak is a key indicator of the Boc group's presence.[1][2]
-
~3.64 ppm (multiplet): Methylene protons of the repeating ethylene glycol units (-O-CH₂-CH₂-O-). This will be the most intense signal in the spectrum.
-
~3.52 ppm and ~3.30 ppm (triplets): Methylene protons adjacent to the terminal oxygen and nitrogen atoms.
-
~2.85 ppm (triplet): Methylene protons adjacent to the free amine.
-
~5.30 ppm (broad singlet): NH proton of the Boc-protected amine.[2]
Mandatory Visualization: NMR Characterization Workflow
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity and heterogeneity of this compound. By employing different detectors, various aspects of the conjugate can be quantified.
Data Presentation: Comparison of HPLC Detectors
| Parameter | UV-Vis Detector | Charged Aerosol Detector (CAD) | Mass Spectrometry (MS) |
| Principle | Measures UV-Vis absorbance | Measures charge of aerosolized particles | Measures mass-to-charge ratio |
| Selectivity | Moderate (requires chromophore) | Low (universal for non-volatile analytes) | High (mass-based) |
| Sensitivity | Moderate | High | Very High |
| Quantitative Capability | Excellent (linear response) | Good (non-linear response) | Excellent (with internal standards) |
| Information Provided | Purity, quantity | Purity, quantity of non-chromophoric species | Purity, identity, structural information |
| Strengths | Robust, widely available, cost-effective | Universal detection for non-volatile compounds | High specificity and sensitivity |
| Limitations | Not suitable for compounds without chromophores | Non-linear response, requires volatile mobile phases | Higher cost and complexity |
Note: Quantitative performance (e.g., LOD, LOQ) is highly dependent on the specific instrument and method parameters.
Experimental Protocol: Reversed-Phase HPLC with UV and CAD Detection
Objective: To determine the purity of this compound and quantify related impurities.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or Formic acid
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven
-
UV-Vis detector
-
Charged Aerosol Detector (CAD)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Procedure:
-
Prepare the mobile phases:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Prepare the sample by dissolving this compound in the initial mobile phase composition (e.g., 95% A, 5% B) to a concentration of approximately 1 mg/mL.
-
Set up the HPLC method:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
UV detection wavelength: 210 nm (for amide bond)
-
CAD settings: As per manufacturer's recommendations
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point.
-
-
Inject the sample and acquire the chromatograms from both the UV and CAD detectors.
-
Analyze the chromatograms to determine the retention time of the main peak and the area percentages of any impurity peaks.
Mandatory Visualization: HPLC Analysis Workflow
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for the unambiguous identification of this compound and the characterization of its impurities. When coupled with liquid chromatography (LC-MS), it provides both separation and mass information.
Data Presentation: Comparison of Mass Spectrometry Techniques
| Parameter | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Ionization Principle | Soft ionization from solution | Soft ionization from a solid matrix |
| Coupling with LC | Easily coupled (LC-MS) | Offline coupling is more common |
| Mass Range | Suitable for a wide range of masses | Very high mass range |
| Sensitivity | High (femtomole to attomole) | High (femtomole to picomole) |
| Key Applications | Accurate mass measurement, structural elucidation (MS/MS) | Analysis of high molecular weight compounds, imaging |
| Strengths | Soft ionization, suitable for fragile molecules, easily coupled to LC | High throughput, tolerant to some buffers and salts |
| Limitations | Susceptible to ion suppression | Potential for matrix interference, less amenable to LC coupling |
Experimental Protocol: LC-MS (ESI-QTOF)
Objective: To confirm the molecular weight of this compound and identify any related impurities.
Materials:
-
This compound sample
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
LC-MS grade formic acid
Instrumentation:
-
UHPLC system
-
Quadrupole Time-of-Flight (QTOF) Mass Spectrometer with an ESI source
-
C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm)
Procedure:
-
Prepare mobile phases:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Prepare the sample by dissolving this compound in Mobile Phase A to a concentration of approximately 100 µg/mL.
-
Set up the LC-MS method:
-
Flow rate: 0.3 mL/min
-
Column temperature: 40 °C
-
Gradient: A fast gradient from 5% to 95% Mobile Phase B over 5-10 minutes.
-
MS settings:
-
Ionization mode: Positive ESI
-
Mass range: m/z 100-2000
-
Acquire data in full scan mode.
-
-
-
Inject the sample and acquire the total ion chromatogram (TIC) and mass spectra.
-
Analyze the data to find the molecular ion of this compound (expected [M+H]⁺) and identify any other species present. The characteristic fragmentation of the Boc group (loss of tert-butyl or isobutylene) can be observed in-source or by MS/MS.[3][4][5][6]
Mandatory Visualization: LC-MS Analysis Logical Flow
Conclusion
The comprehensive characterization of this compound conjugates is best achieved through the synergistic use of multiple analytical techniques. NMR spectroscopy is indispensable for definitive structural confirmation. HPLC, particularly with a combination of UV and a universal detector like CAD, provides robust purity assessment. LC-MS offers the highest sensitivity and specificity for identity confirmation and impurity profiling. By selecting the appropriate combination of these methods and following rigorous experimental protocols, researchers can ensure the quality and consistency of their PEGylated linkers, a critical step in the development of novel and effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Amino-PEG-Boc Linkers: A Comparative Analysis of PEG20 and Other Lengths
In the intricate world of bioconjugation and therapeutic development, the selection of a chemical linker is a critical decision that can profoundly influence the efficacy, stability, and pharmacokinetic profile of a molecule. Among the most versatile tools available to researchers are polyethylene glycol (PEG) linkers, prized for their hydrophilicity, biocompatibility, and ability to enhance the properties of conjugated substances. This guide provides an objective comparison of Amino-PEG20-Boc with other PEG linker lengths, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Understanding the Components of Amino-PEG-Boc Linkers
Amino-PEG-Boc linkers are heterobifunctional molecules, meaning they have two different reactive ends, which is essential for controlled, stepwise synthesis of complex bioconjugates.[1] The structure consists of three key parts:
-
Amino (NH2) Group: This primary amine serves as a reactive handle for conjugation to various functional groups, such as carboxylic acids or activated NHS esters, forming stable amide bonds.
-
PEG Chain: The polyethylene glycol spacer is a flexible, hydrophilic chain composed of repeating ethylene glycol units. Its primary roles include enhancing the aqueous solubility of hydrophobic molecules, increasing in vivo circulation half-life, and shielding the conjugate from the immune system.[2][3] The number following "PEG" denotes the number of repeating ethylene glycol units; for this compound, this is a discrete chain of 20 units.
-
Boc (tert-Butyloxycarbonyl) Group: This is a widely used protecting group for the amine at the other end of the PEG chain.[1][4] The Boc group is stable under many reaction conditions but can be easily removed with acid (e.g., trifluoroacetic acid, TFA), exposing a new primary amine for a subsequent conjugation step.[1][5] This allows for precise control over the synthetic strategy, preventing unwanted side reactions.
The Critical Role of PEG Linker Length
The length of the PEG chain is a crucial parameter that dictates the overall properties of the resulting conjugate. The choice between a shorter linker (e.g., PEG2-PEG12) and a longer one like PEG20 or even larger PEGs (e.g., 2kDa, 5kDa) depends entirely on the desired outcome and application.[2] Longer linkers generally offer enhanced solubility and a more pronounced "PEG shield," while shorter linkers provide a more compact and rigid connection.
Key Performance Indicators vs. PEG Linker Length
| Property | Shorter PEG Linkers (e.g., PEG2-PEG8) | Medium PEG Linkers (e.g., PEG12-PEG20) | Longer PEG Linkers (e.g., >2kDa) |
| Solubility Enhancement | Moderate | Good | Excellent |
| Steric Hindrance | Low | Moderate | High |
| In Vivo Half-Life | Shorter | Longer | Longest |
| Immunogenicity Shielding | Limited | Moderate | Strong |
| Conformational Flexibility | Low | Moderate | High |
| Risk of Reduced Binding Affinity | Lower | Moderate | Higher (requires optimization) |
Longer PEG chains increase the hydrodynamic radius of a molecule, which reduces renal clearance and can prolong its circulation time in the body.[6] This is often desirable for therapeutic proteins or nanoparticles. For instance, studies on PEGylated DNA polyplexes have shown that increasing PEG length from 2kDa to 30kDa progressively decreases the surface charge (zeta potential) from +30 mV to 0 mV, which correlates with reduced liver uptake and altered biodistribution.[7]
However, the relationship is not always linear, and an optimal length often exists.[6] In the context of targeted drug delivery, such as with antibody-drug conjugates (ADCs) or ligand-targeted liposomes, the linker must be long enough to allow the targeting moiety to effectively engage its receptor without being sterically hindered by the carrier.[8] Conversely, a linker that is too long may exhibit excessive flexibility, which can sometimes decrease binding affinity.[9]
Comparative Experimental Data
The impact of PEG linker length has been demonstrated across various applications. The following table summarizes key findings from published studies.
| Application | PEG Linkers Compared | Key Findings | Reference(s) |
| Targeted Liposome Delivery | 2kDa, 5kDa, 10kDa | No significant difference in in vitro cellular uptake. In vivo, tumor accumulation increased with linker length. The 10kDa linker resulted in a >40% reduction in tumor size compared to 2kDa and 5kDa linkers. | [8][9] |
| DNA Polyplex Gene Delivery | 2, 5, 10, 20, 30 kDa | Increasing PEG length decreased liver uptake. An optimal length of 5kDa was found for maximal gene expression under specific conditions, though 30kDa still retained significant expression. | [7] |
| Peptide Stability & Binding | PEG1 to PEG20 | All PEGylated peptides (PEG1-PEG20) showed less proteolytic degradation than the non-PEGylated version. However, longer linkers (PEG15 and PEG20) showed some loss of binding affinity to their target integrin compared to the parent peptide. | [10] |
| Interferon Conjugation | Three different 40kDa branched PEGs with varying linker structures | Although lengthy linkers were more reactive for conjugation, they had an inverse effect on the in vitro bioactivity of the interferon conjugate. | [11] |
These results underscore a critical principle: the optimal PEG linker length is application-dependent and must be determined empirically. A longer linker like PEG20 is beneficial for improving pharmacokinetics and solubility, but its impact on the biological activity of the conjugated molecule must be carefully evaluated.
Visualizing Workflows and Relationships
Diagrams are essential for understanding the complex processes and relationships in bioconjugation.
Caption: A typical workflow for using an Amino-PEG-Boc linker in a two-step conjugation process.
Caption: Relationship between PEG linker length and key biophysical and pharmacokinetic properties.
Experimental Protocols
Detailed and reproducible protocols are the foundation of good science. Below are methodologies for key experiments related to the use and evaluation of Amino-PEG-Boc linkers.
Protocol 1: Boc Deprotection of an Amino-PEG-Boc Linker
This protocol outlines the standard procedure for removing the Boc protecting group to yield a free primary amine.
Materials:
-
Boc-protected PEG linker (e.g., this compound)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.
-
The resulting TFA salt of the deprotected amine can often be used directly in the next conjugation step after thorough drying.[1]
Protocol 2: In Vitro Cytotoxicity MTT Assay
This assay is used to determine the potency (IC₅₀ value) of a PEGylated drug conjugate against a specific cancer cell line.
Materials:
-
Target cancer cell line (e.g., KB cells)
-
96-well plates
-
Cell culture medium
-
PEGylated drug conjugates (at various concentrations)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a buffered SDS solution)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the PEGylated drug conjugates in fresh cell culture medium.
-
Remove the old medium from the cells and add the various concentrations of the ADC dilutions.
-
Incubate the plate for 72-120 hours at 37°C in a CO₂ incubator.
-
Add MTT solution to each well and incubate for an additional 4 hours, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to each well and incubate overnight to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Plot the percentage of cell viability versus the drug conjugate concentration and calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[6]
Protocol 3: Plasma Stability Assay
This assay evaluates the stability of a linker by measuring the amount of intact conjugate or released payload over time in plasma.
Materials:
-
PEGylated conjugate
-
Human or mouse plasma
-
Incubator at 37°C
-
Analysis method (e.g., HPLC, LC-MS, or ELISA)
Procedure:
-
Incubate the PEGylated conjugate in plasma at 37°C.
-
At various time points (e.g., 0, 1, 6, 24, 48 hours), take an aliquot of the plasma mixture.
-
Immediately process the sample to stop any further degradation and to precipitate plasma proteins (e.g., by adding acetonitrile).
-
Centrifuge the sample to pellet the precipitated proteins.
-
Analyze the supernatant using a suitable method like LC-MS to quantify the amount of intact conjugate remaining or the amount of payload that has been released.
-
Plot the percentage of intact conjugate versus time to determine its stability profile in plasma.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. nbinno.com [nbinno.com]
- 4. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 5. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Amino-PEG20-Boc and NHS-PEG Linkers for Protein Modification
For researchers, scientists, and drug development professionals, the strategic selection of a polyethylene glycol (PEG) linker is a critical step in the development of therapeutic proteins and other bioconjugates. The choice of linker dictates the conjugation strategy, the site of attachment on the protein, and can significantly influence the stability, bioactivity, and immunogenicity of the final product. This guide provides a detailed, data-supported comparison between two prevalent classes of PEG linkers: amine-reactive N-hydroxysuccinimide (NHS)-PEG esters and Boc-protected amino-PEGs, which, after deprotection, react with carboxyl groups.
NHS-PEG esters are a widely adopted, straightforward option for modifying primary amines on proteins, such as those on lysine residues and the N-terminus. This method is valued for its efficiency and the formation of stable amide bonds under physiological conditions. In contrast, Amino-PEG20-Boc offers an alternative strategy, enabling PEGylation at carboxylic acid sites (aspartic and glutamic acid residues, or the C-terminus) after a preliminary deprotection step. This can be advantageous when lysine residues are crucial for the protein's function.
This comparison guide delves into the reaction mechanisms, experimental protocols, and performance of each linker type to provide a comprehensive resource for making an informed decision for your specific protein modification needs.
Quantitative Performance Comparison
While direct, head-to-head comparative studies are not abundant in publicly available literature, the following table summarizes the key characteristics and performance metrics for each linker type based on established chemical principles and data from individual studies.
| Feature | NHS-PEG Linker | This compound Linker |
| Target Functional Group | Primary amines (-NH₂) on lysine residues and the N-terminus. | Carboxyl groups (-COOH) on aspartic acid, glutamic acid, and the C-terminus. |
| Reaction Type | One-step direct conjugation. | Multi-step: 1. Boc deprotection. 2. Carboxyl activation. 3. Conjugation. |
| Reaction pH | Typically pH 7.2-9.0. | Activation: pH 4.5-6.0; Conjugation: pH 7.2-8.5. |
| Reaction Time | 30 minutes to a few hours. | Activation: ~15-30 minutes; Conjugation: 2 hours to overnight. |
| Bond Formed | Stable amide bond. | Stable amide bond. |
| Labeling Efficiency | Generally high, can be near-quantitative under optimal conditions. Yields can be influenced by pH, buffer composition, and protein structure. | Can be highly efficient, but overall yield can be lower due to the multi-step nature of the process. For example, NHS-ester formation from a carboxylic acid on a polymer has been reported at ~45% yield, with a subsequent amidation reaction yielding ~70%. |
| Impact on Protein Activity | Can vary. Modification of lysine residues in or near the active site can reduce activity. However, N-terminal PEGylation has been shown to improve the half-life and immune activity of some peptides. | Can be advantageous if lysine residues are critical for function. The impact is site-specific and depends on the protein. For some proteins, PEGylation at internal residues has been found to cause less of a decrease in activity compared to N-terminal modification.[1] |
| Stability of Conjugate | The resulting amide bond is highly stable under physiological conditions. | The resulting amide bond is also highly stable. |
Reaction Mechanisms and Logical Workflow
The choice between an NHS-PEG and an this compound linker fundamentally alters the protein modification workflow. NHS-PEG chemistry is a direct, one-step process, whereas the this compound approach involves a sequential, multi-step strategy.
NHS-PEG Linker Reaction Pathway
NHS-PEG linkers react with primary amines on a protein in a single step to form a stable amide bond. This reaction is typically carried out in a slightly alkaline buffer.
This compound Linker Reaction Pathway
The use of an this compound linker is a two-stage process. First, the Boc protecting group is removed from the PEG linker. Then, the carboxyl groups on the protein are activated, typically using EDC and NHS, to react with the now-free amine on the PEG linker.
Experimental Protocols
The following are detailed methodologies for key experiments involving both NHS-PEG and this compound linkers.
Protocol 1: Protein Modification with NHS-PEG Linker
This protocol outlines a general procedure for labeling a protein with an NHS-activated PEG linker.
Materials:
-
Protein of interest
-
NHS-PEG linker
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL.
-
PEG-NHS Solution Preparation: Immediately before use, dissolve the NHS-PEG linker in DMF or DMSO to a concentration of 10 mM.
-
Conjugation Reaction: Add a 20-fold molar excess of the NHS-PEG solution to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer.
-
Purification: Remove the unreacted NHS-PEG linker and byproducts using a desalting column or dialysis.
Protocol 2: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group from the amino-PEG linker.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Cold diethyl ether
Procedure:
-
Dissolution: Dissolve the this compound in anhydrous DCM.
-
Deprotection Reaction: Add an equal volume of TFA to the solution (50% TFA in DCM). Incubate for 30 minutes to 2 hours at room temperature.
-
Solvent Removal: Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Precipitation: Precipitate the deprotected amino-PEG by adding cold diethyl ether.
-
Washing: Centrifuge to pellet the product and wash the pellet with cold diethyl ether to remove residual TFA.
-
Drying: Air-dry the pellet to obtain the deprotected amino-PEG linker.
Protocol 3: Protein Modification with Deprotected Amino-PEG via EDC/NHS Chemistry
This protocol details the conjugation of the deprotected amino-PEG to a protein's carboxyl groups.
Materials:
-
Protein of interest
-
Deprotected Amino-PEG linker
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Quenching Buffer (e.g., 1 M hydroxylamine)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve the protein in the Activation Buffer to a concentration of 1-10 mg/mL.
-
Activation of Carboxyl Groups: Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the protein solution. Incubate for 15-30 minutes at room temperature.
-
Buffer Exchange (Optional but Recommended): Remove excess EDC and NHS and exchange the buffer to the Conjugation Buffer using a desalting column.
-
Conjugation Reaction: Immediately add a 10 to 50-fold molar excess of the deprotected amino-PEG linker to the activated protein solution.
-
Incubation: Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM.
-
Purification: Purify the PEGylated protein using a desalting column or dialysis.
General Experimental Workflow
The overall process for protein PEGylation, regardless of the linker chemistry, follows a general workflow from reaction setup to final analysis.
Conclusion
The choice between this compound and NHS-PEG linkers for protein modification is a strategic one that depends on the specific protein, the desired site of PEGylation, and the experimental resources available.
-
NHS-PEG linkers offer a robust, efficient, and straightforward method for modifying primary amines. This approach is ideal when lysine residues are not essential for the protein's biological activity and a simpler, one-step conjugation is preferred.
-
This compound linkers provide a valuable alternative for targeting carboxyl groups. This multi-step process is more complex but offers the significant advantage of preserving the integrity of primary amines that may be critical for protein function. This strategy allows for a different site of PEGylation, which can have a profound impact on the final conjugate's properties.
Ultimately, the optimal choice of linker should be determined by empirical testing, considering factors such as conjugation efficiency, the effect on protein activity, and the stability of the resulting bioconjugate. This guide provides the foundational knowledge and protocols to embark on a well-informed protein PEGylation strategy.
References
Validating Bioconjugation: A Comparative Guide to HPLC and Mass Spectrometry
In the realm of advanced therapeutics and diagnostics, the precise coupling of molecules—a process known as bioconjugation—is fundamental. For researchers, scientists, and professionals in drug development, validating the efficiency of this process is not merely a quality control step; it is a critical determinant of a product's efficacy and safety. This guide provides an objective comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), for the validation of conjugation efficiency, complete with experimental data and detailed protocols.
The development of complex biomolecules, such as antibody-drug conjugates (ADCs), demands rigorous analytical characterization.[1][2] HPLC and MS are powerful tools for this purpose, often used in a complementary fashion to provide a comprehensive understanding of the bioconjugate. While HPLC excels at quantification and separation of different conjugated species, mass spectrometry offers unparalleled insight into the structural integrity and precise mass of the resulting molecules.[3][4]
At a Glance: HPLC vs. Mass Spectrometry for Conjugation Analysis
The choice between HPLC and mass spectrometry often depends on the specific information required, the stage of development, and available resources. The following table summarizes the key characteristics of each technique for validating bioconjugation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Principle | Separation of molecules based on their physical/chemical interaction with a stationary phase (e.g., hydrophobicity, charge). | Measurement of the mass-to-charge ratio (m/z) of ionized molecules. |
| Primary Information | Purity, quantification of species (e.g., unconjugated antibody, different drug-to-antibody ratios).[5][6] | Precise molecular weight, confirmation of conjugation, identification of conjugation sites, drug-to-antibody ratio (DAR).[1][2] |
| Common Variants | Hydrophobic Interaction (HIC), Reversed-Phase (RP-HPLC), Size-Exclusion (SEC).[5][6] | Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), coupled with Time-of-Flight (TOF) or Orbitrap analyzers. |
| Quantitative Capability | Excellent for relative and absolute quantification using UV detectors.[7] | Can be quantitative, but often more complex and may require extensive calibration.[7][8] |
| Sensitivity | Moderate, typically in the microgram range.[4] | Very high, capable of detecting picogram to nanogram levels.[4] |
| Throughput | High, suitable for routine analysis and screening.[4] | Moderate to high, depending on sample preparation and analysis time.[4] |
| Cost (Instrument) | Moderate.[4] | High.[4] |
| Key Advantage | Robust, reproducible, and excellent for quantifying the distribution of different species. | Provides unambiguous mass confirmation and detailed structural information. |
Data Presentation: Quantifying Conjugation Efficiency
Clear and concise data presentation is crucial for comparing different conjugation strategies or batches. The following table provides an example of how to summarize quantitative data for the analysis of an antibody-drug conjugate (ADC), focusing on the Drug-to-Antibody Ratio (DAR), a critical quality attribute.[9]
| Conjugation Method | Average DAR (by HIC-HPLC) | DAR Distribution (by HIC-HPLC) | Average DAR (by MS) | Unconjugated Antibody (%) |
| Method A (Thiol-based) | 3.8 | DAR0: 5%, DAR2: 15%, DAR4: 60%, DAR6: 15%, DAR8: 5% | 3.9 | 5.0 |
| Method B (Lysine-based) | 3.5 | Heterogeneous mixture | 3.6 | 8.0 |
| Method C (Site-specific) | 4.0 | DAR4: >95% | 4.0 | <1.0 |
Visualizing the Process: Experimental Workflows
Understanding the flow of an experiment is essential for reproducibility and interpretation of results. The following diagrams, generated using Graphviz, illustrate the typical workflows for validating conjugation efficiency with HPLC and mass spectrometry.
Experimental Protocols
Detailed and accurate protocols are the bedrock of reproducible science. Below are methodologies for the two primary techniques discussed.
Protocol 1: HIC-HPLC for ADC DAR Measurement
Hydrophobic Interaction Chromatography (HIC) is a widely used HPLC method for characterizing ADCs, as it can separate species with different numbers of conjugated drugs based on changes in their surface hydrophobicity.[6][10]
-
Materials:
-
HIC HPLC column (e.g., Butyl-NPR)
-
Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol
-
HPLC system with a UV detector
-
-
Sample Preparation:
-
Dilute the bioconjugate sample to a final concentration of 1 mg/mL in Mobile Phase A.[6]
-
Filter the sample through a 0.22 µm filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
Gradient:
-
0-3 min: 0% B
-
3-28 min: 0-100% B
-
28-30 min: 100% B
-
30-32 min: 100-0% B
-
32-40 min: 0% B
-
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the unconjugated antibody and the different drug-loaded species (e.g., DAR2, DAR4, DAR6, DAR8).
-
Calculate the average DAR using the following formula:
-
Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area of all species)
-
-
Protocol 2: LC-MS for Intact Mass Analysis of Bioconjugates
Intact mass analysis by LC-MS provides a direct measurement of the molecular weight of the bioconjugate, confirming successful conjugation and allowing for the calculation of the average DAR.[4][11]
-
Materials:
-
Reversed-phase column for large proteins (e.g., C4)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC/HPLC system.[4]
-
-
Sample Preparation:
-
LC-MS Conditions:
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 70-80°C
-
Gradient: A linear gradient from 5-95% Mobile Phase B over 20 minutes.
-
MS Acquisition Mode: Positive ion mode, acquiring data over an m/z range of 800-4000.
-
-
Data Analysis:
-
The raw mass spectrum, which contains a series of multiply charged ions, is processed using deconvolution software.
-
The deconvolution algorithm calculates the zero-charge mass of each species present in the sample.
-
The masses of the unconjugated antibody and the various drug-loaded forms are identified to confirm conjugation and determine the DAR distribution.
-
Complementary Nature of HPLC and MS
While both techniques can determine key parameters like the average DAR, their strengths are synergistic. HPLC provides robust quantification of the distribution of species, which is vital for batch-to-batch consistency. Mass spectrometry, on the other hand, provides the definitive structural confirmation that the correct modifications have occurred.
References
- 1. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellmosaic.com [cellmosaic.com]
- 7. chromforum.org [chromforum.org]
- 8. Comparative study of A HPLC-MS assay versus an UHPLC-MS/MS for anti-tumoral alkyl lysophospholipid edelfosine determination in both biological samples and in lipid nanoparticulate systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Amine Protecting Groups to Boc
In the landscape of organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and drug development, the judicious protection of amine functionalities is a cornerstone of success. The tert-butyloxycarbonyl (Boc) group has long been a workhorse for this purpose, prized for its stability and straightforward acid-labile deprotection. However, the demands of increasingly complex molecular architectures often necessitate a broader toolkit of protecting groups with orthogonal stability and deprotection profiles. This guide provides an objective comparison of key alternatives to the Boc group for amine protection, supported by experimental data and detailed protocols to aid researchers in selecting the optimal protecting group strategy.
The Principle of Orthogonal Protection
The power of employing a diverse range of protecting groups lies in the concept of orthogonality. Orthogonal protecting groups can be selectively removed in the presence of one another under distinct reaction conditions.[1][2] This allows for the sequential and controlled manipulation of multiple functional groups within a single molecule, a critical capability in multi-step syntheses.[1][2]
Key Alternative Protecting Groups: A Comparative Overview
This section details common alternatives to the Boc protecting group, outlining their structures, deprotection conditions, and stability profiles.
| Protecting Group | Structure | Deprotection Conditions | Stability Profile |
| Boc (tert-Butoxycarbonyl) | t-Bu-O-CO- | Acidic (e.g., TFA, HCl)[1] | Stable to base, hydrogenolysis, and mild nucleophiles. |
| Cbz (Carboxybenzyl) | Bn-O-CO- | Catalytic Hydrogenolysis (H₂, Pd/C)[3] | Stable to acidic and basic conditions.[2] |
| Fmoc (9-Fluorenylmethoxycarbonyl) | Fm-CH₂-O-CO- | Basic (e.g., Piperidine)[1] | Stable to acidic conditions and hydrogenolysis. |
| Alloc (Allyloxycarbonyl) | CH₂=CH-CH₂-O-CO- | Pd(0)-catalyzed allyl transfer[4] | Stable to acidic and basic conditions. |
| Troc (2,2,2-Trichloroethoxycarbonyl) | CCl₃-CH₂-O-CO- | Reductive (e.g., Zn/AcOH)[1] | Stable to acidic and basic conditions. |
| Teoc (2-(Trimethylsilyl)ethoxycarbonyl) | TMS-CH₂-CH₂-O-CO- | Fluoride ion (e.g., TBAF) | Stable to mild acid and base, and hydrogenolysis. |
Performance Data: Protection and Deprotection Yields
The following tables summarize experimental data for the protection and deprotection of amines using various protecting groups. To facilitate comparison, data for the protection of benzylamine is provided where available. It is important to note that yields are highly dependent on the specific substrate and reaction conditions.
Amine Protection
| Protecting Group | Reagent | Substrate | Solvent | Base | Time (h) | Yield (%) |
| Boc | (Boc)₂O | Benzylamine | CH₂Cl₂ | - | 12 | >95 |
| Cbz | Cbz-Cl | Benzylamine | Water | - | 0.1 | 98[5] |
| Fmoc | Fmoc-Cl | Benzylamine | Aqueous Media | NaHCO₃ | - | 88[6] |
| Alloc | Alloc-Cl | Amine | THF/H₂O | NaHCO₃ | 12 | 87[4] |
| Troc | Troc-Cl | Amine | Pyridine/CH₂Cl₂ | Pyridine | - | High |
Amine Deprotection
| Protecting Group | Protected Substrate | Deprotection Reagent(s) | Solvent | Time | Yield (%) |
| Boc | N-Boc-benzylamine | Silica gel | Toluene | 5 h | 95[7] |
| Cbz | N-Cbz-amines | 10% Pd/C, NaBH₄ | Methanol | 3-10 min | 93-98[8] |
| Fmoc | N-Fmoc-amine | Morpholine | Acetonitrile | 24 h | High |
| Alloc | N-Alloc-amine | Pd(PPh₃)₄, PhSiH₃ | CH₂Cl₂ | 1 h | High[4] |
| Troc | N-Troc-amine | Activated Zn, AcOH | Methanol | 30 min | 86 |
Experimental Protocols
Detailed methodologies for the protection and deprotection of amines with common protecting groups are provided below.
General Workflow for Amine Protection and Deprotection
Protocol 1: Cbz Protection of an Amine[3]
-
Materials: Amine, benzyl chloroformate (Cbz-Cl), sodium bicarbonate (NaHCO₃), tetrahydrofuran (THF), water, ethyl acetate (EtOAc), brine.
-
Procedure:
-
Dissolve the amine (1.0 equiv) in a 2:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (2.0 equiv) to the solution.
-
Slowly add benzyl chloroformate (1.1 equiv) dropwise.
-
Stir the reaction mixture at 0 °C for 2-4 hours or until completion as monitored by TLC.
-
Dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the Cbz-protected amine by silica gel column chromatography.
-
Protocol 2: Deprotection of a Cbz-Protected Amine by Hydrogenolysis[2]
-
Materials: Cbz-protected amine, 10% Palladium on carbon (Pd/C), methanol (MeOH) or ethanol (EtOH), hydrogen gas (H₂).
-
Procedure:
-
Dissolve the Cbz-protected amine (1.0 equiv) in methanol or ethanol in a flask equipped with a stir bar.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%) to the solution.
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
-
Protocol 3: Fmoc Protection of an Amine
-
Materials: Amine, 9-fluorenylmethyl chloroformate (Fmoc-Cl), sodium bicarbonate (NaHCO₃) or pyridine, dioxane/water or dichloromethane (DCM).
-
Procedure:
-
For aqueous conditions, dissolve the amine in a mixture of dioxane and aqueous sodium bicarbonate solution. For anhydrous conditions, dissolve the amine in dichloromethane and add pyridine.
-
Cool the solution to 0 °C.
-
Slowly add a solution of Fmoc-Cl in dioxane or dichloromethane.
-
Stir the reaction at room temperature for 2-8 hours, monitoring by TLC.
-
For the aqueous workup, dilute with water and extract with an organic solvent. For the anhydrous workup, wash the reaction mixture with aqueous acid and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the Fmoc-protected amine by crystallization or silica gel column chromatography.
-
Protocol 4: Deprotection of an Fmoc-Protected Amine
-
Materials: Fmoc-protected amine, piperidine, N,N-dimethylformamide (DMF).
-
Procedure:
-
Dissolve the Fmoc-protected amine in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the deprotected amine by silica gel column chromatography.
-
Protocol 5: Alloc Protection of an Amine[4]
-
Materials: Amine, allyl chloroformate (Alloc-Cl), sodium bicarbonate (NaHCO₃), tetrahydrofuran (THF), water, ethyl acetate (EtOAc), saturated aqueous NaCl.
-
Procedure:
-
To a mixture of the amine (1.0 equiv) in THF and water, add sodium bicarbonate (6.0 equiv).
-
Add allyl chloroformate (3.0 equiv) at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaCl, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the product by column chromatography.
-
Protocol 6: Deprotection of an Alloc-Protected Amine[4]
-
Materials: Alloc-protected amine, phenylsilane (PhSiH₃), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), dichloromethane (CH₂Cl₂).
-
Procedure:
-
Dissolve the Alloc-protected amine (1.0 equiv) in CH₂Cl₂ at 0 °C under an inert atmosphere (e.g., Argon).
-
Add phenylsilane (7.0 equiv) followed by Pd(PPh₃)₄ (10 mol%).
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Concentrate the reaction under reduced pressure.
-
Purify the product by column chromatography.
-
Structures of Alternative Protecting Groups
Conclusion
The selection of an amine protecting group is a critical decision in the design of a synthetic route. While Boc remains a valuable tool, the diverse reactivity and orthogonality offered by alternatives such as Cbz, Fmoc, Alloc, Troc, and Teoc provide chemists with a powerful and versatile arsenal for the synthesis of complex molecules. The Cbz group offers robustness towards both acidic and basic conditions, with removal under neutral hydrogenolysis. The Fmoc group is the quintessential base-labile protecting group, orthogonal to the acid-labile Boc group. Alloc, Troc, and Teoc provide further dimensions of orthogonality with their unique deprotection conditions involving palladium catalysis, reduction, and fluoride ions, respectively. By understanding the specific stability and lability of each group, researchers can devise elegant and efficient strategies to achieve their synthetic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. ijacskros.com [ijacskros.com]
- 6. rsc.org [rsc.org]
- 7. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
- 8. researchgate.net [researchgate.net]
Comparative analysis of linear vs. branched PEG linkers in drug delivery
A Comparative Analysis of Linear vs. Branched PEG Linkers in Drug Delivery
Introduction
Poly(ethylene glycol) (PEG) has become an essential tool in drug delivery, enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The process of covalently attaching PEG chains, known as PEGylation, can improve a drug's solubility, extend its circulation half-life, and reduce its immunogenicity. The architecture of the PEG linker—specifically, whether it is linear or branched—plays a pivotal role in the overall efficacy of the drug delivery system. This guide provides an objective comparison of linear and branched PEG linkers, supported by experimental data, to assist researchers in selecting the optimal linker for their specific application.
Structural Differences
The fundamental difference between linear and branched PEG linkers lies in their topology. Linear PEGs consist of a single, straight-chain polymer, while branched PEGs feature multiple PEG chains radiating from a central core. This structural variance significantly influences the three-dimensional conformation and, consequently, the biological performance of the PEGylated conjugate.
Caption: Structural comparison of linear and branched PEG linkers.
Performance Comparison: Physicochemical Properties
The architecture of the PEG linker directly impacts key physicochemical parameters such as hydrodynamic radius, which in turn influences the pharmacokinetic profile of the drug conjugate.
Hydrodynamic Radius
Branched PEG linkers tend to create a larger hydrodynamic volume compared to linear PEGs of the same molecular weight.[1][2] This is because the branched structure assumes a more spherical, three-dimensional conformation in solution. A larger hydrodynamic radius can significantly reduce the rate of renal clearance, thereby extending the circulation time of the conjugated drug.[2][3][4][5]
| Linker Type | PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) (nm) |
| Unmodified HSA | - | 3.5 |
| Linear | 5 | 4.2 |
| Linear | 10 | 5.2 |
| Linear | 20 | 6.1 |
| Branched | 20 | 6.4 |
| Data sourced from a study on PEGylated Human Serum Albumin (HSA), where the hydrodynamic radius was determined by size exclusion chromatography.[1] |
| Linker Type | Polymer Molecular Weight (kDa) | Hydrodynamic Radius (nm) |
| Linear | 12 | 5.42 ± 0.28 |
| Linear | 20 | 7.36 ± 0.20 |
| Four-Arm Branched | 20 | 6.83 ± 0.09 |
| Linear | 40 | 9.58 ± 0.35 |
| Four-Arm Branched | 40 | 9.25 ± 0.40 |
| Data from a study on polymeric nanocarriers.[1] |
Performance Comparison: Pharmacokinetics and In Vivo Efficacy
The structural differences between linear and branched PEG linkers have profound implications for the in vivo behavior of drug conjugates, including their circulation half-life, biodistribution, and overall therapeutic efficacy.
Pharmacokinetics
Studies have consistently shown that branched PEG conjugates exhibit a superior pharmacokinetic profile compared to their linear counterparts.[3][4] The larger hydrodynamic size and enhanced shielding effect of branched PEGs lead to slower clearance rates and higher plasma concentrations over time.[4]
Caption: Influence of PEG architecture on pharmacokinetics.
| Linker Configuration | Cmax (µg/mL) | AUC (day·µg/mL) | Clearance (mL/day/kg) |
| Linear | 110.1 | 145.4 | 0.6 |
| Pendant (Branched-like) | 129.5 | 227.8 | 0.4 |
| Pharmacokinetic parameters of high-DAR trastuzumab-DM1 ADCs in mice, comparing pendant versus linear PEG linker configurations.[4] |
Drug Loading and Stability
Branched PEG linkers can offer a significant advantage in the context of antibody-drug conjugates (ADCs) by enabling a higher drug-to-antibody ratio (DAR).[4][6] The unique three-dimensional structure allows for the attachment of multiple drug molecules without inducing aggregation, which can be a challenge with hydrophobic payloads.[6] This higher DAR can be critical for achieving a potent therapeutic effect.[4]
Furthermore, the dense structure of branched PEGs provides a superior shielding effect, which can reduce the immunogenicity of the conjugate and protect it from enzymatic degradation, leading to improved stability in vivo.[4][6]
In Vitro Cytotoxicity
The choice of linker architecture can also influence the in vitro efficacy of a drug conjugate. While a direct comparison of cytotoxicity between linear and branched PEGs is highly dependent on the specific drug and target, studies on different branched linker designs highlight the importance of linker architecture. For instance, the length of the PEG chains in a branched linker can significantly impact the potency of an ADC.
| Linker Type | Target | IC50 (ng/mL) |
| Short Branched | HER2 | 10.1 |
| Long Branched | HER2 | 1.9 |
| In vitro cytotoxicity of Trastuzumab-MMAE ADCs with short vs. long branched linkers against SK-BR-3 cells.[4] |
It is important to note that the increased steric hindrance of branched linkers may sometimes negatively impact the binding affinity of the antibody or the enzymatic cleavage of the linker required for drug release.[1]
Experimental Workflow
The following diagram outlines a typical experimental workflow for comparing the efficacy of ADCs constructed with linear versus branched PEG linkers.
Caption: Experimental workflow for comparing ADC efficacy.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of different linker technologies.
Determination of Hydrodynamic Radius by Size Exclusion Chromatography (SEC)
-
Objective: To determine and compare the hydrodynamic radii of proteins or nanoparticles conjugated with linear and branched PEG linkers.
-
Materials:
-
Size exclusion chromatography system with a refractive index or light scattering detector.
-
Appropriate SEC column (e.g., Superdex, TSKgel).
-
Mobile phase (e.g., phosphate-buffered saline, pH 7.4).
-
Protein standards of known hydrodynamic radii.
-
PEGylated samples (linear and branched).
-
-
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate.
-
Prepare a standard curve by injecting protein standards of known hydrodynamic radii and recording their elution volumes.
-
Inject the PEGylated samples (linear and branched) onto the column under the same conditions.
-
Record the elution volumes of the samples.
-
-
Data Analysis:
-
Plot the logarithm of the known hydrodynamic radii of the standards against their elution volumes to generate a calibration curve.
-
Use the calibration curve to determine the hydrodynamic radii of the PEGylated samples based on their elution volumes.
-
Quantification of Drug-to-Antibody Ratio (DAR) by Mass Spectrometry
-
Objective: To determine the average number of drug-linker molecules conjugated to an antibody for both linear and branched linker ADCs.
-
Materials:
-
Liquid chromatography-mass spectrometry (LC-MS) system (e.g., ESI-Q-TOF).
-
Appropriate LC column for protein separation (e.g., reverse-phase).
-
Solvents for mobile phase (e.g., acetonitrile, water with formic acid).
-
ADC samples.
-
-
Procedure:
-
Dilute the ADC samples to a suitable concentration for MS analysis.
-
Inject the sample onto the LC system to separate the ADC from unconjugated antibody and other impurities.
-
Analyze the eluting protein peaks using the mass spectrometer to acquire the full mass spectrum.
-
-
Data Analysis:
-
Use deconvolution software to process the raw mass spectrum and obtain the zero-charge mass of the different ADC species (e.g., DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR by considering the relative abundance of each species.
-
Serum Stability Assay
-
Objective: To assess the stability of the ADC and the linker by monitoring the DAR over time in serum.[1]
-
Materials:
-
ADC samples (with linear and branched linkers).
-
Human or mouse serum.
-
Incubator at 37°C.
-
LC-MS system.
-
-
Procedure:
-
Incubate the ADC samples in serum at 37°C.[1]
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours).[1]
-
At each time point, purify the ADC from the serum proteins (e.g., using protein A affinity chromatography).
-
Analyze the purified ADC by LC-MS to determine the DAR as described in the protocol above.
-
-
Data Analysis:
-
Plot the average DAR as a function of time for both the linear and branched linker ADCs.
-
Compare the rate of drug-linker loss between the two types of conjugates.
-
In Vitro Cytotoxicity Assay
-
Objective: To determine the potency of the ADCs by measuring their ability to kill cancer cells in culture.
-
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for HER2-targeting ADCs).
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
ADC samples (with linear and branched linkers).
-
Cell viability reagent (e.g., CellTiter-Glo, MTS).
-
Plate reader.
-
-
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the ADCs.
-
Treat the cells with the different concentrations of the ADCs and incubate for a specified period (e.g., 72-96 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, absorbance) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to untreated control cells to determine the percentage of cell viability.
-
Plot the cell viability against the logarithm of the ADC concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Conclusion
The choice between linear and branched PEG linkers is a critical design parameter in the development of drug delivery systems. Branched linkers often provide advantages in creating a larger hydrodynamic volume, which can lead to a longer in vivo half-life and a superior pharmacokinetic profile.[1][3][4] They also offer the potential for higher drug loading in ADCs.[4][6] However, the increased steric hindrance of branched linkers can sometimes negatively impact binding affinity or the rate of drug release.[1] Linear linkers, being structurally simpler, may offer more predictable behavior and less steric hindrance.[1] The optimal choice is highly dependent on the specific application, the nature of the biomolecule and the drug, and the desired pharmacokinetic and pharmacodynamic profile. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision in the selection of PEG linker architecture.
References
- 1. benchchem.com [benchchem.com]
- 2. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Navigating Bioconjugate Stability: A Comparative Guide to Amino-PEG20-Boc in Serum
For researchers, scientists, and drug development professionals, enhancing the in vivo stability of therapeutic molecules is a critical challenge. PEGylation, the process of attaching polyethylene glycol (PEG) chains, is a widely adopted strategy to improve the pharmacokinetic properties of biologics. This guide provides a comparative assessment of the serum stability of molecules conjugated with Amino-PEG20-Boc and its alternatives, supported by experimental data and detailed protocols.
The stability of a therapeutic agent in serum is a key determinant of its efficacy. Unmodified peptides and proteins are often susceptible to rapid clearance and degradation by proteases in the bloodstream, leading to a short half-life that can limit their therapeutic potential. Conjugation with polymers like PEG can shield the molecule from enzymatic degradation and reduce renal clearance, thereby extending its circulation time.
This guide focuses on this compound, a heterobifunctional linker with a chain of 20 ethylene glycol units. We will compare its performance with other PEG chain lengths and emerging alternatives such as Polysarcosine (pSar).
Comparative Serum Stability Data
The following table summarizes key findings from studies assessing the serum stability of PEGylated and polysarcosylated biomolecules. It is important to note that a direct head-to-head comparison of this compound conjugates against all alternatives on the same parent molecule is not always available in published literature. The data presented here is from studies that provide valuable insights into the relative performance of these conjugation strategies.
| Conjugate/Modification | Parent Molecule | Test System | Key Stability Findings | Reference |
| Unmodified | A20FMDV2 Peptide | Rat Serum | Almost completely degraded after 24 hours. | [1] |
| PEG8 Conjugate | A20FMDV2 Peptide | Rat Serum | >70% intact after 24h, ~58% intact after 48h. | [1] |
| PEG20 Conjugate | A20FMDV2 Peptide | Rat Serum | Most stable PEG-conjugate in this study: ~90% intact after 24h, >70% intact after 48h. | [1] |
| PEG2 Conjugate | A20FMDV2 Peptide | Human Plasma | Highly stable. | [1] |
| PEG5 Conjugate | A20FMDV2 Peptide | Human Plasma | Highly stable, with an acetyl linker showing >80% intact after 24h. | [1] |
| PEG20 Conjugate | A20FMDV2 Peptide | Human Plasma | Less stable than shorter PEG chains (PEG2 and PEG5). | [1] |
| Unmodified | Interferon-α2b (IFN) | Rat Plasma | Short elimination half-life. | [2] |
| PEG Conjugate | Interferon-α2b (IFN) | Rat Plasma | Comparable prolonged circulation half-life to PSar-IFN. | [2] |
| Polysarcosine (pSar) Conjugate | Interferon-α2b (IFN) | Rat Plasma | Comparable prolonged circulation half-life to PEG-IFN. Elicited significantly less anti-IFN antibodies. | [2][3] |
Key Observations:
-
Effect of PEG Length: In a study using the A20FMDV2 peptide in rat serum, a PEG20 conjugate demonstrated the highest stability compared to shorter PEG chains.[1] This suggests that for certain molecules and in specific biological matrices, a longer PEG chain can offer superior protection against degradation.
-
Matrix-Dependent Stability: The same study highlighted that the stability trends observed in rat serum did not directly translate to human plasma, where shorter PEG chains (PEG2 and PEG5) were found to be more stable.[1] This underscores the importance of selecting a biologically relevant matrix for stability studies.
-
Polysarcosine as a Viable Alternative: A direct comparison of PEGylated and polysarcosylated interferon-α2b revealed that both conjugates offered a similar and significant extension of the plasma half-life compared to the unconjugated protein.[2] Notably, the polysarcosylated version was found to be less immunogenic.[3]
Experimental Protocol: In Vitro Serum Stability Assay
The following is a generalized protocol for assessing the stability of a bioconjugate in serum or plasma. Specific parameters may need to be optimized based on the molecule of interest and the analytical methods available.
Objective: To determine the degradation rate and half-life of a test conjugate in serum or plasma over a defined time course.
Materials:
-
Test conjugate (e.g., this compound conjugated peptide)
-
Control (unconjugated parent molecule)
-
Human or animal (e.g., rat, mouse) serum or plasma
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Precipitating agent (e.g., acetonitrile, ethanol, or trichloroacetic acid)
-
Incubator or water bath at 37°C
-
Microcentrifuge
-
Analytical instrument (e.g., RP-HPLC, LC-MS)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test conjugate and control in an appropriate buffer (e.g., PBS).
-
Thaw the serum or plasma at room temperature or 37°C. It is often diluted with buffer (e.g., 25-50% serum in PBS) to reduce viscosity and matrix effects.[1]
-
-
Incubation:
-
Add the test conjugate or control to the serum/plasma solution to a final desired concentration (e.g., 10-20 µM).[1]
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
At predetermined time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the incubation mixture.
-
The t=0 sample should be taken immediately after adding the conjugate to the serum and processed without incubation.
-
-
Protein Precipitation:
-
To stop the enzymatic degradation, add a precipitating agent to the aliquot (e.g., 2 volumes of cold acetonitrile).
-
Vortex the sample and incubate on ice for a specified time (e.g., 10-30 minutes) to allow for complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at high speed (e.g., 12,000 x g) for a sufficient time (e.g., 5-10 minutes) to pellet the precipitated proteins.
-
-
Sample Analysis:
-
Carefully collect the supernatant containing the remaining intact conjugate.
-
Analyze the supernatant by a suitable analytical method such as RP-HPLC or LC-MS to quantify the amount of intact conjugate remaining. The percentage of intact conjugate at each time point is calculated relative to the amount at t=0.
-
Data Analysis:
-
Plot the percentage of intact conjugate versus time.
-
The data can be fitted to a one-phase decay model to calculate the half-life (t½) of the conjugate in the serum or plasma.
Experimental Workflow Diagram
Caption: Workflow for in vitro serum stability assessment of bioconjugates.
Conclusion
The selection of a conjugation strategy to enhance serum stability is a multifaceted decision that depends on the specific therapeutic molecule, the target application, and the desired pharmacokinetic profile. While longer PEG chains, such as in this compound, can offer significant stability improvements in certain contexts, it is crucial to validate this in a biologically relevant matrix.
Emerging alternatives like Polysarcosine present compelling options, demonstrating comparable stability enhancements to PEG with the added benefit of potentially reduced immunogenicity. Another promising alternative is XTENylation, a technology that utilizes unstructured, biodegradable protein polymers to extend the in vivo half-life of therapeutics. As the field of bioconjugation continues to evolve, a thorough and comparative evaluation of these technologies will be essential for the development of next-generation biologics with optimized stability and performance.
References
The Pivotal Role of PEG Linker Length in PROTAC Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. These heterobifunctional molecules harness the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical, yet often underestimated, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. Among the various linker compositions, polyethylene glycol (PEG) linkers are frequently utilized for their favorable physicochemical properties, including hydrophilicity and biocompatibility. The length of this PEG linker is a paramount design parameter that profoundly influences the efficacy of the PROTAC.
This guide provides an objective comparison of how PEG linker length affects PROTAC performance, supported by experimental data from key studies. We will delve into the quantitative impact on degradation potency and explore the detailed methodologies used to ascertain these effects.
The Linker: More Than Just a Spacer
The linker in a PROTAC molecule is not a passive tether but an active determinant of its biological activity.[1] Its length, composition, and attachment points are critical for the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[2][3] This ternary complex is the prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[3]
An optimal linker length is essential for inducing the correct proximity and orientation between the target protein and the E3 ligase.[3][4] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex.[5][6] Conversely, a linker that is too long can result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase, leading to reduced efficacy.[3][7] This highlights the necessity of empirical optimization of the linker length for each specific target protein and E3 ligase pair.[2]
Quantitative Comparison of PROTAC Efficacy with Varying PEG Linker Lengths
Systematic investigations have demonstrated that modulating the PEG linker length can have a significant impact on the degradation potency (DC50) and the maximal degradation (Dmax) of a PROTAC. The following table summarizes quantitative data from seminal studies on PROTACs targeting different proteins, illustrating the critical nature of linker length optimization.
| Target Protein | E3 Ligase | PROTAC Series (Warhead-Linker-E3 Ligand) | Linker Length (Number of Atoms) | DC50 | Dmax (% Degradation) | Relative Efficacy | Reference |
| Estrogen Receptor α (ERα) | VHL | Estradiol-Alkyl/PEG-HIF-1α peptide | 9 | > 200 µM (IC50) | Not Reported | Low | [8] |
| 12 | ~140 µM (IC50) | Not Reported | Moderate | [8] | |||
| 16 | ~26 µM (IC50) | ~80% | High (Optimal) | [5][8][9][10] | |||
| 19 | > 200 µM (IC50) | Not Reported | Low | [10] | |||
| 21 | > 200 µM (IC50) | Not Reported | Low | [10] | |||
| Bruton's Tyrosine Kinase (BTK) | Cereblon (CRBN) | Ibrutinib derivative-PEG-Pomalidomide | < 4 PEG units | Impaired Binding | Not Reported | Low | [2] |
| ≥ 4 PEG units | 1-40 nM | Not Reported | High | [8] | |||
| FLT3-ITD | Cereblon (CRBN) | Gilteritinib-PEG-Pomalidomide | 6 PEG units | Less Potent | Not Reported | Moderate | [11] |
| 8 PEG units | Most Potent | Significant | High (Optimal) | [11] | |||
| 9 PEG units | Less Potent | Not Reported | Moderate | [11] | |||
| 10 PEG units | Less Potent | Not Reported | Low | [11] |
Note: The data presented is compiled from different research articles, and experimental conditions may vary. Direct comparison across different studies should be made with caution. Some studies report IC50 for cell viability as a proxy for degradation efficacy.
Visualizing the Process: Signaling Pathways and Experimental Workflows
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Detailed Experimental Protocols
Accurate assessment of PROTAC efficacy is paramount. Below are detailed methodologies for the key experiments cited in the comparison.
Western Blotting for Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels.[8]
1. Cell Culture and Treatment:
-
Seed cells (e.g., MCF7 for ERα, MOLM-14 for FLT3-ITD) in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC compound for a predetermined time (e.g., 24 or 48 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
2. Cell Lysis:
-
After treatment, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble protein.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.[2][12]
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Ternary Complex Formation
This assay is used to quantify the formation of the ternary complex in a solution-based format.
1. Reagents and Plate Preparation:
-
Recombinant tagged target protein (e.g., His-tagged) and tagged E3 ligase (e.g., Biotinylated).
-
HTRF donor (e.g., anti-His-LanthaScreen Elite Tb) and acceptor (e.g., Streptavidin-LanthaScreen Elite) antibodies.
-
PROTAC compounds at various concentrations.
-
Low-volume 384-well assay plates.
2. Assay Procedure:
-
Add the target protein, E3 ligase, and varying concentrations of the PROTAC to the wells of the assay plate.
-
Incubate for a specified period (e.g., 30 minutes) at room temperature to allow for complex formation.
-
Add the HTRF donor and acceptor antibodies.
-
Incubate for another period (e.g., 1 hour) at room temperature, protected from light.
3. Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the HTRF ratio (acceptor signal / donor signal).
-
A bell-shaped dose-response curve is typically observed, where the signal increases with PROTAC concentration as the ternary complex forms and then decreases at very high concentrations due to the "hook effect" (formation of binary complexes).[5][13] The peak of this curve represents the optimal concentration for ternary complex formation.
Conclusion
The length of the PEG linker is a critical and highly sensitive parameter in the design of effective PROTACs. As evidenced by the presented data, there is a clear "Goldilocks" principle at play, where a linker that is "just right" in length leads to optimal degradation efficacy. Both excessively short and long linkers can abrogate the activity of the PROTAC by preventing the formation of a productive ternary complex. Therefore, a systematic and empirical approach to linker length optimization, employing robust quantitative assays such as Western blotting and HTRF, is indispensable for the development of potent and selective protein degraders. The continued exploration of linker chemistry and a deeper understanding of the structural biology of ternary complexes will undoubtedly propel the advancement of PROTACs as a transformative therapeutic modality.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. Impact of linker length on the activity of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. (Open Access) Impact of linker length on the activity of PROTACs (2011) | Kedra Cyrus | 126 Citations [scispace.com]
- 10. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. lifesensors.com [lifesensors.com]
- 13. labonline.com.au [labonline.com.au]
A Comparative Guide to PEGylated Linkers for In Vitro and In Vivo Applications
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a polyethylene glycol (PEG) linker is a critical determinant in the efficacy and safety of bioconjugates, particularly antibody-drug conjugates (ADCs). The length, architecture, and cleavability of a PEG linker significantly influence the pharmacokinetic and pharmacodynamic properties of a therapeutic. This guide provides an objective comparison of different PEGylated linkers, supported by experimental data, to inform the rational design of next-generation biotherapeutics.
Data Presentation: In Vitro and In Vivo Performance of PEGylated Linkers
The following tables summarize quantitative data from preclinical studies, comparing the performance of ADCs and other bioconjugates with different PEG linker lengths. It is important to note that the data is synthesized from studies using different antibody-payload combinations and experimental models, which may influence the results.
Table 1: In Vitro Cytotoxicity of ADCs with Different PEG Linker Lengths
| Linker Type | ADC Construct | Target Cell Line | IC50 (nM) | Fold Change in Cytotoxicity vs. No PEG | Reference |
| No PEG (SMCC) | ZHER2-SMCC-MMAE | NCI-N87 | ~5 | - | [1] |
| 4 kDa PEG | ZHER2-PEG4K-MMAE | NCI-N87 | ~22.5 | 4.5x reduction | [1] |
| 10 kDa PEG | ZHER2-PEG10K-MMAE | NCI-N87 | ~112 | 22x reduction | [1] |
Key Observation: Increasing PEG linker length can lead to a decrease in in vitro cytotoxicity. This is a critical trade-off to consider, as longer PEG chains may offer in vivo advantages.[2]
Table 2: In Vivo Pharmacokinetics of ADCs with Different PEG Linker Lengths
| Linker | ADC Construct | Animal Model | Plasma Half-life | Clearance (mL/h/kg) | Reference |
| No PEG (SMCC) | ZHER2-SMCC-MMAE | Mouse | 19.6 min | - | [1][2] |
| 4 kDa PEG | ZHER2-PEG4K-MMAE | Mouse | 49.2 min | - | [1][2] |
| 10 kDa PEG | ZHER2-PEG10K-MMAE | Mouse | 219.0 min | - | [1][2] |
| PEG8 | Homogeneous DAR 8 ADC | Rat | ~40 h | ~0.2 | [2] |
| PEG12 | Homogeneous DAR 8 ADC | Rat | ~50 h | ~0.15 | [2] |
| PEG24 | Homogeneous DAR 8 ADC | Rat | ~50 h | ~0.15 | [2] |
Key Observation: Longer PEG chains significantly extend the plasma half-life of ADCs, which can lead to greater accumulation in tumor tissue.[2] There appears to be a threshold effect, where PEG chains of PEG8 and longer demonstrate similarly slow clearance.[2]
Table 3: In Vivo Efficacy (Tumor Growth Inhibition) of ADCs with Different PEG Linker Lengths
| Linker | ADC Construct | Xenograft Model | Dosage | Tumor Growth Inhibition (%) | Reference |
| No PEG | ZHER2-SMCC-MMAE | NCI-N87 | 5 mg/kg | ~40% | [2] |
| 10 kDa PEG | ZHER2-PEG10K-MMAE | NCI-N87 | 5 mg/kg | >80% | [2] |
| PEG12 | Homogeneous DAR 8 ADC | Breast Cancer Xenograft | 3 mg/kg | Significant anti-tumor activity | [2] |
| mPEG24 | anti-Trop2-mPEG24-MMAE | BxPC3 Xenograft | 3 mg/kg | Significant tumor suppression | [3] |
Key Observation: Despite reduced in vitro potency, longer PEG linkers can lead to superior in vivo efficacy due to improved pharmacokinetics and tumor accumulation.[2]
Experimental Protocols
Detailed methodologies for key experiments are provided below to support the design of comparable studies.
In Vitro Cytotoxicity Assay (MTT-based)
This assay determines the potency of a bioconjugate in killing target cells by measuring cell viability.[4]
-
Cell Culture: Culture target cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.[2]
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[2][4]
-
ADC Treatment: Prepare serial dilutions of the ADCs with different PEG linker lengths in cell culture media. Add the diluted ADCs to the cells and incubate for a specified period (e.g., 72-96 hours).[2]
-
MTT Addition and Incubation: After the treatment incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well.[4]
-
Data Acquisition: Measure the absorbance of the wells at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using suitable software.[2]
In Vivo Pharmacokinetics Study
This assay assesses the stability and circulation time of the bioconjugate in an animal model.
-
Animal Model: Use healthy male rodents (e.g., Sprague-Dawley rats or BALB/c mice) of a specific age and weight range.[2][5]
-
ADC Administration: Administer a single intravenous (IV) dose of the ADCs with different PEG linker lengths to the animals.[2][5]
-
Blood Sampling: Collect blood samples at various time points (e.g., 0, 1, 4, 24, 48, 72, and 168 hours) post-injection.[5]
-
Sample Processing: Process the blood samples to isolate plasma or serum.
-
Quantification: Quantify the concentration of the ADC in the plasma/serum samples using a validated analytical method, such as ELISA or LC-MS.[1]
-
Data Analysis: Plot the plasma concentration-time curve and calculate pharmacokinetic parameters, including half-life, clearance, and area under the curve (AUC), using appropriate software.[1]
Serum Stability Assay
This assay evaluates the stability of the bioconjugate in plasma, which is critical for predicting its in vivo performance.[6]
-
Incubation: Incubate the bioconjugate in human or mouse plasma at 37°C.[7]
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, and 168 hours).[7]
-
Analysis: Analyze the aliquots to determine the integrity of the bioconjugate. This can be done by measuring the drug-to-antibody ratio (DAR) loss over time using techniques like LC-MS.[7]
-
Data Analysis: Plot the percentage of intact ADC over time to determine its stability profile in serum.
Mandatory Visualization
Signaling Pathway for ADC Action
The primary mechanism of action for most ADCs involves internalization and lysosomal trafficking, leading to the release of the cytotoxic payload. The payload then exerts its effect, for instance, by inhibiting microtubule polymerization or causing DNA damage, ultimately leading to apoptosis. The choice of linker primarily affects the efficiency and location of payload release rather than directly altering a specific signaling pathway.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Experimental Workflow for PEGylated Linker Evaluation
The development and evaluation of an ADC with a specific PEGylated linker follows a structured workflow, from initial in vitro characterization to in vivo efficacy studies.
Caption: Experimental workflow for the evaluation of PEGylated linkers in ADCs.
References
- 1. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. ADC Plasma Stability Assay [iqbiosciences.com]
Safety Operating Guide
Navigating the Disposal of Amino-PEG20-Boc: A Comprehensive Safety and Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of specialized chemical reagents like Amino-PEG20-Boc is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step framework for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment. Adherence to these procedures is essential for maintaining a safe research environment and complying with hazardous waste regulations.
I. Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to be familiar with the potential hazards associated with this compound and to have the appropriate personal protective equipment (PPE) readily available.
A. Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses with side shields or goggles | Must conform to EN166 or equivalent standards. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. |
| Body Protection | Laboratory coat | To protect against minor spills and contamination. |
| Respiratory Protection | Not generally required for small quantities | Use a NIOSH-approved respirator if dust is generated. |
B. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.
-
Small Spills: For minor spills, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.[1] Once absorbed, collect the material using non-sparking tools and place it in a designated, labeled container for hazardous waste.
-
Large Spills: For more significant spills, evacuate the area and prevent the material from entering drains or waterways.[1] Contain the spill using absorbent booms or other appropriate materials. Contact your institution's environmental health and safety (EHS) department for guidance on cleanup and disposal.
II. Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in accordance with all federal, state, and local environmental regulations.[2] The following procedure outlines the general steps for its disposal as hazardous chemical waste.
-
Waste Identification and Segregation:
-
This compound should be treated as a chemical waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible wastes can react violently.
-
-
Containerization:
-
Use a chemically compatible and properly sealed container for waste collection.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Keep the container closed except when adding waste.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from sources of ignition.
-
Do not accumulate more than 55 gallons of hazardous waste in the laboratory at any one time.[3]
-
-
Waste Pickup and Disposal:
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[1]
-
Provide the waste manifest with accurate information about the chemical composition.
-
III. Experimental Protocols: Decontamination
Thorough decontamination of labware and surfaces is crucial after handling this compound to prevent cross-contamination and accidental exposure.
A. Labware Decontamination
-
Initial Rinse: Rinse contaminated glassware and equipment with a suitable organic solvent, such as ethanol or isopropanol, to dissolve any residual this compound. Collect the rinse solvent as hazardous waste.
-
Washing: Wash the rinsed labware with a laboratory-grade detergent and water.
-
Final Rinse: Perform a final rinse with deionized water.
-
Drying: Allow the labware to air-dry or place it in a drying oven.
B. Surface Decontamination
-
Wipe Down: Wipe contaminated surfaces with a cloth or paper towel dampened with a suitable solvent, followed by a detergent solution.
-
Waste Disposal: Dispose of all cleaning materials as hazardous waste.
IV. Visualizing Disposal and Degradation Pathways
To further clarify the disposal process and potential chemical transformations, the following diagrams illustrate the decision-making workflow for disposal and the potential degradation pathways of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Amino-PEG20-Boc
This guide provides crucial safety, handling, and disposal information for Amino-PEG20-Boc, tailored for researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document relies on data from structurally similar molecules and general best practices for handling PEGylated and Boc-protected compounds. A thorough, site-specific risk assessment should always be conducted before commencing any work.
Chemical and Physical Properties
A summary of the key quantitative data for a related compound, t-Boc-N-amido-PEG20-acid, is provided below to offer an indication of the physical characteristics of long-chain PEG compounds.
| Property | Value | Source |
| Molecular Formula | C48H95NO24 | PubChem[1] |
| Molecular Weight | 1070.3 g/mol | PubChem[1] |
| Storage Temperature | -20°C | BroadPharm[2] |
Personal Protective Equipment (PPE)
Consistent with handling similar chemical compounds, the following personal protective equipment is recommended to ensure user safety.[3]
| Protection Type | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents direct skin contact with the chemical. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing. | Minimizes the risk of accidental skin exposure. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if ventilation is inadequate. | Avoids inhalation of any potential vapors or aerosols. |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the product label matches the order specifications.
-
Log the chemical into the laboratory's inventory system.
2. Storage:
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
The recommended storage temperature is -20°C.[2]
-
Keep away from strong oxidizing agents.[3]
3. Preparation and Use:
-
Allow the container to reach room temperature before opening to prevent moisture condensation.[4]
-
Handle the compound in a well-ventilated area, such as a chemical fume hood.
-
Avoid direct contact with skin and eyes.[3]
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling.[3]
4. Spill Response:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed container for proper disposal.
-
Ventilate the area of the spill.
-
For larger spills, evacuate the area and follow the institution's emergency procedures.
Disposal Plan: Step-by-Step Guidance
1. Waste Identification:
-
This compound waste is considered chemical waste.
-
Do not mix with other waste streams unless compatible.
2. Waste Collection and Storage:
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, pipette tips), into a clearly labeled, sealed, and chemical-resistant container.
-
Store the waste container in a designated and properly ventilated area, away from incompatible materials.
3. Waste Disposal:
-
Dispose of the chemical waste through a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash. While polyethylene glycol itself is biodegradable, it is crucial to adhere to proper disposal protocols for chemical reagents.[5]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
